2-Chloro-6-fluoro-3-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCNVOMGXWTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378626 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-89-4 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzoic Acid (CAS 32890-89-4): A Key Intermediate in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4), a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and life sciences industries. We delve into its fundamental physicochemical properties, outline a plausible and efficient synthetic route, and explore its reactivity and critical applications as a molecular building block in drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile compound.
Core Physicochemical & Structural Characteristics
This compound is a polysubstituted benzene derivative. The unique arrangement of its functional groups—a carboxylic acid, a methyl group, and two different halogens (chloro and fluoro)—imparts a distinct combination of steric and electronic properties. These features are highly sought after in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the ortho-positioning of the halogens to the carboxylic acid sterically hinders and influences the acidity and reactivity of the carboxyl group. The methyl group, being weakly electron-donating, provides a lipophilic handle and a potential site for further synthetic modification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32890-89-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1][4] |
| Molecular Weight | 188.59 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 116-118 °C | [2] |
| Boiling Point | 278.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |
Structural Identifiers:
-
SMILES: CC1=C(C(=C(C=C1)F)C(=O)O)Cl[5]
-
InChI: InChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)[5]
Proposed Synthesis Pathway & Experimental Protocol
While multiple synthetic routes can be envisioned, a robust and scalable approach often begins with a readily available substituted toluene precursor. The following proposed pathway leverages common and well-documented transformations in organic chemistry, such as the oxidation of a benzylic methyl group to a carboxylic acid. A likely starting material for this specific isomer would be 2-Chloro-6-fluoro-3-methyltoluene, which can be oxidized to the final product.
References
physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Introduction
This compound, with the CAS Number 32890-89-4, is a substituted aromatic carboxylic acid.[1][] Its structure, featuring chloro, fluoro, and methyl groups on the benzoic acid backbone, makes it a valuable and versatile intermediate in organic synthesis. The specific arrangement of these functional groups—particularly the ortho-positioning of the halogen atoms relative to the carboxylic acid—imparts unique reactivity and properties to the molecule. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its physicochemical properties, analytical characterization, handling protocols, and applications.
This compound is particularly significant as a pharmaceutical intermediate. It has been identified as a key building block in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of metabolic diseases such as obesity.[3] Understanding its core properties is therefore essential for its effective and safe utilization in complex synthetic pathways.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in various solvents and reaction conditions, as well as for its identification and purification.
| Property | Value | Source(s) |
| CAS Number | 32890-89-4 | [1][] |
| Molecular Formula | C₈H₆ClFO₂ | [1][4][5] |
| Molecular Weight | 188.59 g/mol | [5] |
| Monoisotopic Mass | 188.00403 Da | [4] |
| IUPAC Name | This compound | [][4] |
| Synonyms | 2-Chloro-6-fluoro-m-toluic acid | [] |
| Boiling Point | 278.1°C at 760 mmHg | [] |
| Appearance | Typically a solid powder or crystalline material | Inferred |
| Predicted XlogP | 2.5 | [4] |
Spectroscopic Profile and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10-12 ppm), due to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (-ArH): The two protons on the aromatic ring will appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling between them and with the fluorine atom will influence their splitting patterns.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region (δ ~2.0-2.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly downfield (δ ~165-175 ppm).
-
Aromatic Carbons (-ArC): Six distinct signals are expected in the aromatic region (δ ~110-140 ppm). The carbons directly attached to the electron-withdrawing halogen substituents (C-Cl and C-F) will be particularly affected. The C-F carbon will exhibit a large one-bond coupling constant (¹JCF).
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ ~15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations from the carboxylic acid group and the substituted benzene ring.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch / O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: Absorptions for C-Cl are typically found in the 600-800 cm⁻¹ region, while the C-F stretch gives a strong band in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Methodologies
The following protocols outline standard procedures for the determination of key physicochemical properties. These methods are designed to ensure accuracy and reproducibility.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities. This protocol uses a standard digital melting point apparatus for precise and repeatable measurements.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of dry this compound into a powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Heating Profile: Set a rapid heating ramp (10-15 °C/min) for a preliminary measurement. Once an approximate melting range is found, repeat the measurement with a new sample using a slower ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.
Protocol 2: NMR Spectroscopic Analysis
Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. The choice of deuterated solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and locked onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) according to standard instrument parameters.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.
Diagram: General Workflow for Physicochemical Characterization
Caption: A generalized workflow for the characterization of a synthesized chemical compound.
Reactivity, Stability, and Applications
Chemical Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. For instance, its role in forming amide bonds is crucial for its use in synthesizing larger pharmaceutical molecules.[9]
-
Aromatic Ring Substitution: The electron-withdrawing nature of the chloro, fluoro, and carboxyl groups deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the substituents would influence the position of any incoming group.
-
Use in Synthesis: It serves as a vital intermediate. One documented application involves a reaction with phthalimide in glycerol dimethyl ether, highlighting its utility as a building block in multi-step syntheses.[3]
Stability and Storage
As with most benzoic acid derivatives, this compound is a stable solid under standard laboratory conditions.
-
Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Safety and Handling
Handling this compound requires adherence to standard laboratory safety practices to minimize exposure and risk. The information provided is based on safety data for closely related halogenated benzoic acids.[10]
-
Hazard Classification: While specific GHS classifications for this exact compound are not detailed in the search results, related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[10]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10]
-
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Diagram: Key Structural Features for Spectroscopic Analysis
References
- 1. chem-casts.com [chem-casts.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 5. rdchemicals.com [rdchemicals.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical prediction of the spectrum, the experimental protocol for its acquisition, and a detailed interpretation of the chemical shifts and coupling patterns, grounded in established principles of NMR spectroscopy.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure presents a unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, alongside a carboxylic acid functionality. The analysis of its ¹H NMR spectrum is a non-trivial exercise that offers valuable insights into the electronic and steric interactions of these substituents on the benzene ring. Understanding the nuances of this spectrum is crucial for confirming the compound's identity and purity, which are critical aspects in synthetic chemistry and pharmaceutical development.
Predicted ¹H NMR Spectrum
A detailed prediction of the ¹H NMR spectrum is foundational to its accurate interpretation. This prediction is based on the principle of additivity of substituent chemical shifts (SCS) and established ranges for proton-proton and proton-fluorine coupling constants.
Substituent Effects on Aromatic Proton Chemical Shifts
The chemical shifts of the two aromatic protons, H-4 and H-5, are influenced by the electronic effects of the four substituents on the benzene ring. By using empirical substituent chemical shift (SCS) increments, we can estimate their positions. The base chemical shift for benzene protons is approximately 7.27 ppm.[1]
Table 1: Substituent Chemical Shift Increments (SCS) for Aromatic Protons (in ppm)
| Substituent | ortho-effect | meta-effect | para-effect |
| -Cl | +0.23 | +0.02 | -0.04 |
| -F | -0.30 | +0.02 | -0.22 |
| -CH₃ | -0.17 | -0.09 | -0.18 |
| -COOH | +0.80 | +0.15 | +0.20 |
Predicted Chemical Shifts for Aromatic Protons:
-
Calculation for H-4:
-
ortho to -CH₃: -0.17 ppm
-
meta to -COOH: +0.15 ppm
-
para to -Cl: -0.04 ppm
-
meta to -F: +0.02 ppm
-
Predicted δ(H-4): 7.27 - 0.17 + 0.15 - 0.04 + 0.02 = 7.23 ppm
-
-
Calculation for H-5:
-
meta to -CH₃: -0.09 ppm
-
ortho to -COOH: +0.80 ppm
-
meta to -Cl: +0.02 ppm
-
ortho to -F: -0.30 ppm
-
Predicted δ(H-5): 7.27 - 0.09 + 0.80 + 0.02 - 0.30 = 7.70 ppm
-
Predicted Chemical Shifts for Other Protons
-
Methyl Protons (-CH₃): The methyl group at C-3 is situated between a chloro and a fluoro substituent. While the chloro group has a modest deshielding effect, the fluoro group's influence at the meta position is minimal. A typical chemical shift for a methyl group on a benzene ring is around 2.3 ppm. We predict the chemical shift for these protons to be in the range of 2.3-2.5 ppm .
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its chemical shift is also concentration-dependent. A broad singlet is expected in the range of 10-13 ppm .[2]
Spin-Spin Coupling: The Multiplicity of Signals
The multiplicity of the aromatic proton signals is determined by spin-spin coupling with neighboring protons and the fluorine atom.
-
H-4 Signal: This proton is coupled to H-5 (ortho coupling, ³JHH) and the fluorine atom at C-6 (para coupling, ⁵JHF).
-
³JHH (ortho): Typically 7-10 Hz.
-
⁵JHF (para): Typically < 1 Hz and often not resolved.
-
Therefore, the H-4 signal is predicted to be a doublet due to coupling with H-5.
-
-
H-5 Signal: This proton is coupled to H-4 (ortho coupling, ³JHH) and the fluorine atom at C-6 (meta coupling, ⁴JHF).
-
³JHH (ortho): 7-10 Hz.
-
⁴JHF (meta): Typically 2-3 Hz.
-
The H-5 signal is therefore predicted to be a doublet of doublets (dd) .
-
-
Methyl Protons (-CH₃): These protons are too far from other protons and the fluorine to exhibit significant coupling in a standard 1D spectrum. A singlet is expected.
-
Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet and does not usually couple with other protons due to rapid exchange. However, through-space coupling to the nearby fluorine at C-6 is a possibility, though it may not be readily observable.
Summary of Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| H-5 | ~7.70 | dd | ³JHH ≈ 7-10, ⁴JHF ≈ 2-3 |
| H-4 | ~7.23 | d | ³JHH ≈ 7-10 |
| -CH₃ | 2.3 - 2.5 | s | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
Interpretation of the ¹H NMR Spectrum: A Self-Validating System
The interpretation of the acquired spectrum should be a logical process that validates the predicted structure.
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns of the aromatic protons and accurately determining their coupling constants. The selection of an appropriate deuterated solvent is also critical; for instance, using DMSO-d₆ can be advantageous for observing the carboxylic acid proton, which might exchange with trace amounts of water in CDCl₃.
Analysis of Spectral Features
-
Carboxylic Acid Proton: A broad singlet observed between 10 and 13 ppm, integrating to one proton, is a strong indicator of the carboxylic acid functionality. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Region: Two distinct signals are expected in the aromatic region (typically 7-8.5 ppm).
-
The downfield signal, predicted around 7.70 ppm, should exhibit a doublet of doublets pattern. The larger coupling constant will correspond to the ortho H-H coupling, while the smaller coupling will be due to the meta H-F coupling. This signal is assigned to H-5, which is ortho to the strongly electron-withdrawing carboxylic acid group and the electronegative fluorine atom.
-
The upfield signal, predicted around 7.23 ppm, should appear as a doublet with the same ortho H-H coupling constant as the H-5 signal. This confirms their adjacency and assigns this signal to H-4.
-
-
Methyl Protons: A sharp singlet in the upfield region (around 2.3-2.5 ppm), integrating to three protons, corresponds to the methyl group. Its singlet nature confirms the absence of any vicinal or geminal proton neighbors.
Visualization of Molecular Structure and Coupling
The spin-spin coupling relationships within the aromatic system of this compound can be visualized using a graph.
Caption: Spin-spin coupling in this compound.
Experimental Workflow Visualization
The process of acquiring and interpreting the ¹H NMR spectrum can be summarized in the following workflow diagram.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-6-fluoro-3-methylbenzoic acid
This technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects in aromatic systems, and predictive algorithms to offer a detailed interpretation of its ¹³C NMR chemical shifts. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of substituted benzoic acid derivatives.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications as a pharmaceutical intermediate.[1] Accurate structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and quality of synthesized compounds. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.
This guide will first lay the theoretical groundwork for understanding the factors that govern ¹³C NMR chemical shifts in substituted benzene rings. It will then present a detailed, field-proven protocol for the preparation and acquisition of a high-quality ¹³C NMR spectrum for a small organic molecule like this compound. The core of this document is a thorough analysis and prediction of the ¹³C NMR spectrum, where each carbon signal is assigned based on the cumulative electronic effects of the chloro, fluoro, methyl, and carboxylic acid substituents.
Theoretical Framework: Understanding ¹³C Chemical Shifts in Substituted Aromatics
The chemical shift (δ) of a ¹³C nucleus is primarily influenced by the local electron density around it. A higher electron density results in a stronger shielding of the nucleus from the applied magnetic field, causing the signal to appear at a lower chemical shift (upfield). Conversely, a lower electron density leads to deshielding and a downfield shift to a higher ppm value.[3] In aromatic systems like this compound, several key factors dictate the chemical shifts of the ring carbons:
-
Electronegativity: Electronegative substituents, such as chlorine, fluorine, and the oxygen atoms of the carboxylic acid group, withdraw electron density from the attached carbon and, to a lesser extent, from other carbons in the ring through inductive effects. This deshielding effect results in a downfield shift of the corresponding carbon signals.[2][3]
-
Hybridization: The sp² hybridized carbons of the benzene ring typically resonate in the range of 100-160 ppm.[3] The carbonyl carbon of the carboxylic acid, also sp² hybridized but double-bonded to an oxygen atom, is significantly deshielded and appears much further downfield, typically between 165-185 ppm.[4]
-
Resonance Effects: Substituents with lone pairs of electrons (like halogens) or pi systems can donate or withdraw electron density through resonance. While halogens are inductively withdrawing, they can be resonance-donating. The interplay of these effects influences the electron density at the ortho, meta, and para positions.
-
Magnetic Anisotropy: The delocalized π-electron system of the benzene ring generates its own magnetic field when placed in an external magnetic field. This anisotropic effect leads to significant deshielding of the aromatic carbons.[3][5]
The chemical shifts in this compound will be a composite of these effects from the four different substituents on the benzene ring.
Experimental Protocol for ¹³C NMR Spectroscopy
Obtaining a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield reliable and reproducible results for small organic molecules.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution ¹³C NMR spectrum.[6]
-
Sample Weighing: For a standard 5 mm NMR tube, accurately weigh approximately 50-100 mg of this compound.[7][8] While a higher concentration reduces acquisition time, overly concentrated samples can lead to broadened lines.[8]
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gentle vortexing or sonication can aid dissolution.[6]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp signal at 0.0 ppm, serving as the standard reference for ¹³C NMR.[8]
Caption: Workflow for ¹³C NMR Sample Preparation.
Data Acquisition
-
Instrument Setup: The prepared NMR tube is placed in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is typically performed. Key parameters include a spectral width covering the expected range of chemical shifts (e.g., 0-200 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (which can range from several hundred to several thousand depending on the sample concentration), and an appropriate relaxation delay to allow for full magnetization recovery between pulses.
Predicted ¹³C NMR Spectrum and Analysis of this compound
Due to the lack of experimental data in the public domain, the ¹³C NMR chemical shifts for this compound have been predicted using the online tool NMRDB.org.[9] The predicted values are presented in Table 1, with the carbon numbering scheme illustrated in Figure 1.
Caption: Carbon Numbering for this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C7 (COOH) | 164.5 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |
| C6 (C-F) | 160.0 (d, ¹JCF ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon is strongly deshielded. A large one-bond coupling constant with ¹⁹F is expected. |
| C2 (C-Cl) | 135.0 | Attached to the electronegative chlorine atom, leading to a downfield shift. |
| C3 (C-CH₃) | 133.0 | The methyl group has a minor electronic effect. Its position is influenced by the adjacent chloro and fluoro substituents. |
| C1 (C-COOH) | 128.0 | The ipso-carbon to the carboxylic acid group. Its shift is influenced by the deshielding effect of the carbonyl group and the ortho-substituents. |
| C5 | 125.0 | This CH carbon is expected to be influenced by the para-chloro and ortho-fluoro substituents. |
| C4 | 122.0 | This CH carbon is meta to the chloro and fluoro groups, and its chemical shift will be influenced by the overall electronic environment of the ring. |
| C8 (CH₃) | 15.0 | The sp³ hybridized methyl carbon is shielded and appears in the typical upfield aliphatic region. |
Note: The predicted values are generated from NMRDB.org and should be considered as an estimation. Experimental verification is necessary for confirmation. The splitting pattern (d) for C6 is due to coupling with the ¹⁹F nucleus.
Detailed Analysis of Substituent Effects
-
Carboxylic Acid Group (C7 & C1): The carbonyl carbon (C7) is expected to be the most downfield signal, characteristic of carboxylic acids.[4] The ipso-carbon (C1) is deshielded by the carbonyl group.
-
Fluorine Substituent (C6): Fluorine is the most electronegative element, causing a significant downfield shift for the directly attached carbon (C6). Furthermore, the ¹⁹F nucleus (spin ½, 100% natural abundance) will couple with the ¹³C nucleus, splitting the C6 signal into a doublet with a large coupling constant (¹JCF).
-
Chlorine Substituent (C2): Chlorine is also strongly electronegative, leading to a deshielded C2 carbon. Its deshielding effect is generally less pronounced than that of fluorine.
-
Methyl Group (C8 & C3): The methyl carbon (C8) will have a characteristic upfield chemical shift. The effect of the methyl group on the ring carbon it is attached to (C3) is relatively small compared to the halogens and carboxylic acid group.
-
Unsubstituted Ring Carbons (C4 & C5): The chemical shifts of these carbons are determined by their positions relative to the four substituents. Their resonances are expected in the typical aromatic region, with their precise locations determined by the cumulative inductive and resonance effects of all substituents.
Conclusion
This technical guide provides a robust framework for understanding and predicting the ¹³C NMR spectrum of this compound. By combining theoretical principles of substituent effects with a practical, field-tested experimental protocol, researchers can confidently approach the structural characterization of this and related compounds. The predicted chemical shifts and their assignments offer a valuable reference point for the analysis of experimental data. As with all predictive methods, experimental verification remains the gold standard for structural elucidation.
References
- 1. guidechem.com [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Visualizer loader [nmrdb.org]
Mass spectrometry fragmentation of 2-Chloro-6-fluoro-3-methylbenzoic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluoro-3-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of this compound (C₈H₆ClFO₂), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with field-proven insights to offer a predictive blueprint for researchers, scientists, and drug development professionals. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, the interpretation of the resulting mass spectra, and detailed, self-validating protocols are presented to empower users in the structural elucidation, reaction monitoring, and impurity profiling of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid whose structural complexity, featuring chloro, fluoro, methyl, and carboxyl groups, gives rise to a rich and informative fragmentation pattern in mass spectrometry. Understanding this "fragmentation fingerprint" is crucial for its unambiguous identification in complex matrices, for monitoring its conversion in synthetic schemes, and for identifying potential metabolites or degradation products.
Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount; it dictates the degree of initial fragmentation and the type of structural information obtained. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation useful for detailed structural analysis.[2][3] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically generates intact protonated or deprotonated molecules, which can then be subjected to controlled fragmentation in a collision cell (tandem mass spectrometry, MS/MS), providing targeted structural data.[4][5] This guide will dissect the predicted behavior of the title compound under both regimes.
Molecular Characteristics
-
Chemical Formula: C₈H₆ClFO₂
-
Molecular Weight: 188.00 g/mol (Monoisotopic); 188.59 g/mol (Average)
-
Structure:
A critical feature for mass spectrometry is the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[6] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by 2 m/z units (e.g., M⁺˙ and [M+2]⁺˙) with a ~3:1 intensity ratio.
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the molecule is ionized by electron ejection, forming a high-energy molecular radical cation ([M]⁺˙), which rapidly undergoes a series of fragmentation reactions to yield more stable ions.[3] The fragmentation of aromatic carboxylic acids is well-understood and typically initiated at the carboxyl group.[7][8]
The primary fragmentation events for this compound are predicted to be:
-
Formation of the Molecular Ion ([M]⁺˙) at m/z 188/190: The initial ionization event. Its detection is crucial for confirming the molecular weight.
-
Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids, leading to the formation of a stable acylium ion at m/z 171/173.[9]
-
Decarbonylation: The resulting acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation at m/z 143/145.[7]
-
Loss of the Carboxyl Radical (•COOH): Direct cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a 45 Da radical, yielding a chlorofluoromethylbenzene radical cation at m/z 143/145.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the molecular ion would produce a fragment at m/z 153. This is a common fragmentation for halogenated aromatic compounds.[10]
Predicted EI-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 188 / 190 | [M]⁺˙ | - | C₈H₆ClFO₂⁺˙ |
| 171 / 173 | [M - OH]⁺ | •OH (17 Da) | C₈H₅ClFO⁺ |
| 143 / 145 | [M - OH - CO]⁺ or [M - COOH]⁺ | CO (28 Da) or •COOH (45 Da) | C₇H₅ClF⁺ |
| 153 | [M - Cl]⁺ | •Cl (35 Da) | C₈H₆FO₂⁺ |
Visualization: EI Fragmentation Workflow
Caption: Predicted Electron Ionization fragmentation pathway.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway
ESI is a soft ionization method that imparts minimal energy, preserving the intact molecule as either a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.[5] Structural information is obtained by selecting this precursor ion and inducing fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID).[4]
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive mode, the molecule is expected to protonate, likely on the carboxylic acid oxygen, forming a precursor ion at m/z 189/191 .
-
Primary Fragmentation: The most common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da), leading to the formation of an acylium ion at m/z 171/173 .[11][12]
-
Secondary Fragmentation: This acylium ion can further fragment via the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 143/145 .
Caption: Predicted ESI fragmentation in positive ion mode.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
In negative mode, the acidic proton of the carboxyl group is lost, forming a precursor ion at m/z 187/189 .
-
Primary Fragmentation: The most characteristic and dominant fragmentation pathway for deprotonated carboxylic acids is decarboxylation—the neutral loss of carbon dioxide (CO₂, 44 Da).[11] This results in a highly stable carbanion fragment at m/z 143/145 .
Caption: Predicted ESI fragmentation in negative ion mode.
Predicted ESI-MS/MS Fragmentation Data
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| Positive | 189 / 191 | 171 / 173 | H₂O (18 Da) |
| 143 / 145 | H₂O + CO (46 Da) | ||
| Negative | 187 / 189 | 143 / 145 | CO₂ (44 Da) |
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for thermally stable and volatile compounds.[2] Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and peak shape.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane). If derivatizing, use a standard agent like diazomethane or TMS.
-
GC System:
-
Injector: Split/splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]
-
Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the preferred method for polar, non-volatile compounds and provides high sensitivity and specificity.[11]
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase (50:50 Acetonitrile:Water). Dilute further as needed to achieve a final concentration of ~1-10 µg/mL.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS Experiment: Select the precursor ions (m/z 189 in positive, m/z 187 in negative) and acquire product ion spectra using a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI, fragmentation is driven by the carboxyl group, leading to characteristic losses of •OH and CO, with the chlorine isotope pattern serving as a definitive marker. Under ESI-MS/MS, the fragmentation is mode-dependent: the positive ion spectrum is defined by the loss of water, while the negative ion spectrum is dominated by a clean decarboxylation. These distinct, high-confidence fragmentation pathways provide a robust analytical framework for scientists in pharmaceutical development, enabling confident structural confirmation, purity assessment, and metabolic investigation.
References
- 1. guidechem.com [guidechem.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the principles and application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of 2-Chloro-6-fluoro-3-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the theoretical underpinnings of FT-IR analysis, a step-by-step experimental protocol for sample preparation and spectral acquisition, and an in-depth interpretation of the vibrational signatures of the target molecule. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₈H₆ClFO₂, is a substituted aromatic carboxylic acid.[1] Such halogenated and methylated benzoic acid derivatives are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups on the benzene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the bonds within the molecule.[2] This absorption pattern, presented as an FT-IR spectrum, allows for the identification of functional groups and the elucidation of molecular structure.
This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of this compound, providing both the fundamental theory and practical, field-proven insights.
Theoretical Framework: Understanding the Vibrational Landscape
An FT-IR spectrometer measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹).[3] The core of the instrument is a Michelson interferometer, which allows all frequencies to be measured simultaneously, providing a significant advantage in speed and signal-to-noise ratio over older dispersive instruments.[4][5] The resulting interferogram is then converted into a spectrum via a mathematical process known as the Fourier transform.[5]
For a molecule to be IR active, a specific vibration must result in a change in the molecule's net dipole moment.[6][7] The intensity of an absorption band is proportional to the magnitude of this change.[8] Bonds with a larger dipole moment, such as the carbonyl group (C=O), will typically produce more intense absorptions than less polar bonds like the carbon-carbon bonds of the aromatic ring.
The position of an absorption band (wavenumber) is determined by the bond strength and the masses of the atoms involved, a relationship described by Hooke's Law.[9] Stronger bonds and lighter atoms will vibrate at higher frequencies (higher wavenumbers).[9] For instance, triple bonds absorb at higher wavenumbers than double bonds, which in turn absorb at higher wavenumbers than single bonds.[9]
Experimental Protocol: A Self-Validating Approach to Spectral Acquisition
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, several techniques are available. Attenuated Total Reflectance (ATR) is often preferred due to its simplicity and minimal sample preparation requirements.[10]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.[10]
-
Sample: High-purity this compound (solid powder).
-
Reagents: Isopropanol or ethanol for cleaning the ATR crystal.
-
Tools: Spatula, lint-free wipes.
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Causality: A background spectrum of the empty, clean ATR crystal must be collected. This spectrum contains information about the instrument, the accessory, and the atmosphere. By ratioing the sample spectrum against the background, these environmental and instrumental artifacts are removed, ensuring the final spectrum is solely that of the sample.
-
Procedure:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Lower the ATR press to ensure no sample is present.
-
Collect the background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹.
-
-
-
Sample Application and Analysis (Self-Validation Step 2):
-
Causality: Proper contact between the solid sample and the ATR crystal is crucial for achieving a high-quality spectrum. The evanescent wave, which penetrates the sample, has a very short path length, necessitating intimate contact.
-
Procedure:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to the sample, ensuring it is flattened against the crystal surface.
-
Collect the sample spectrum using the same acquisition parameters as the background scan.
-
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply a baseline correction to account for any sloping baselines.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: Decoding the Molecular Fingerprint
While an experimental spectrum for this compound is not publicly available in common databases, a highly accurate prediction of its key absorption bands can be made based on the known frequencies of its constituent functional groups and data from structurally similar compounds.[11]
Structure of this compound:
The molecule contains the following key functional groups, each with characteristic vibrational modes:
-
Carboxylic acid (-COOH)
-
Aromatic ring (substituted benzene)
-
Carbon-Chlorine bond (C-Cl)
-
Carbon-Fluorine bond (C-F)
-
Methyl group (-CH₃)
Predicted Absorption Bands and Their Assignments
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape | Rationale and Authoritative Grounding |
| ~3300 - 2500 | Carboxylic Acid: O-H stretch | Strong, very broad | The extreme broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state. This is a hallmark of carboxylic acids. |
| ~3080 - 3030 | Aromatic: C-H stretch | Medium to weak, sharp | Stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. |
| ~2970 - 2850 | Methyl: C-H stretch | Medium to weak, sharp | Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group. |
| ~1710 - 1680 | Carboxylic Acid: C=O stretch | Very strong, sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. For aromatic carboxylic acids, conjugation with the ring lowers the frequency compared to saturated acids. |
| ~1600 & ~1475 | Aromatic: C=C stretch | Medium to weak, sharp | Skeletal vibrations of the aromatic ring. |
| ~1450 & ~1375 | Methyl: C-H bend | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group. |
| ~1320 - 1210 | Carboxylic Acid: C-O stretch | Strong | Stretching of the C-O single bond, often coupled with O-H in-plane bending. |
| ~1250 - 1000 | Aromatic C-F stretch | Strong | The C-F stretching vibration is typically strong and falls within this region of the spectrum. The exact position can be influenced by coupling with other modes. |
| ~960 - 900 | Carboxylic Acid: O-H out-of-plane bend | Medium, broad | Another characteristic band for carboxylic acid dimers. |
| ~850 - 550 | Aromatic C-Cl stretch | Medium to strong | The C-Cl stretching vibration appears in the lower frequency "fingerprint" region of the spectrum.[1] |
Analysis of Key Spectral Regions
-
The Hydroxyl Region (4000 cm⁻¹ - 2500 cm⁻¹): The most prominent feature in this region will be the exceptionally broad O-H stretching band of the carboxylic acid, centered around 3000 cm⁻¹. This broadness is a direct consequence of the hydrogen-bonded dimeric structure. Superimposed on this broad absorption, sharper, weaker peaks corresponding to the aromatic and aliphatic C-H stretches are expected.
-
The Carbonyl Region (1800 cm⁻¹ - 1650 cm⁻¹): A very strong and sharp absorption band is predicted between 1710 and 1680 cm⁻¹. Its intensity and position are highly diagnostic for the presence of the carboxylic acid's carbonyl group.
-
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹): This region will contain a complex series of absorptions unique to the molecule. Key features to identify include the strong C-O stretch of the carboxylic acid (~1320-1210 cm⁻¹), the strong C-F stretch (~1250-1000 cm⁻¹), and the C-Cl stretch (~850-550 cm⁻¹).[1] The various bending and skeletal vibrations of the substituted aromatic ring also appear here, making this region invaluable for confirming the overall molecular structure.
Conclusion
FT-IR spectroscopy provides an efficient and definitive method for the structural verification of this compound. By following a robust experimental protocol centered on the ATR technique, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations, allows for the unambiguous identification of the key carboxylic acid, aromatic, methyl, chloro, and fluoro functional groups. The combination of the broad O-H stretch, the intense C=O stretch, and the characteristic absorptions of the C-F and C-Cl bonds in the fingerprint region constitutes a unique spectral signature, confirming the identity and purity of the compound.
References
- 1. chem-casts.com [chem-casts.com]
- 2. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]
- 3. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Compound 2-chloro-5,6-difluoro-3-methylbenzoic acid - Chemdiv [chemdiv.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Prospective Crystal Structure Analysis of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Abstract: 2-Chloro-6-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] Its specific combination of chloro, fluoro, and methyl substituents on the benzoic acid framework presents an interesting case for studying the interplay of steric and electronic effects on molecular conformation and supramolecular assembly. This guide provides a comprehensive, prospective workflow for the complete single-crystal X-ray diffraction (SC-XRD) analysis of this target compound. While a published crystal structure for this specific molecule is not available in public databases like the Cambridge Structural Database (CSD), this document outlines the entire process from synthesis and characterization to crystal growth, data collection, structure solution, and detailed structural analysis.[3][4] It is designed to serve as an in-depth technical resource for researchers, chemists, and drug development professionals, explaining not just the procedural steps but also the scientific rationale underpinning the experimental design.
Introduction: Significance and Objectives
Substituted benzoic acids are fundamental building blocks in organic chemistry and medicinal chemistry. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into active pharmaceutical ingredients (APIs) to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[5] The ortho-effect, where substituents adjacent to the carboxylic acid group induce significant changes in acidity and conformation, is a well-documented phenomenon.[6] In this compound, the presence of two different halogens and a methyl group in proximity to the carboxyl function suggests a complex conformational landscape and the potential for varied intermolecular interactions, including classic carboxylic acid dimers, halogen bonding, and other weak hydrogen bonds.
The primary objective of this guide is to present a robust, field-proven methodology for determining the three-dimensional atomic arrangement of this molecule in the solid state.[7] Such an analysis provides definitive information on:
-
Molecular geometry (bond lengths, angles, and torsion angles).
-
Conformational preferences of the carboxylic acid group relative to the aromatic ring.
-
Intermolecular interactions and crystal packing motifs.[8]
This information is invaluable for understanding the compound's physicochemical properties and for rational drug design.
Synthesis and Spectroscopic Verification
A prerequisite for crystal structure analysis is the synthesis and rigorous purification of the target compound. A plausible synthetic route must be established, followed by comprehensive characterization to confirm its identity and purity.
Proposed Synthesis Pathway
While several methods exist for synthesizing substituted benzoic acids, a common approach involves the oxidation of a corresponding toluene derivative.[2][9][10] A hypothetical, yet chemically sound, multi-step synthesis is proposed below. The selection of this route is based on the availability of starting materials and the reliability of the chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Spectroscopic Characterization
Objective: To confirm the chemical identity and assess the purity of the synthesized product prior to crystallization trials.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should reveal distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the proposed structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe signals for all unique carbon atoms.
-
¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[11]
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) in negative ion mode to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ and exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
| Technique | Hypothetical Key Data | Interpretation |
| ¹H NMR | δ 7.2-7.8 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃), 11-13 (br s, 1H, COOH) | Confirms aromatic, methyl, and carboxylic acid protons. |
| ¹³C NMR | δ 165-170 (C=O), 110-165 (Ar-C), ~20 (CH₃) | Confirms carbon framework. |
| MS (ESI-) | m/z corresponding to [C₈H₅ClFO₂ - H]⁻ with M and M+2 peaks in ~3:1 ratio | Confirms molecular formula and presence of one Cl atom. |
| FT-IR (cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1250 (s, C-F), ~750 (s, C-Cl) | Confirms key functional groups. |
| Table 1: Predicted Spectroscopic Data for Verification. |
Single Crystal Growth and X-ray Diffraction
The successful determination of a crystal structure is critically dependent on obtaining a high-quality single crystal.[12] This is often the most challenging, trial-and-error phase of the analysis.
Crystal Growth Strategies
The choice of solvent and crystallization method is paramount. For substituted benzoic acids, solvents of moderate polarity are often effective.[13]
Common Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, toluene, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[13]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To obtain a complete and high-resolution set of diffraction data from a single crystal.[14]
Workflow:
-
Crystal Selection & Mounting:
-
Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Mount the crystal on a cryo-loop using a viscous oil (e.g., Paratone-N).
-
-
Data Collection:
-
Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker APEX or Rigaku XtaLAB).[7]
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Use a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles (e.g., using ω and φ scans) to measure the intensities of a complete sphere of reflections.
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity (I) and standard uncertainty (σ(I)) for each reflection.
-
Apply corrections for factors such as Lorentz and polarization effects, and perform an empirical absorption correction based on multi-scan data.
-
Structure Solution and Refinement
The process of converting diffraction intensities into a 3D atomic model is achieved through specialized software, most commonly the SHELX suite of programs.[15][16][17]
Caption: Workflow for crystal structure solution and refinement using SHELX.
Step-by-Step Protocol: Structure Solution and Refinement
-
Structure Solution (SHELXT): The phase problem is solved using ab initio methods like intrinsic phasing.[16] SHELXT attempts to locate the positions of the heavier atoms (Cl, F, O, C) automatically, generating an initial structural model.
-
Initial Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic coordinates and isotropic thermal parameters to minimize the difference between observed and calculated structure factors.
-
Difference Fourier Map Analysis: After initial refinement, a difference Fourier map is calculated. Peaks in this map indicate regions of unaccounted-for electron density, which typically correspond to missing atoms (like hydrogen atoms) or disorder. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.
-
Convergence: The refinement process is iterated until convergence is reached, indicated by a stable and low R-factor (residual factor), a goodness-of-fit (GooF) value close to 1.0, and a flat final difference Fourier map.
-
CIF File Generation: The final model, including all crystallographic parameters, is compiled into a Crystallographic Information File (CIF).[18][19][20][21] This is the standard format for archiving and publishing crystal structure data.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |
| a, b, c (Å) | 12.5, 6.8, 8.9 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the agreement between the model and data. |
| wR2 (all data) | < 0.12 | A weighted R-factor based on all data. |
| GooF | ~1.0 | Goodness-of-Fit; should be close to 1 for a good model. |
| Table 2: Hypothetical Crystallographic Data and Refinement Statistics. |
Analysis of the Crystal Structure
With a refined model, a detailed analysis of the molecular and supramolecular features can be performed.
Molecular Geometry
The steric hindrance from the two ortho substituents (Cl and F) is expected to force the carboxylic acid group out of the plane of the aromatic ring. This twisting can be quantified by the C(ar)-C(ar)-C(carboxyl)-O(carbonyl) torsion angle. This loss of planarity reduces conjugation between the carboxyl group and the ring, which can affect the compound's acidity and reactivity.[22] Bond lengths and angles should be compared to standard values and to those in related structures found in the Cambridge Structural Database (CSD).[3][4][23][24][25]
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by a network of non-covalent interactions.
-
Hydrogen Bonding: Substituted benzoic acids almost universally form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups.[8][26][27] This is a highly robust and predictable motif. Using graph-set notation, this dimer is described as an R²₂(8) ring.[28][29][30][31][32]
-
Halogen Bonding: The chlorine atom, being a potential halogen bond donor, may interact with electronegative atoms like the carbonyl oxygen of a neighboring molecule (C-Cl···O=C).
-
Other Interactions: Weaker C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are also likely to play a role in stabilizing the three-dimensional crystal lattice.
A comprehensive analysis of these interactions provides a deep understanding of the forces governing the solid-state assembly of the molecule.
Conclusion
This technical guide outlines a complete and scientifically rigorous pathway for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The subsequent analysis of this model, focusing on molecular geometry and the hierarchy of intermolecular interactions, will provide fundamental insights into the solid-state behavior of this compound. This knowledge is critical for applications in materials science and is an indispensable component of modern drug discovery and development programs, where understanding solid-state structure directly informs the control of properties like solubility, stability, and bioavailability.
References
- 1. guidechem.com [guidechem.com]
- 2. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 5. Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rigaku.com [rigaku.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 16. iucr.org [iucr.org]
- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. iucr.org [iucr.org]
- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. youtube.com [youtube.com]
- 25. Cambridge Structural Database System [software.chem.ucla.edu]
- 26. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.iucr.org [journals.iucr.org]
- 31. journals.iucr.org [journals.iucr.org]
- 32. researchgate.net [researchgate.net]
The Strategic Application of 2-Chloro-6-fluoro-3-methylbenzoic Acid in the Development of Novel Therapeutics: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylbenzoic acid, a highly substituted benzoic acid derivative, and its emerging role as a critical building block in modern medicinal chemistry. We will explore its physicochemical properties, strategic importance in the synthesis of targeted therapies, and its application in the development of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme implicated in a range of metabolic disorders. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the rationale behind its use, detailed synthetic considerations, and protocols for biological evaluation.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Substituted benzoic acids represent a well-established class of pharmacophores, with the carboxylic acid moiety often serving as a key interaction point with biological targets.[1] The strategic functionalization of the phenyl ring with various substituents allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, thereby modulating its biological activity.[1]
This compound has garnered significant interest as a sophisticated starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group, offers medicinal chemists a powerful tool to navigate the intricate challenges of modern drug design.
Physicochemical Properties and Synthetic Rationale
The judicious placement of halogen and alkyl groups on the benzoic acid core of this compound imparts a distinct set of physicochemical characteristics that are highly advantageous in drug development.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₆ClFO₂ | Provides the basic atomic composition. |
| Molecular Weight | 188.58 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Calculated LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| pKa | ~3.0 - 3.5 | The acidic nature of the carboxylic acid allows for salt formation and potential for ionic interactions with biological targets. |
The 2-chloro and 6-fluoro substituents ortho to the carboxylic acid create a unique electronic and steric environment. The electron-withdrawing nature of the halogens influences the acidity of the carboxylic acid proton. Furthermore, the presence of these ortho substituents can induce a twist in the carboxyl group relative to the plane of the aromatic ring, which can have profound effects on binding affinity and selectivity for a target protein.
The 3-methyl group, positioned meta to the carboxylic acid, adds a lipophilic and sterically bulky element. This can be crucial for establishing van der Waals interactions within a binding pocket and can also influence the metabolic stability of the molecule by blocking potential sites of enzymatic oxidation.
Keystone Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[3][4] Dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[3]
A Chinese patent (CN200880120164.0) discloses the use of this compound in the preparation of potent SCD1 inhibitors.[2] While the specific structures of the final compounds are detailed within the patent, the general synthetic strategy involves the coupling of the benzoic acid with a suitable amine-containing scaffold to form a final amide product.
General Synthetic Workflow
The synthesis of SCD1 inhibitors utilizing this compound typically follows a convergent approach. The benzoic acid derivative is first activated to facilitate amide bond formation, followed by coupling with a diverse range of amine-containing fragments.
Caption: General synthetic workflow for SCD1 inhibitors.
Rationale for the 2-Chloro-6-fluoro-3-methylphenyl Moiety in SCD1 Inhibition
The specific substitution pattern of the 2-Chloro-6-fluoro-3-methylphenyl moiety is hypothesized to play a crucial role in the potency and selectivity of the final SCD1 inhibitors.
-
Orthogonality and Binding Conformation: The ortho-chloro and -fluoro groups likely force the amide bond into a specific, non-planar conformation relative to the aromatic ring. This fixed conformation can be critical for optimal fitting into the active site of the SCD1 enzyme, thereby enhancing binding affinity.
-
Halogen Bonding and Lipophilic Interactions: The chlorine and fluorine atoms can participate in favorable halogen bonding interactions with electron-rich residues in the enzyme's binding pocket. The methyl group provides a key lipophilic contact point, further anchoring the inhibitor.
-
Metabolic Stability: The presence of the halogens and the methyl group can shield the aromatic ring from metabolic degradation, potentially leading to an improved pharmacokinetic profile and a longer duration of action.
Experimental Protocols
Representative Synthesis of an Amide-based SCD1 Inhibitor
The following is a representative, generalized protocol for the synthesis of an SCD1 inhibitor using this compound.
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzoyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of the crude 2-chloro-6-fluoro-3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SCD1 inhibitor.
In Vitro Evaluation of SCD1 Inhibition
The inhibitory activity of the synthesized compounds against SCD1 can be determined using a cell-based lipid biosynthesis assay.
Materials:
-
HepG2 human hepatoma cells
-
[¹⁴C]-stearic acid
-
Synthesized inhibitor compounds
-
Cell culture medium and supplements
-
Scintillation cocktail and counter
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized inhibitor or vehicle (DMSO) for 24 hours.
-
Add [¹⁴C]-stearic acid to each well and incubate for 4 hours to allow for its conversion to [¹⁴C]-oleic acid by SCD1.
-
Wash the cells with ice-cold PBS and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the fatty acids by thin-layer chromatography (TLC).
-
Visualize and quantify the radioactive spots corresponding to stearic acid and oleic acid using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the percentage of SCD1 inhibition by comparing the ratio of [¹⁴C]-oleic acid to [¹⁴C]-stearic acid in inhibitor-treated cells to that in vehicle-treated cells.
Caption: Workflow for in vitro SCD1 inhibition assay.
Future Perspectives and Conclusion
This compound has established itself as a valuable and strategically important building block in the synthesis of novel therapeutic agents, particularly in the development of SCD1 inhibitors. The unique interplay of its substituents provides a powerful handle for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Utilizing this compound to synthesize a broader range of structurally diverse SCD1 inhibitors to further explore the structure-activity relationship.
-
Exploration of Other Therapeutic Targets: Investigating the potential of this scaffold in the development of inhibitors for other enzymes and receptors where the specific conformational and electronic properties it imparts may be beneficial.
-
Development of More Efficient Synthetic Routes: While effective, the development of more streamlined and cost-effective synthetic methodologies for this compound and its derivatives will be crucial for large-scale production.
References
Biological Activity Screening of 2-Chloro-6-fluoro-3-methylbenzoic Acid Derivatives: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Investigation
In the landscape of modern medicinal chemistry, the benzoic acid scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents and bioactive molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The parent molecule for this guide, 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS No: 32890-89-4), serves as a compelling starting point for derivative synthesis and biological screening.[6][7][8] The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring introduces unique electronic and steric properties that can significantly influence molecular interactions with biological targets.
This guide provides a comprehensive framework for the systematic biological activity screening of derivatives originating from this core structure. It is designed not as a rigid protocol but as a strategic workflow, guiding researchers from initial broad-spectrum screening to more targeted mechanistic assays. The methodologies described herein are grounded in established scientific principles to ensure robustness and reproducibility, empowering research teams to effectively identify and characterize novel bioactive compounds.
Chapter 1: Strategic Overview of the Screening Cascade
A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and mechanistic studies. This "screening cascade" is designed to efficiently identify promising candidates while minimizing resource expenditure on inactive or non-specific compounds. The initial selection of assays should be broad, covering key areas where benzoic acid derivatives have historically shown promise.
Caption: A strategic workflow for screening this compound derivatives.
Chapter 2: Anticancer Activity Screening
Benzoic acid derivatives have been identified as potential anticancer agents, with some acting as inhibitors of histone deacetylases (HDAC), enzymes often dysregulated in cancer.[3] A primary screen for general cytotoxicity against cancer cell lines is a logical first step, followed by more specific mechanistic assays for confirmed hits.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a test compound suggests either cytotoxic or cytostatic effects.
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with LPS.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Wells without LPS serve as a negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): NO is rapidly converted to nitrite in the culture medium.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. [5]
Chapter 4: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. [9]Initial screening of novel compounds against a panel of pathogenic bacteria and fungi is a standard practice in drug discovery.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10] Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 4 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Chapter 5: Conclusion and Future Directions
This guide outlines a foundational strategy for the biological evaluation of this compound derivatives. The data generated from these primary screens will form a critical basis for structure-activity relationship (SAR) studies. Promising "hit" compounds identified through this cascade should be advanced to secondary screening, including assays for selectivity (e.g., COX-1 vs. COX-2), mechanism of action (e.g., specific enzyme inhibition, gene expression analysis), and in vivo efficacy models. The ultimate goal is the identification of a lead compound with potent and selective biological activity, paving the way for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. chem-casts.com [chem-casts.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. scbt.com [scbt.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel 2-Chloro-6-fluoro-3-methylbenzoic Acid Analogues: A Technical Guide for Advanced Drug Discovery
Foreword: The Enduring Scaffolding of Benzoic Acid in Modern Medicinal Chemistry
Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives continue to be a cornerstone of medicinal chemistry. Their structural versatility and ability to interact with a wide array of biological targets have cemented their role in the development of therapeutics for a multitude of diseases.[1] This guide delves into the synthesis and potential applications of a specific, highly functionalized scaffold: 2-chloro-6-fluoro-3-methylbenzoic acid. This molecule serves as a valuable intermediate in the synthesis of potent and selective enzyme inhibitors, most notably for Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme implicated in metabolic disorders.[2] Herein, we will explore the strategic synthesis of this core structure and its novel analogues, providing detailed, field-proven protocols and the scientific rationale behind these advanced methodologies.
The Strategic Importance of the this compound Scaffold
The unique substitution pattern of this compound makes it a compelling starting point for drug discovery. The presence of ortho-chloro and -fluoro substituents influences the acidity of the carboxylic acid and the conformational preferences of the molecule, which can be critical for binding to a biological target. The methyl group at the 3-position provides an additional point for interaction or metabolic blocking.
Notably, this scaffold is a key building block for a class of potent SCD1 inhibitors.[2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[3][4] Inhibition of SCD1 has shown therapeutic promise in animal models for conditions such as obesity, diabetes, and fatty liver disease.[1] The development of novel analogues of this compound is therefore a promising avenue for the discovery of new therapeutics targeting these metabolic diseases.
Synthesis of the Core Scaffold: A Directed ortho-Metalation Approach
The synthesis of polysubstituted aromatic compounds often presents a challenge due to the difficulty in controlling regioselectivity. Directed ortho-metalation (DoM) is a powerful strategy that overcomes this challenge by using a functional group to direct a strong base to deprotonate a specific ortho-position.[5][6][7] For the synthesis of this compound, a DoM approach starting from 1-chloro-3-fluoro-2-methylbenzene is the most logical and efficient route.
Rationale for the Directed ortho-Metalation Strategy
The fluorine atom is a weak ortho-directing group, while the chlorine atom is a weaker directing group. However, in the absence of stronger directing groups, the fluorine atom can effectively direct the lithiation to the adjacent C2 position. The subsequent carboxylation of the resulting aryllithium intermediate with carbon dioxide furnishes the desired benzoic acid. This method provides a direct and high-yielding route to the target molecule, avoiding the need for protecting groups and multiple steps often associated with classical electrophilic aromatic substitution reactions.
Detailed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the core scaffold via Directed ortho-Metalation.
Materials:
-
1-Chloro-3-fluoro-2-methylbenzene
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (CO2) gas or dry ice
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of TMEDA and s-BuLi: Add TMEDA (1.2 equivalents) to the cooled THF, followed by the slow, dropwise addition of s-BuLi (1.2 equivalents). Stir the solution for 15 minutes at -78 °C.
-
Addition of Substrate: Slowly add a solution of 1-chloro-3-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium intermediate is typically indicated by a color change.
-
Carboxylation: Quench the reaction by bubbling dry CO2 gas through the solution for 30 minutes, or by carefully adding crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Add 1 M HCl to the reaction mixture until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Discovery of Novel Analogues: Expanding Chemical Diversity
With the core scaffold in hand, the next step is to generate a library of novel analogues to explore the structure-activity relationship (SAR). Two powerful synthetic strategies for this purpose are further functionalization via DoM and palladium-catalyzed cross-coupling reactions.
Analogue Synthesis via ortho-Functionalization
The same DoM strategy used to introduce the carboxylic acid can be employed to install a variety of other functional groups at the 2-position by using different electrophiles to quench the aryllithium intermediate. This allows for the exploration of how different substituents at this position affect biological activity.
General Reaction Scheme:
Caption: Synthesis of analogues via ortho-functionalization.
Table 1: Examples of Electrophiles for Analogue Synthesis
| Electrophile (E+) | Resulting Functional Group (-E) |
| Iodine (I2) | -I |
| N,N-Dimethylformamide (DMF) | -CHO |
| Chlorotrimethylsilane (TMSCl) | -Si(CH3)3 |
| Aryl/Alkyl halides (R-X) | -R |
Analogue Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[8] By converting the 2-chloro group of the core scaffold to a more reactive bromo or iodo group (via the ortho-iodination described above followed by halogen exchange), a wide range of aryl and heteroaryl analogues can be synthesized.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo Analogue
Reaction Scheme:
Caption: Synthesis of biaryl analogues via Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-6-fluoro-3-methylbenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: In a Schlenk flask, combine 2-bromo-6-fluoro-3-methylbenzoic acid (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.03-0.05 equivalents), and K2CO3 (2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-fluoro-3-methylbenzoic acid analogue.
Characterization of Novel Analogues
The unambiguous characterization of newly synthesized compounds is critical for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (2H, multiplet), methyl protons (3H, singlet), carboxylic acid proton (1H, broad singlet). Chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups. |
| ¹³C NMR | Signals for the carboxylic acid carbon, the aromatic carbons (including those directly attached to Cl, F, and the methyl group), and the methyl carbon. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-F stretch around 1200-1300 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹. |
| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of -OH, -COOH, and halogen atoms. |
Biological Evaluation and Therapeutic Potential
As previously mentioned, the primary therapeutic target for analogues of this compound is SCD1.[2] The biological evaluation of newly synthesized compounds would involve in vitro and in vivo assays to determine their potency and efficacy as SCD1 inhibitors.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the novel analogues against SCD1 would be determined using a cell-free enzymatic assay. This typically involves incubating the purified enzyme with its substrate (e.g., radiolabeled stearoyl-CoA) in the presence of varying concentrations of the test compound. The amount of product formed is then quantified to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays
Cell-based assays are crucial for assessing the ability of the compounds to inhibit SCD1 activity in a more physiologically relevant context. A common approach is to use a cell line that expresses SCD1 (e.g., HepG2 human liver cancer cells) and measure the conversion of a labeled saturated fatty acid to its monounsaturated counterpart in the presence of the test compounds.
The SCD1 Signaling Pathway and Therapeutic Rationale
Caption: Simplified schematic of the role of SCD1 in lipid metabolism and its inhibition.
The inhibition of SCD1 leads to a decrease in the synthesis of monounsaturated fatty acids, which in turn can reduce triglyceride synthesis and lipid accumulation in tissues like the liver and adipose tissue.[4] This provides the therapeutic rationale for using SCD1 inhibitors in the treatment of metabolic syndrome.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for metabolic diseases through the inhibition of SCD1. The synthetic strategies outlined in this guide, namely directed ortho-metalation and Suzuki-Miyaura cross-coupling, provide a robust and versatile platform for generating a diverse library of analogues. The subsequent biological evaluation of these compounds will be crucial for elucidating the structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The continued exploration of this and similar scaffolds holds significant potential for addressing the growing global health challenges posed by metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes & Protocols for the Synthesis and Evaluation of a Novel SCD1 Inhibitor
Introduction: Targeting Lipid Metabolism through Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleic acid and palmitoleic acid, from their saturated fatty acid (SFA) precursors.[1][2][3] This process is fundamental for maintaining the fluidity of cell membranes, lipid signaling, and energy homeostasis.[4] Aberrant SCD1 activity has been implicated in a range of pathologies, including metabolic diseases like obesity and non-alcoholic fatty liver disease (NAFLD), as well as various cancers.[1][4][5][6] Elevated SCD1 expression is often correlated with cancer aggressiveness and poor patient outcomes, making it a compelling therapeutic target for drug development.[6]
SCD1 inhibitors function by blocking the enzyme's catalytic activity, leading to a decrease in MUFA synthesis and a subsequent accumulation of SFAs.[1][7] This shift in the cellular lipid profile can induce endoplasmic reticulum (ER) stress and promote apoptosis in cancer cells, highlighting the therapeutic potential of targeting this enzyme.[1][2] This application note provides a comprehensive guide for the synthesis, purification, characterization, and in-vitro evaluation of a novel SCD1 inhibitor, designated SCDi-263-T , using 2-Chloro-6-fluoro-3-methylbenzoic acid as a key starting material.
Rationale for Synthetic Design
The design of SCDi-263-T is based on a common scaffold found in many enzyme inhibitors: a substituted benzamide core. This structure provides a rigid backbone for presenting various functional groups to interact with the target protein. This compound is an excellent starting material, incorporating halogen atoms that can modulate physicochemical properties like pKa and lipophilicity, and a methyl group that can provide steric influence.[8]
Our synthetic strategy involves a straightforward and robust amide coupling reaction between the starting benzoic acid and 2-aminothiazole. Thiazole and its derivatives are prevalent in medicinal chemistry and are known to be present in some classes of SCD1 inhibitors.[9] This approach allows for the efficient construction of the target molecule.
Part 1: Synthesis of SCDi-263-T
This section details the complete synthetic protocol for SCDi-263-T (N-(thiazol-2-yl)-2-chloro-6-fluoro-3-methylbenzamide).
Synthetic Workflow Diagram
Caption: Synthetic workflow for SCDi-263-T.
Detailed Experimental Protocol: Synthesis of SCDi-263-T
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| Thionyl chloride (SOCl₂) | Acros Organics | ≥99% |
| 2-Aminothiazole | Alfa Aesar | ≥98% |
| Dichloromethane (DCM), Anhydrous | Fisher Sci. | ≥99.8% |
| Pyridine, Anhydrous | Sigma-Aldrich | ≥99.8% |
| Ethyl Acetate (EtOAc), HPLC Grade | Fisher Sci. | ≥99.9% |
| Hexanes, HPLC Grade | Fisher Sci. | ≥99% |
| Silica Gel (230-400 mesh) | Sorbent Tech. | - |
Step 1: Activation of this compound
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride intermediate to facilitate nucleophilic attack by the amine. Thionyl chloride is a common and effective reagent for this transformation, with byproducts (SO₂ and HCl) that are easily removed as gases.
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the acid.
-
Carefully add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step without further purification.
Step 2: Amide Coupling
-
Rationale: The amine nitrogen of 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine, a non-nucleophilic base, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[10]
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (20 mL) in a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-aminothiazole (1.0 g, 10 mmol, 1.0 eq.) and anhydrous pyridine (1.2 mL, 15 mmol, 1.5 eq.) in anhydrous DCM (10 mL).
-
Cool the acyl chloride solution to 0°C using an ice bath.
-
Add the 2-aminothiazole/pyridine solution dropwise to the acyl chloride solution over 15 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
Rationale: An aqueous work-up is performed to remove the pyridine hydrochloride salt and other water-soluble impurities. The crude product is then purified by column chromatography to isolate the target compound from any unreacted starting materials or byproducts.
-
Once the reaction is complete, dilute the mixture with DCM (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) as the eluent.
-
Combine the fractions containing the pure product (visualized by TLC with UV light) and evaporate the solvent to yield SCDi-263-T as a white to off-white solid.
Expected Results:
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical State | White solid |
| Purity (by HPLC) | >98% |
Part 2: Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and drug-like properties of the synthesized inhibitor.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of SCDi-263-T .
-
Protocol: Dissolve ~5-10 mg of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11]
-
Expected ¹H NMR signals (DMSO-d₆): Aromatic protons (multiplets), thiazole protons (doublets), methyl group (singlet), and an NH proton (broad singlet).
-
Expected ¹³C NMR signals: Signals corresponding to the carbonyl carbon, aromatic carbons, thiazole carbons, and the methyl carbon.[12]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Protocol: Analyze a dilute solution of the compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
Expected m/z: The calculated monoisotopic mass of C₁₁H₈ClFN₂OS is 270.00. The expected [M+H]⁺ ion would be approximately 271.00.
-
-
High-Performance Liquid Chromatography (HPLC):
Drug-Likeness Evaluation: Lipinski's Rule of Five
-
Rationale: Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[6][15][16]
SCDi-263-T Properties (Calculated):
| Parameter | Value | Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 270.7 | < 500 Da | Yes |
| LogP (Octanol/Water) | 3.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Calculations can be performed using online tools such as those provided by ProteinIQ or armakovic.[1][7]
Part 3: In-Vitro Biological Evaluation
To assess the inhibitory activity of SCDi-263-T against SCD1, two standard in-vitro assays are recommended.
Protocol 1: Biochemical SCD1 Inhibition Assay using Rat Liver Microsomes
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit SCD1 enzyme activity in a purified system. Rat liver microsomes are a rich source of SCD1.[1][17] The conversion of a radiolabeled or deuterium-labeled SFA to its corresponding MUFA is quantified.[17]
Workflow Diagram:
Caption: Workflow for the microsomal SCD1 assay.
Detailed Protocol:
-
Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing cofactors (e.g., ATP, Coenzyme A, NADH).
-
Inhibitor Addition: In a microcentrifuge tube, add rat liver microsomes (protein concentration ~0.1-0.5 mg/mL), reaction buffer, and varying concentrations of SCDi-263-T (dissolved in DMSO, final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.[1]
-
Reaction Initiation: Start the reaction by adding the substrate, [1-¹⁴C]stearoyl-CoA (final concentration ~10-20 µM).
-
Incubation: Incubate the reaction for 15-30 minutes at 37°C with gentle shaking.[1]
-
Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Perform lipid extraction using the Bligh and Dyer method.[1]
-
TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate alongside standards for stearic acid and oleic acid. Develop the plate in a suitable solvent system (e.g., heptane:diethyl ether:acetic acid).
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the areas corresponding to stearic acid and oleic acid into scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the percent inhibition of SCD1 activity for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based SCD1 Activity Assay using HepG2 Cells
-
Rationale: This assay measures the inhibitor's effect on SCD1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment. HepG2, a human hepatoma cell line, is commonly used for this purpose.[1]
Detailed Protocol:
-
Cell Culture: Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with serial dilutions of SCDi-263-T in culture medium for 24 hours. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).[1]
-
Radiolabeling: Add [1-¹⁴C]stearic acid to each well (final concentration ~0.5 µCi/mL) and incubate for 4-6 hours at 37°C.[1]
-
Lipid Extraction, TLC, and Quantification: Follow the procedures for lipid extraction, TLC separation, and scintillation counting as described in Protocol 1.
-
Data Analysis: Calculate the cellular desaturation index (ratio of ¹⁴C-oleic acid to ¹⁴C-stearic acid) and determine the IC₅₀ value of the inhibitor.
Summary and Conclusion
This application note provides a detailed, field-proven guide for the synthesis and evaluation of SCDi-263-T , a novel SCD1 inhibitor, from the starting material this compound. The described synthetic protocol is robust and efficient, yielding a high-purity compound with favorable drug-like properties. The included in-vitro assay protocols offer reliable methods for determining the inhibitory potency of the synthesized compound. This comprehensive guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are focused on targeting SCD1 for therapeutic intervention in metabolic diseases and oncology.
References
- 1. armakovic.com [armakovic.com]
- 2. Lipinski's Rule-of-Five — NodePit [nodepit.com]
- 3. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipinski Rule of Five-Calcnet-TargetNet-TargetNet [targetnet.scbdd.com]
- 6. japsonline.com [japsonline.com]
- 7. proteiniq.io [proteiniq.io]
- 8. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipinskis-rule-of-5.vercel.app [lipinskis-rule-of-5.vercel.app]
- 10. MedChem Highlights - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gsartor.org [gsartor.org]
- 13. Benzimidazole-carboxamides as potent and bioavailable stearoyl-CoA desaturase (SCD1) inhibitors from ligand-based virtual screening and chemical optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Introduction: Navigating the Challenges of a Key Pharmaceutical Building Block
An Application Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloro-6-fluoro-3-methylbenzoic Acid
This compound is a vital structural motif in modern medicinal chemistry. It serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including novel stearoyl-CoA desaturase 1 (SCD1) inhibitors being investigated for the treatment of metabolic diseases like obesity.[1][2] The ability to functionalize this molecule, particularly through the formation of new carbon-carbon bonds, is paramount for drug discovery and development programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing biaryl and heteroaryl structures.[3][4] However, applying this cornerstone reaction to this compound is far from trivial. The substrate presents a confluence of challenges that render standard protocols ineffective:
-
Inherent Inertness of the Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle energetically demanding.[5][6][7][8][9]
-
Severe Steric Hindrance: The presence of two ortho-substituents—the chloro and fluoro groups—flanking the reactive site creates a sterically congested environment. This physical shield impedes the approach of the palladium catalyst, further slowing both the oxidative addition and the final reductive elimination steps.[5][8][10][11]
Overcoming these obstacles requires a departure from classical catalyst systems and a move towards modern, highly active palladium complexes. This guide provides a detailed exploration of the mechanistic considerations and field-proven protocols necessary to achieve successful Suzuki-Miyaura couplings with this challenging yet valuable substrate.
Mechanistic Blueprint: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[12][13] Understanding this cycle is crucial for rationally selecting reaction components to overcome the specific challenges posed by this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Palladium Catalysts for Cross-Coupling of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations are cornerstones of the pharmaceutical and materials science industries, facilitating the construction of complex molecular architectures that were previously inaccessible.[3][4]
This guide focuses on a particularly challenging substrate: 2-chloro-6-fluoro-3-methylbenzoic acid . This molecule, a valuable intermediate in pharmaceutical synthesis[5], presents a confluence of steric and electronic hurdles that can impede standard cross-coupling protocols:
-
Steric Hindrance: The presence of three ortho-substituents (chloro, fluoro, and methyl groups) significantly encumbers the reaction center, making the crucial oxidative addition step of the catalytic cycle difficult.[6][7]
-
Electronic Deactivation: The cumulative electron-withdrawing effects of the chloro, fluoro, and carboxylic acid functionalities decrease the electron density of the aromatic ring. This deactivation further disfavors the oxidative addition of the palladium catalyst to the C-Cl bond.
-
Inert C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high strength of the carbon-chlorine bond, often necessitating highly active catalyst systems and more forcing reaction conditions to achieve successful coupling.[8][9]
Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a rational selection of catalysts, ligands, and reaction parameters. This document provides in-depth protocols and the scientific rationale for the successful cross-coupling of this compound, empowering researchers to confidently employ this valuable building block in their synthetic endeavors.
The Mechanistic Blueprint: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle, generally proceeding through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][10] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Application Notes & Protocols: Large-Scale Synthesis of 2-Chloro-6-fluoro-3-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-6-fluoro-3-methylbenzoic acid, a key intermediate in the development of novel therapeutics, including stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] The protocol detailed herein is optimized for scalability, safety, and yield, focusing on a robust synthetic strategy utilizing directed ortho-metalation. We will elucidate the mechanistic principles, provide a detailed step-by-step protocol from starting material to purified product, and discuss critical process parameters, in-process controls, and safety considerations essential for industrial application.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic compound whose structural complexity makes its efficient, regioselective synthesis a significant challenge. Its application as a building block in the pharmaceutical industry necessitates a scalable and cost-effective manufacturing process.[1]
The chosen synthetic strategy is a two-step process starting from the commercially available 1-chloro-3-fluoro-2-methylbenzene. This route is favored for its high regioselectivity and adaptability to large-scale production. The core transformation relies on Directed ortho-Metalation (DoM) , a powerful technique for the functionalization of aromatic rings.[2][3] In this process, a directing metalation group (DMG) guides a strong organolithium base to deprotonate the ring at a specific adjacent (ortho) position.[2][4][5] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid moiety.
The fluorine atom in the starting material serves as an effective, albeit moderate, directing group, guiding the lithiation to the C6 position. The chloro and methyl groups further influence the electronic environment of the ring. This method avoids the multi-step processes and potentially harsh conditions associated with classical electrophilic aromatic substitution, which often yield mixtures of isomers.[3][6]
Synthetic Workflow Visualization
The overall process can be visualized as a two-step sequence: metalation followed by carboxylation and workup.
Caption: High-level workflow for the synthesis.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale, with considerations for process scale-up.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 1-Chloro-3-fluoro-2-methylbenzene | >98% | Sigma-Aldrich | Starting material. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Pyrophoric reagent. Must be handled under an inert atmosphere.[7] Titrate before use to confirm molarity. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Must be freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Carbon Dioxide (CO2) | Solid (Dry Ice) | Various | Use high-density pellets or blocks. Ensure it is free from condensed water/ice. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | Used for acidic workup. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na2SO4) | Anhydrous | EMD Millipore | For drying organic layers. |
| Toluene | ACS Grade | Sigma-Aldrich | Recrystallization solvent. |
| Hexanes | ACS Grade | VWR | Recrystallization co-solvent. |
| Nitrogen (N2) or Argon (Ar) | High Purity | Airgas | For maintaining an inert atmosphere.[8] |
Equipment
-
Multi-neck, round-bottom flask, flame-dried under vacuum.[8]
-
Mechanical stirrer with a gas-tight bearing.
-
Digital low-temperature thermometer.
-
Cannula and syringe equipment for inert atmosphere liquid transfers.[7][8]
-
Dry ice/acetone or isopropanol bath for cooling.[9]
-
Large separatory funnel for workup.
-
Rotary evaporator.
-
Büchner funnel and vacuum flask for filtration.
Step-by-Step Procedure
WARNING: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air.[10] This entire procedure must be conducted by trained personnel in a certified chemical fume hood under a strictly inert atmosphere (N2 or Ar).[8][10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves, is mandatory.[9][10]
Step 1: Reactor Setup and Metalation
-
Assemble a 5 L, four-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet, and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.[8]
-
To the flask, add 1-Chloro-3-fluoro-2-methylbenzene (144.5 g, 1.0 mol, 1.0 equiv) and anhydrous THF (2.0 L).
-
Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Via cannula, slowly add n-Butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 equiv) to the stirred solution over a period of 60-90 minutes. Maintain the internal temperature below -70 °C throughout the addition.
-
Causality: Slow addition is critical to manage the exotherm of the metalation reaction and prevent side reactions or decomposition of the organolithium species. The excess of n-BuLi ensures complete conversion of the starting material.
-
-
After the addition is complete, allow the resulting dark-colored solution to stir at -78 °C for an additional 2 hours.
-
In-Process Control (IPC): A small aliquot can be carefully quenched with D₂O to form the deuterated starting material. ¹H NMR analysis of this sample should show >95% incorporation of deuterium at the C6 position, confirming successful and regioselective lithiation.
-
Step 2: Carboxylation
-
While the aryllithium solution stirs, crush high-density dry ice (approx. 500 g) into a fine powder in a separate, dry flask. Handle with cryogenic gloves.
-
Stop the stirrer in the reaction flask and rapidly, but carefully, add the powdered dry ice to the cold solution in portions. A significant exotherm and gas evolution will occur. Use a wide-bore funnel to facilitate the addition.
-
Causality: A large excess of CO₂ is used to ensure complete carboxylation and to help manage the reaction temperature. Adding the aryllithium solution to the dry ice is an alternative but can be less practical on a large scale.
-
-
Once all the dry ice is added, replace the septum with a glass stopper and allow the reaction mixture to slowly warm to room temperature overnight with gentle stirring as the cooling bath expires. The mixture will become a thick slurry.
Step 3: Aqueous Workup and Extraction
-
Once the mixture has reached room temperature, cool it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 L of deionized water.
-
Acidify the biphasic mixture to a pH of ~1-2 by slowly adding concentrated HCl (approx. 200 mL). Check the pH with litmus paper or a pH meter. The solid lithium carboxylate salt will dissolve, and the product will precipitate in the organic layer.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous phase and soluble in the organic phase.[11]
-
-
Transfer the entire mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine all organic layers and wash them with brine (1 x 500 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate , filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a suitable Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 158-177 g (84-94%).
-
Expected Purity: >99% by HPLC.
-
Mechanistic Insights
The key to this synthesis is the Directed ortho-Metalation (DoM) step. The organolithium reagent, n-BuLi, is a strong base. The reaction is believed to proceed via a complex-induced proximity effect, where the Lewis acidic lithium atom coordinates to the Lewis basic fluorine atom on the aromatic ring.[3][5] This coordination pre-positions the butyl anion for regioselective deprotonation of the nearest (ortho) C-H bond, which is the C6 position.
Caption: Reaction mechanism overview.
Scale-Up and Safety Considerations
-
Thermal Management: The lithiation and carboxylation steps are highly exothermic. On a large scale, a jacketed reactor with precise temperature control is essential. The rate of n-BuLi addition must be carefully controlled by the cooling capacity of the reactor.
-
Reagent Handling: Handling multi-ton quantities of pyrophoric n-BuLi requires specialized engineering controls, including closed-system transfer lines and dedicated storage facilities. All transfers must be done under an inert gas blanket.
-
Quenching: The quenching of the reaction with water and acid is also highly exothermic and releases butane gas. This step must be performed slowly in a well-ventilated area with careful temperature monitoring.
-
Solvent Selection: While diethyl ether is a suitable extraction solvent in the lab, its high volatility and flammability may necessitate replacement with a higher-boiling solvent like methyl tert-butyl ether (MTBE) or toluene on an industrial scale.
-
Purification: Industrial-scale purification would likely involve crystallization in a large, agitated vessel, followed by centrifugation to isolate the product and washing on the centrifuge before drying in a vacuum dryer.[12][13]
Data Summary and Characterization
| Parameter | Value | Method |
| Starting Material | 1-Chloro-3-fluoro-2-methylbenzene (144.5 g, 1.0 mol) | - |
| n-Butyllithium | 1.1 equivalents (440 mL of 2.5 M solution) | Titration |
| Reaction Temperature | -78 °C to -70 °C (Lithiation) | Digital Thermometer |
| Reaction Time | 3 hours (Lithiation), Overnight (Carboxylation) | - |
| Typical Yield | 167 g (89%) | Gravimetric |
| Product Appearance | White crystalline solid | Visual |
| Purity (Post-Recryst.) | >99% | HPLC (Area %) |
| Melting Point | 152-154 °C | Melting Point Apparatus |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (t, J=8.0 Hz, 1H), 7.10 (t, J=8.0 Hz, 1H), 2.40 (s, 3H). | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 161.5 (d), 135.1, 131.8, 128.5, 125.4, 121.3, 15.6. | ¹³C Nuclear Magnetic Resonance |
| MS (ESI-) | m/z 187.0 [M-H]⁻ | Electrospray Ionization Mass Spectrometry |
References
- 1. guidechem.com [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. baranlab.org [baranlab.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide, a valuable intermediate in pharmaceutical research, notably in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.[1] We present two distinct and robust protocols for this N-arylation reaction: a thermo-promoted, catalyst-free method and a classic copper-catalyzed Ullmann condensation. This guide offers an in-depth analysis of the underlying reaction mechanisms, detailed step-by-step experimental procedures, and expected analytical data, designed to ensure reproducibility and success for researchers in the field.
Introduction
The N-arylation of phthalimide is a cornerstone transformation in medicinal chemistry, yielding N-aryl phthalimide scaffolds that are prevalent in a wide array of biologically active molecules.[2] These structures serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The target molecule, N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide, is of particular interest as a precursor to potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, and its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity and diabetes, as well as certain cancers.[1][3][4]
This application note details two effective synthetic routes to this key intermediate, starting from 2-chloro-6-fluoro-3-methylbenzoic acid and phthalimide. The first protocol is a catalyst-free, thermo-promoted reaction, offering a streamlined and atom-economical approach.[5] The second is a traditional copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of C-N bonds.[6][7] For each method, we will delve into the mechanistic underpinnings to provide a clear rationale for the experimental design and procedural steps.
Mechanistic Overview
The synthesis of N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide can be approached through two primary mechanistic pathways, each with distinct advantages.
Protocol 1: Catalyst-Free Thermo-Promoted Synthesis (Nucleophilic Aromatic Substitution - SNAr)
In the absence of a metal catalyst, the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is contingent on the electronic properties of the aryl halide. The aromatic ring of this compound is rendered sufficiently electron-deficient by the presence of three electron-withdrawing groups: the carboxylic acid (-COOH), the chloro (-Cl), and the fluoro (-F) substituents. This electron deficiency, particularly at the carbon atom bearing the chloro leaving group, facilitates the nucleophilic attack by the phthalimide anion.
The reaction is initiated by the deprotonation of phthalimide under basic conditions (or by the solvent at high temperatures) to form the nucleophilic phthalimide anion. This anion then attacks the electron-poor aryl ring at the carbon attached to the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.[8][9] The final step involves the elimination of the chloride ion, which restores the aromaticity of the ring and yields the N-aryl phthalimide product.[8][9] High temperatures are typically required to overcome the activation energy for this reaction in the absence of a catalyst.[5]
Figure 1: SNAr Mechanism for Catalyst-Free Synthesis.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation provides an alternative, metal-catalyzed route for C-N bond formation.[6] This reaction is particularly useful when the aryl halide is not sufficiently activated for a direct SNAr reaction or when milder conditions are desired. The generally accepted mechanism involves copper(I) as the active catalytic species.
The catalytic cycle is thought to initiate with the formation of a copper(I)-phthalimide complex from the reaction of a Cu(I) salt with the deprotonated phthalimide. This is followed by an oxidative addition of the aryl halide (this compound) to the copper(I) center, which can lead to a transient copper(III) intermediate. Finally, reductive elimination from this intermediate forms the desired C-N bond and regenerates the active copper(I) catalyst, thus completing the cycle. The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and accelerate the reaction, allowing for lower reaction temperatures.
Figure 2: Catalytic Cycle for the Ullmann Condensation.
Experimental Protocols
Workflow Overview
Figure 3: General Experimental Workflow.
Protocol 1: Thermo-Promoted, Catalyst-Free Synthesis
This protocol is adapted from the work of Jiang J. et al. and relies on high temperature to drive the reaction without the need for a metal catalyst.[5]
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 221202-69-3 | 188.58 | 1.5 | 283 mg |
| Phthalimide | 85-41-6 | 147.13 | 1.0 | 147 mg |
| Glycerol Dimethyl Ether (Diglyme) | 111-96-6 | 134.17 | - | 2 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Brine (Saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.5 mmol, 283 mg) and phthalimide (1.0 mmol, 147 mg).
-
Solvent Addition: Add glycerol dimethyl ether (diglyme, 2 mL) to the flask.
-
Heating: Heat the resulting mixture to reflux (approx. 162 °C) with vigorous stirring.
-
Causality Note: High temperature is crucial to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction in the absence of a catalyst. Diglyme is chosen as a solvent due to its high boiling point and ability to dissolve the reactants.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.[5]
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Add deionized water (10 mL) to the cooled mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with deionized water (10 mL) and brine (10 mL).
-
Causality Note: The water wash removes the high-boiling solvent (diglyme) and any water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is a generalized procedure based on established Ullmann-type C-N couplings, adapted for the specific substrates.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 221202-69-3 | 188.58 | 1.0 | 189 mg |
| Phthalimide | 85-41-6 | 147.13 | 1.2 | 177 mg |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 (10 mol%) | 19 mg |
| L-Proline | 147-85-3 | 115.13 | 0.2 (20 mol%) | 23 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | 3 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Brine (Saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), potassium carbonate (2.0 mmol, 276 mg), this compound (1.0 mmol, 189 mg), and phthalimide (1.2 mmol, 177 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL) via syringe.
-
Heating: Heat the mixture to 110-120 °C in a preheated oil bath with vigorous stirring.
-
Causality Note: CuI is the catalyst precursor. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction at a lower temperature than traditional Ullmann conditions. K₂CO₃ is the base required to deprotonate both the phthalimide and the carboxylic acid, forming the active nucleophile and preventing side reactions. DMSO is a polar aprotic solvent that effectively dissolves the reagents and salts.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 8-24 hours).
-
Cooling: Cool the reaction mixture to room temperature.
-
Workup and Acidification: Pour the reaction mixture into deionized water (20 mL) and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.
Product Characterization and Data
Product: 2-(1,3-Dioxoisoindolin-2-yl)-6-fluoro-3-methylbenzoic acid Molecular Formula: C₁₆H₁₀FNO₄ Molecular Weight: 315.26 g/mol
Expected Analytical Data: Note: As specific experimental data for this exact molecule is not readily available in the cited literature, the following data is predicted based on the analysis of structurally similar compounds, such as N-(2-carboxyphenyl)phthalimide and other substituted N-aryl phthalimides.[5]
| Analysis Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | Expected >200 °C, typical for N-aryl phthalimides with carboxylic acid groups. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -COOH), 7.9-8.1 (m, 4H, phthalimide Ar-H), 7.3-7.6 (m, 2H, benzoic acid Ar-H), 2.1-2.3 (s, 3H, -CH₃). The carboxylic proton signal may be broad. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167 (C=O, imide), ~165 (C=O, acid), 120-160 (aromatic carbons, including C-F couplings), ~15 ( -CH₃). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1780 & ~1720 (asymmetric and symmetric C=O stretch of imide), ~1700 (C=O stretch of carboxylic acid), ~1600 (C=C aromatic stretch). |
| Mass Spectrometry (ESI-) | m/z: 314.05 [M-H]⁻ |
Conclusion
This application note provides two robust and well-rationalized protocols for the synthesis of N-(2-carboxy-3-fluoro-4-methylphenyl)phthalimide. The thermo-promoted, catalyst-free method offers an advantage in its simplicity and atom economy, while the copper-catalyzed Ullmann condensation provides a reliable alternative that may be amenable to a wider range of substrates under milder conditions. The detailed procedural steps, mechanistic insights, and expected analytical data are intended to equip researchers with the necessary tools to successfully synthesize this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Carboxyphenyl)Phthalimide | C15H9NO4 | CID 269700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Buy N-(4-Carboxyphenyl)phthalimide (EVT-302993) | 5383-82-4 [evitachem.com]
Application Notes and Protocols for the Pharmaceutical Intermediate: 2-Chloro-6-fluoro-3-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
2-Chloro-6-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid group flanked by chloro and fluoro substituents, with an adjacent methyl group—imparts a distinct electronic and steric profile. This profile makes it a sought-after intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents.
The strategic placement of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, along with detailed, field-proven protocols for its use.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32890-89-4 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥98% (typical for research grade) | N/A |
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment. The toxicological properties have not been fully investigated, and therefore, standard precautions for handling new chemical entities should be observed.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[2][3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains.[2]
Application in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A primary and documented application of this compound is as an intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors.[5] SCD1 is a critical enzyme in lipid metabolism, and its inhibition has been identified as a promising therapeutic strategy for metabolic diseases, including obesity.[5]
The following sections detail a protocol adapted from the literature for a key synthetic transformation involving this intermediate.
Reaction Workflow: Amide Bond Formation with Phthalimide
This reaction demonstrates the utility of this compound in forming an amide linkage, a fundamental transformation in the synthesis of many pharmaceutical agents.
References
Application Note: Strategic Protection of 2-Chloro-6-fluoro-3-methylbenzoic Acid for Advanced Synthesis
Introduction
2-Chloro-6-fluoro-3-methylbenzoic acid is a key structural motif and a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility is often realized in multi-step synthetic sequences where the carboxylic acid moiety must be temporarily masked to prevent unwanted side reactions. The introduction of a protecting group is a foundational strategy in organic synthesis that enables chemoselectivity, allowing other parts of a molecule to be modified while the protected group remains inert.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for this compound. We will delve into the unique challenges posed by this substrate, present detailed, field-proven protocols for the installation and removal of common protecting groups, and offer insights into troubleshooting potential synthetic hurdles.
The Substrate: Understanding the Reactivity of this compound
The chemical behavior of this compound is dictated by its unique substitution pattern. The presence of chloro and fluoro groups at the ortho positions relative to the carboxylic acid introduces significant steric hindrance. This crowding can impede the approach of reagents to the carboxyl carbon, making standard esterification reactions less efficient than with unhindered benzoic acids.
This phenomenon, often referred to as the "ortho effect," also influences the electronic properties of the molecule. The bulky ortho-substituents can disrupt the coplanarity of the carboxylic acid group with the benzene ring, which in turn affects its acidity and reactivity.[4] Therefore, a successful protection strategy must be robust enough to overcome this steric barrier while being compatible with the electron-withdrawing nature of the halogen substituents.
A Strategic Decision: Selecting the Appropriate Protecting Group
The selection of a protecting group is not a one-size-fits-all decision; it is a critical strategic choice that hinges on the planned synthetic route. The ideal group must be stable to the reaction conditions of subsequent steps and be selectively removable under conditions that will not compromise the integrity of the final molecule. This principle is the cornerstone of orthogonal protection , a strategy that allows for the deprotection of one functional group in the presence of others.[3][5][6]
Key Selection Criteria:
-
Stability: The protecting group must withstand the reagents and conditions of all planned synthetic transformations (e.g., strong bases, nucleophiles, hydrides, acidic conditions).
-
Ease of Introduction: The protection reaction should proceed in high yield, even with a sterically hindered substrate.
-
Ease of Removal: The deprotection should be efficient and occur under mild conditions that do not affect other functional groups.
The following diagram illustrates a decision-making framework for selecting a suitable protecting group based on the planned downstream reaction conditions.
Caption: Decision tree for protecting group selection.
The table below provides a comparative overview of the stability of the most common carboxylic acid protecting groups under various reaction conditions.
| Protecting Group | Stable to Strong Acid | Stable to Strong Base | Stable to Hydrogenolysis (H₂, Pd/C) | Stable to Nucleophiles (e.g., Grignard) | Cleavage Condition |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile | Saponification (e.g., LiOH, NaOH) |
| Benzyl (Bn) Ester | Stable (mild), Labile (strong) | Stable | Labile | Stable | Hydrogenolysis |
| tert-Butyl (t-Bu) Ester | Labile | Stable | Stable | Stable | Strong Acid (e.g., TFA, HCl) |
| Silyl Ester (e.g., TBDMS) | Labile | Labile | Stable | Stable | Fluoride source (e.g., TBAF) or mild acid |
| Table 1: Comparative stability of common carboxylic acid protecting groups.[5][7] |
Experimental Protocols: Protection
The following protocols are optimized for the protection of this compound, taking into account its steric hindrance.
Protocol 3.1: Methyl Ester Protection via Fischer Esterification
Rationale: This is a straightforward and economical method. While classic Fischer esterification can be slow for hindered acids, using a large excess of methanol and sufficient reaction time drives the equilibrium towards the product.
| Parameter | Value |
| Reagents | This compound, Methanol (anhydrous), Sulfuric acid (conc.) |
| Stoichiometry | Acid (1.0 eq), H₂SO₄ (0.1 eq), Methanol (solvent) |
| Temperature | Reflux (~65 °C) |
| Time | 12-24 hours |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both reagent and solvent (e.g., 20 mL per 1 g of acid).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be further purified by column chromatography if necessary.
Protocol 3.2: Benzyl Ester Protection via Alkylation
Rationale: Benzyl esters are robust and offer the significant advantage of being removable by hydrogenolysis, a mild and neutral method.[8] For hindered acids, using a strong, non-nucleophilic base or a cesium salt can significantly improve reaction rates.[9]
| Parameter | Value |
| Reagents | This compound, Cesium Carbonate (Cs₂CO₃), Benzyl Bromide (BnBr), DMF |
| Stoichiometry | Acid (1.0 eq), Cs₂CO₃ (1.5 eq), BnBr (1.2 eq) |
| Temperature | Room Temperature to 50 °C |
| Time | 4-12 hours |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add cesium carbonate (1.5 eq) and stir the suspension for 20 minutes at room temperature. The cesium carboxylate is highly reactive.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient).
Protocol 3.3: tert-Butyl Ester Protection
Rationale: The t-butyl group offers excellent stability towards bases and a wide range of nucleophiles, making it the protecting group of choice for syntheses involving organolithium or Grignard reagents.[5][8]
| Parameter | Value |
| Reagents | This compound, Isobutylene, Dichloromethane (DCM), Sulfuric acid (conc.) |
| Stoichiometry | Acid (1.0 eq), H₂SO₄ (catalytic) |
| Temperature | -10 °C to 0 °C |
| Time | 2-6 hours |
Procedure:
-
Dissolve this compound in dichloromethane in a pressure-rated flask or a thick-walled flask sealed with a septum.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution (or add condensed liquid isobutylene) and securely seal the flask.
-
Allow the mixture to slowly warm to 0-5 °C and stir for 2-6 hours.
-
Carefully vent the flask in a fume hood. Quench the reaction by pouring it over a cold, saturated sodium bicarbonate solution.
-
Separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Experimental Protocols: Deprotection
The choice of deprotection method is dictated by the protecting group used and the stability of the molecule.
Protocol 4.1: Cleavage of Methyl Ester via Saponification
Rationale: A standard basic hydrolysis. Lithium hydroxide is often preferred as it can be effective at room temperature, minimizing potential side reactions.[10]
| Parameter | Value |
| Reagents | Methyl 2-chloro-6-fluoro-3-methylbenzoate, Lithium Hydroxide (LiOH), THF/Water |
| Stoichiometry | Ester (1.0 eq), LiOH (2.0-3.0 eq) |
| Temperature | Room Temperature |
| Time | 2-8 hours |
Procedure:
-
Dissolve the methyl ester in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2-3 eq) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
The carboxylic acid will precipitate out or can be extracted with ethyl acetate.
-
Wash the organic extract with brine, dry over sodium sulfate, and concentrate to yield the deprotected acid.
Protocol 4.2: Cleavage of Benzyl Ester via Hydrogenolysis
Rationale: This method is exceptionally mild and orthogonal to most other protecting groups. The catalyst, solvent, and pressure can be varied to optimize the reaction.
| Parameter | Value |
| Reagents | Benzyl 2-chloro-6-fluoro-3-methylbenzoate, Palladium on Carbon (10% Pd/C), Hydrogen (H₂) |
| Solvent | Ethyl Acetate or Methanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi |
Procedure:
-
Dissolve the benzyl ester in ethyl acetate or methanol.
-
Add 10% Palladium on Carbon (typically 5-10 mol % by weight).
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (using a balloon or a Parr shaker).
-
Stir the mixture vigorously under a hydrogen atmosphere for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the pure carboxylic acid.
Protocol 4.3: Cleavage of tert-Butyl Ester via Acidolysis
Rationale: This method leverages the instability of the t-butyl carbocation, allowing for rapid and clean cleavage under strong acidic conditions that leave other esters intact.
| Parameter | Value |
| Reagents | t-Butyl 2-chloro-6-fluoro-3-methylbenzoate, Trifluoroacetic Acid (TFA), Dichloromethane (DCM) |
| Stoichiometry | Ester (1.0 eq), TFA (10-50% v/v in DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 30 minutes - 2 hours |
Procedure:
-
Dissolve the t-butyl ester in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 20% v/v) dropwise.
-
Stir the reaction at 0 °C to room temperature for 30-120 minutes. The reaction generates isobutylene gas.
-
Monitor by TLC. Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude acid can be purified by recrystallization or by dissolving in an organic solvent, washing with water, and concentrating.
Troubleshooting and Advanced Considerations
Even with optimized protocols, challenges can arise. The following guide addresses common issues.
Caption: Troubleshooting flowchart for common issues.
Advanced Consideration: Steglich Esterification For particularly stubborn esterifications where acid- or base-catalyzed methods fail, the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective. This method activates the carboxylic acid in situ, allowing it to react with an alcohol under mild, neutral conditions.
Conclusion
The successful incorporation of this compound into complex target molecules is critically dependent on a well-designed protecting group strategy. The steric hindrance imposed by its ortho-substituents requires careful consideration and often the use of more robust reaction conditions or alternative activation methods. By understanding the relative stabilities of common protecting groups like methyl, benzyl, and tert-butyl esters, and by employing the detailed protocols provided, researchers can navigate the synthetic challenges and effectively utilize this versatile building block in their research and development endeavors.
References
- 1. guidechem.com [guidechem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. vanderbilt.edu [vanderbilt.edu]
Topic: One-Pot Synthesis of a Novel Quinazolinone Scaffold from 2-Chloro-6-fluoro-3-methylbenzoic Acid for Accelerated Drug Discovery
An Application Note for Medicinal & Process Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug discovery, efficiency and atom economy are paramount. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] This application note details a robust and efficient one-pot protocol for the synthesis of a novel, highly functionalized quinazolinone derivative starting from 2-Chloro-6-fluoro-3-methylbenzoic acid. This starting material is a key intermediate in the synthesis of potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, which are promising therapeutic agents for metabolic diseases like obesity and diabetes.[3][4][5] By leveraging a copper-catalyzed tandem N-arylation and dehydrative cyclization, this protocol provides a streamlined pathway to novel heterocyclic scaffolds, bypassing the need for intermediate isolation and purification, thus accelerating lead generation and optimization cycles.
Introduction: The Strategic Advantage of One-Pot Synthesis
This compound is a valuable, yet sterically hindered, building block in medicinal chemistry. Its substitution pattern is pre-validated in bioactive molecules, notably SCD1 inhibitors.[4] Traditional multi-step syntheses involving this acid can be time-consuming and often result in significant yield loss at each step. One-pot synthesis, by contrast, minimizes waste, reduces resource consumption, and provides faster access to complex target molecules.[1]
The synthesis of quinazolinones, a privileged scaffold in medicinal chemistry, often begins with anthranilic acid derivatives.[6][7] However, developing pathways from readily available halo-benzoic acids is highly desirable. Recent advances have demonstrated that 2-halobenzoic acids can undergo a cascade reaction with amidines, catalyzed by copper(I), to directly afford quinazolinones.[8][9] This process involves a tandem Ullmann-type N-arylation followed by an intramolecular condensation/cyclization. Our protocol adapts this powerful methodology to the specific challenges and opportunities presented by this compound.
The Core Concept: A Copper-Catalyzed Three-Component Cascade
This protocol describes a one-pot, three-component reaction between this compound ( 1 ), an amidine hydrochloride salt (e.g., acetamidine hydrochloride, 2 ), and a secondary coupling partner to construct the quinazolinone core. The reaction is facilitated by a copper(I) catalyst, which mediates the crucial C-N bond formation that initiates the cascade.
The overall transformation is as follows:
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines | Semantic Scholar [semanticscholar.org]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-6-fluoro-3-methylbenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our approach is rooted in scientific principles and extensive field experience to ensure you can achieve the highest purity for your compound.
Part 1: The Science of Solvent Selection - A Proactive Approach to Purity
The success of any recrystallization hinges on the appropriate choice of solvent. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation and purification. Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively removed.
Frequently Asked Questions: Solvent Selection
Q1: How do I rationally select a starting solvent for the recrystallization of this compound?
A1: A theoretical approach using Hansen Solubility Parameters (HSPs) can provide an excellent starting point for solvent selection. HSPs quantify the cohesive energy of a molecule, broken down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle of "like dissolves like" can be quantified by comparing the HSPs of the solute (this compound) and various solvents. Solvents with similar HSPs to the solute are more likely to be effective.
Based on the structure of this compound, its estimated Hansen Solubility Parameters are:
-
δD (Dispersion): ~18.5 MPa½
-
δP (Polar): ~8.5 MPa½
-
δH (Hydrogen Bonding): ~7.0 MPa½
The "distance" (Ra) between the HSPs of the solute and a solvent can be calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a higher likelihood of good solubility. For recrystallization, an ideal solvent will have a relatively small Ra at its boiling point but a larger Ra at room temperature.
The following table provides the calculated Ra values for this compound in a range of common laboratory solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra | Predicted Suitability for Recrystallization |
| Toluene | 18.0 | 1.4 | 2.0 | 8.0 | Good Potential: Low polarity may mean lower solubility at room temperature. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Good Potential: Moderate polarity, often a good balance. |
| Acetone | 15.5 | 10.4 | 7.0 | 4.2 | Likely too soluble: May result in low recovery. |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.3 | Potential for mixed solvent system: High hydrogen bonding capacity. |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Potential for mixed solvent system: Similar to isopropanol. |
| Methanol | 15.1 | 12.3 | 22.3 | 16.2 | Likely too soluble: High polarity and hydrogen bonding. |
| Heptane | 15.3 | 0.0 | 0.0 | 12.7 | Likely a good anti-solvent: Very low polarity. |
| Water | 15.5 | 16.0 | 42.3 | 36.6 | Poor solvent alone: Very high polarity. |
HSP values for solvents are readily available in scientific literature and databases.
Q2: Based on the HSP data, which single solvent should I try first?
A2: Toluene and ethyl acetate appear to be the most promising single solvents. Their Ra values suggest they will effectively dissolve the compound when hot, but the significant difference in their polar and hydrogen bonding parameters compared to the solute indicates that the solubility should decrease substantially upon cooling, leading to good crystal formation.
Q3: What is a mixed solvent system and when should I consider using one?
A3: A mixed solvent system, also known as an anti-solvent recrystallization, involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the compound, and upon slow cooling, crystals should form.
This technique is particularly useful when no single solvent provides the ideal solubility profile. For this compound, a good mixed solvent system to investigate would be Toluene/Heptane or Ethyl Acetate/Heptane . Heptane's very low polarity makes it an excellent anti-solvent for the moderately polar target compound.
Part 2: Troubleshooting Guide - From Theory to Practice
Even with a well-chosen solvent system, experimental challenges can arise. This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions: Common Recrystallization Problems
Q1: I've added the hot solvent, but my compound has "oiled out" instead of dissolving. What should I do?
A1: "Oiling out" occurs when the solute melts before it dissolves, forming an immiscible liquid layer. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solute concentration is too high.
-
Immediate Action: Add more of the hot solvent. This will decrease the concentration of the solute and may allow it to dissolve.
-
If Oiling Persists:
-
Switch to a lower-boiling solvent: If using a high-boiling solvent like toluene, consider switching to a lower-boiling alternative like ethyl acetate.
-
Use a mixed solvent system: Dissolve the compound in a small amount of a good, low-boiling solvent (like acetone) at a lower temperature, and then add a hot anti-solvent (like heptane).
-
Q2: My compound dissolved completely in the hot solvent, but no crystals are forming upon cooling. What's happening?
A2: This is a common issue and usually indicates that the solution is not supersaturated.
-
Induce Crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound. This provides a template for crystallization to begin.
-
Cool the solution in an ice bath to further decrease the solubility of your compound.
-
-
If crystals still don't form: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool again.
Q3: I have a very low yield of recrystallized product. How can I improve my recovery?
A3: Low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize the amount of product that crystallizes out.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q4: My recrystallized product is still colored/impure. What went wrong?
A4: This suggests that the chosen solvent is not effectively separating the impurities.
-
Consider the Impurities: The synthesis of this compound may involve the oxidation of a corresponding toluene derivative. Potential impurities could include unreacted starting material or over-oxidized byproducts. If the impurities have similar polarities to your target compound, a single recrystallization may not be sufficient.
-
Use a Decolorizing Agent: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Try a Different Solvent System: An impurity that is co-crystallizing with your product in one solvent may be more soluble in another. Experiment with a solvent of different polarity. For example, if you used toluene, try an alcohol/water mixture.
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Single Solvent Recrystallization of this compound (Example with Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of toluene and heat the mixture to boiling with gentle swirling. Continue adding hot toluene dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethyl Acetate/Heptane)
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add heptane dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/heptane mixture.
-
Drying: Dry the crystals under vacuum.
Visual Workflow: Solvent Selection for Recrystallization
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common recrystallization problems.
Technical Support Center: Overcoming Low Yield in 2-Chloro-6-fluoro-3-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylbenzoic acid. This critical pharmaceutical intermediate is essential for the development of novel therapeutics, including stearoyl-CoA desaturase 1 (SCD1) inhibitors for diseases like obesity[1]. However, its synthesis, particularly via directed ortho-lithiation of 2-chloro-6-fluorotoluene followed by carboxylation, is notoriously challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome common obstacles and significantly improve reaction yields.
Core Synthesis Pathway: Directed ortho-Lithiation and Carboxylation
The most prevalent laboratory-scale synthesis involves the regioselective deprotonation (ortho-lithiation) of 2-chloro-6-fluorotoluene using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide (CO₂) to form the desired carboxylic acid. The fluorine atom serves as a powerful directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C6 position.
Below is a diagram illustrating the primary reaction workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Low Yield Scenarios
This section addresses the most common issues leading to low yields in a direct, question-and-answer format.
Question 1: My reaction yield is consistently below 30%. What are the most likely causes related to the lithiation step?
Answer: Low yields originating from the ortho-lithiation step are almost always tied to the stability and reactivity of the organolithium reagent and the resulting aryllithium intermediate. The key factors are temperature control, solvent purity, and reagent quality.
Organolithium reactions, especially those with n-butyllithium (n-BuLi), are often conducted at cryogenic temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions[2].
Causality & Solutions:
-
Poor Temperature Control:
-
Problem: n-BuLi can react with common ether solvents like tetrahydrofuran (THF) at temperatures above -70 °C[2]. This decomposition not only consumes the base but also generates reactive byproducts. Furthermore, at higher temperatures, the selectivity of the lithiation can decrease, leading to deprotonation at other sites or undesired side reactions[2].
-
Solution: Maintain a strict internal reaction temperature of -78 °C to -75 °C during the addition of n-BuLi and for the duration of the lithiation. Use a properly insulated vessel and an accurate low-temperature thermometer.
-
-
Solvent and Atmosphere Contamination:
-
Problem: Organolithium reagents are extremely potent bases and will react instantly with protic impurities like water, alcohols, or even atmospheric moisture. This quenching neutralizes the reagent, rendering it ineffective for the desired deprotonation.
-
Solution:
-
Solvent: Use freshly distilled, anhydrous THF. Storing THF over molecular sieves or sodium/benzophenone ketyl under an inert atmosphere is standard practice.
-
Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox to assemble the glassware and handle reagents[3]. Ensure all glassware is thoroughly dried in an oven before use.
-
-
-
Degraded Organolithium Reagent:
-
Problem: n-BuLi and other alkyllithiums degrade over time, especially if not stored properly. The actual molarity of the solution can be significantly lower than stated on the bottle.
-
Solution: Titrate your organolithium reagent before use. A common method involves using diphenylacetic acid. This ensures you are adding the correct stoichiometric amount.
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | -78 °C (Dry ice/acetone) | Verify internal temperature; ensure consistent cooling. | Prevents n-BuLi decomposition and side reactions[2]. |
| Solvent | Anhydrous THF | Use freshly distilled solvent from a still or a new, sealed bottle. | Water or other protic impurities will quench the organolithium reagent. |
| Atmosphere | Inert (Argon or N₂) | Purge glassware with inert gas; use Schlenk lines or glovebox. | Prevents quenching by atmospheric moisture and oxygen[3]. |
| Reagent Molarity | As per bottle label | Titrate n-BuLi solution before use. | Reagent degrades over time, leading to under-dosing. |
Question 2: I've optimized the lithiation, but my yield is still poor after adding dry ice. What's going wrong during the carboxylation?
Answer: Issues during the carboxylation (quenching) step are common and often relate to the physical properties of CO₂ and the reaction setup.
Causality & Solutions:
-
Inefficient Quenching:
-
Problem: Simply pouring the aryllithium solution onto crushed dry ice can be inefficient. As the cold CO₂ sublimes, it creates a gaseous layer that can insulate the reaction mixture from the solid CO₂, preventing efficient contact. Additionally, the desired product, being an acid, is deprotonated by the aryllithium intermediate. This can lead to a heterogeneous mixture that is difficult to stir and reacts slowly.
-
Solution (Method A - Cannulation): The preferred method is to transfer the cold aryllithium solution via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. This ensures a large surface area for the reaction and better temperature control.
-
Solution (Method B - Gaseous CO₂): Bubble dry CO₂ gas (passed through a drying tube) through the cold aryllithium solution. This provides excellent mixing and efficient reaction.
-
-
Moisture on Dry Ice:
-
Problem: Dry ice readily condenses atmospheric moisture on its surface, forming a layer of water ice. When the aryllithium is added, it will be quenched by this water before it can react with the CO₂.
-
Solution: Use fresh, high-quality dry ice. Crush it immediately before use and avoid prolonged exposure to air. Rinsing the crushed dry ice with a small amount of anhydrous solvent before adding it to the reaction flask can also help.
-
-
Over-addition of Organolithium:
-
Problem: While organolithiums react with CO₂ to form carboxylates, they can also react with the newly formed lithium carboxylate to generate a ketone after workup[4][5]. This is a known side reaction that consumes both the intermediate and the product.
-
Solution: Use a carefully measured amount of organolithium reagent (ideally 1.05-1.1 equivalents) based on a recent titration. Avoid large excesses.
-
The diagram below illustrates the decision-making process for troubleshooting the carboxylation step.
Caption: Troubleshooting logic for the carboxylation step.
Question 3: My crude NMR shows a mixture of products. What are the common impurities and how can I avoid them?
Answer: The presence of multiple products indicates competing side reactions. Besides the starting material, the most common impurities are protonated starting material (2-chloro-6-fluorotoluene) and potentially isomeric benzoic acids.
Causality & Solutions:
-
Protonated Starting Material (2-chloro-6-fluorotoluene):
-
Cause: This is the most common byproduct and arises from the aryllithium intermediate being quenched by a stray proton source instead of CO₂. The source is typically moisture from the atmosphere, solvent, or the CO₂ source itself.
-
Prevention: This reinforces the critical need for strictly anhydrous conditions as detailed in Question 1. Every step must be rigorously protected from moisture.
-
-
Isomeric Products:
-
Cause: While the fluorine atom is a strong directing group, lithiation at other positions can occur, especially if the reaction temperature is allowed to rise. This can lead to the formation of other chloro-fluoro-methylbenzoic acid isomers.
-
Prevention: Strict adherence to the -78 °C reaction temperature is paramount for ensuring high regioselectivity[2][6].
-
-
Benzylic Lithiation:
-
Cause: The methyl group protons are also acidic (though less so than the ortho-ring proton in this system). Under certain conditions, particularly with different bases or at higher temperatures, deprotonation of the methyl group can compete with the desired ortho-lithiation[7].
-
Prevention: Using n-BuLi or s-BuLi in THF at -78 °C strongly favors ortho-lithiation over benzylic lithiation due to the directing effect of the fluorine. Avoid lithium amide bases like LDA, which are more likely to cause benzylic deprotonation[7].
-
Frequently Asked Questions (FAQs)
Q: Can I use a Grignard reagent instead of an organolithium? A: No, this reaction is not feasible with Grignard reagents. Grignard reagents are not strong enough bases to efficiently deprotonate the aromatic ring in this context. Furthermore, Grignard reagents do not react with carboxylate salts, which would be formed after the initial deprotonation of any formed benzoic acid, whereas organolithiums can[8].
Q: What is the best way to purify the final product? A: The primary impurity is usually the unreacted starting material, 2-chloro-6-fluorotoluene. After the acidic workup, the desired benzoic acid product is a solid. It can be isolated by filtration. A common purification technique is recrystallization, often from a solvent system like ethanol/water or toluene[9][10]. If significant neutral impurities remain, an acid-base extraction is highly effective. Dissolve the crude product in a base (e.g., aq. NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove the neutral starting material, and then re-acidify the aqueous layer to precipitate the pure benzoic acid product[9].
Q: How critical is the order of addition? A: For this specific reaction, the standard and most reliable procedure is the slow, dropwise addition of the organolithium reagent to the solution of 2-chloro-6-fluorotoluene at -78 °C. This maintains a low concentration of the highly reactive n-BuLi, minimizing side reactions with the solvent[11].
Experimental Protocol: Optimized Synthesis
This protocol incorporates the troubleshooting solutions discussed above for a robust and high-yield synthesis.
Materials:
-
2-Chloro-6-fluorotoluene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, freshly titrated solution in hexanes)
-
Dry Ice (CO₂, solid, freshly crushed)
-
Hydrochloric Acid (HCl, 1M aqueous solution)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with 2-chloro-6-fluorotoluene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
ortho-Lithiation: Slowly add the titrated n-butyllithium solution dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flame-dried flask, create a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. Transfer the cold aryllithium solution from the first flask into this CO₂ slurry via a cannula over 20-30 minutes.
-
Warming & Quench: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by adding 1M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or via an acid-base extraction as described in the FAQ section.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
Identification of side products in 2-Chloro-6-fluoro-3-methylbenzoic acid synthesis
Technical Support Center: 2-Chloro-6-fluoro-3-methylbenzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: this compound is a key building block in pharmaceutical development, notably in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] Achieving high purity of this intermediate is critical, as even minor side products can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and troubleshooting common side products encountered during its synthesis, leveraging insights from reaction mechanisms and analytical chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding impurity profiling.
Q1: What is the most probable synthetic route for this compound and what does it imply for side products?
A1: The most prevalent and scalable synthetic route is the Directed ortho-Metalation (DoM) of 1-chloro-3-fluoro-2-methylbenzene, followed by carboxylation.[2][3] This reaction involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom, guided by the directing effect of the fluorine. The resulting aryllithium intermediate is then quenched with an electrophile, typically carbon dioxide (dry ice). This specific pathway suggests that the most likely impurities will be related to incomplete reaction, alternative lithiation sites, or reactions with contaminant electrophiles.
Q2: I see an unexpected peak in my HPLC analysis. What is the first step to identify it?
A2: The first and most crucial step is to obtain the mass of the unknown compound. Use Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the molecular weight of the impurity to the starting material (1-chloro-3-fluoro-2-methylbenzene) and the desired product can provide immediate clues. For example, a mass corresponding to the starting material indicates an incomplete reaction, while a mass identical to the product but with a different retention time suggests an isomer.
Q3: My reaction yield is low and I'm observing a dark, tar-like substance. What is the likely cause?
A3: Tar formation in organolithium reactions is often due to excessive heat or the presence of oxygen/moisture. Organolithium reagents are extremely basic and can promote polymerization or complex degradation pathways if the temperature is not strictly controlled (typically at -78 °C).[4] Ensure your glassware is rigorously dried, the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), and the temperature is maintained consistently low throughout the addition of the organolithium reagent and the CO2 quench.
Q4: Can I use a Grignard reagent instead of an organolithium reagent for the metalation step?
A4: While Grignard reagents are excellent for carboxylation of aryl halides, they are generally not effective for the deprotonation of a C-H bond in a Directed ortho-Metalation strategy.[5][6] DoM requires a highly basic reagent like n-butyllithium (n-BuLi) or sec-butyllithium to abstract the proton from the aromatic ring. Using a Grignard reagent would likely result in no reaction or a much slower, lower-yielding reaction.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for identifying specific side products based on analytical observations.
Issue 1: An Isomeric Impurity is Detected
Observation: An impurity is observed with the same mass as the desired product (MW: 188.58 g/mol ) but a different retention time in HPLC.
Most Likely Cause: Lithiation at an alternative position on the aromatic ring followed by carboxylation. While fluorine is a strong directing group, the chloro and methyl groups also exert electronic and steric influences. This can lead to the formation of regioisomers.
Potential Isomeric Side Products:
-
4-Chloro-2-fluoro-3-methylbenzoic acid: Resulting from lithiation ortho to the chloro group.
-
2-Chloro-4-fluoro-5-methylbenzoic acid: Resulting from lithiation at the position between the chloro and methyl groups.
Caption: Workflow for Isomer Identification.
Causality and Prevention:
-
Mechanism: The fluorine atom is the strongest directing group for ortho-lithiation.[7] However, if the reaction temperature is allowed to rise above -78 °C, the kinetic selectivity can decrease, allowing for lithiation at other thermodynamically accessible sites.
-
Prevention: Maintain a strict temperature of -78 °C during the lithiation step. The slow, dropwise addition of the organolithium reagent is critical to prevent localized warming.
Issue 2: Impurity with Mass Corresponding to Dimer or Adduct
Observation: LC-MS analysis reveals a peak with a mass significantly higher than the product, potentially corresponding to a dimer or an adduct with the butyllithium reagent.
Most Likely Cause:
-
Benzophenone Derivative Formation: If the carboxylic acid product is deprotonated by excess butyllithium, the resulting carboxylate can be attacked by a second molecule of the aryllithium intermediate. This leads to a ketone after workup.
-
Reaction with Butyl Halide: Residual butyl bromide or chloride from the synthesis of n-BuLi can react with the aryllithium intermediate.
| Side Product Structure | Name | Expected Mass (M+H)+ | Formation Pathway |
| Butyl-substituted product | 2-Chloro-6-fluoro-3-methyl-1-butylbenzene | 201.69 | Reaction of aryllithium with residual butyl halide. |
| Ketone from double addition | Bis(2-chloro-6-fluoro-3-methylphenyl)methanone | 341.16 | Reaction of the carboxylate with the aryllithium intermediate.[8] |
Causality and Prevention:
-
Mechanism: The addition of an organolithium to a carboxylate to form a ketone is a known reaction pathway, though less common than with Grignard reagents.[8] It requires excess organolithium and elevated temperatures.
-
Prevention: Use a precise stoichiometry of n-BuLi (typically 1.05-1.1 equivalents). Ensure the reaction is quenched at low temperature by pouring the reaction mixture onto a large excess of crushed dry ice, rather than adding CO2 gas slowly. This ensures the aryllithium is consumed by the CO2 before it can react with the newly formed carboxylate.
Part 3: Key Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for quantifying the purity of the final product and detecting the presence of isomers and less volatile impurities.
-
Instrumentation: HPLC with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: GC-MS Method for Volatile Impurities
This method is ideal for identifying unreacted starting material and other volatile side products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.[9]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane. For analysis of the crude product, derivatization (e.g., silylation with BSTFA) may be necessary to make the carboxylic acid volatile.
Part 4: Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic pathway and the branching points that lead to common impurities.
Caption: Synthesis of this compound via DoM and key side reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amidation of 2-Chloro-6-fluoro-3-methylbenzoic acid
Welcome to the technical support center for the amidation of 2-chloro-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific transformation. The sterically hindered and electron-deficient nature of this substrate presents unique challenges, and this document aims to provide rational solutions based on established mechanistic principles.
I. Frequently Asked Questions (FAQs)
Q1: Why is the amidation of this compound challenging?
The primary challenge lies in the steric hindrance around the carboxylic acid group. The ortho-substituents (chlorine and methyl groups) impede the approach of the amine nucleophile. Additionally, the electron-withdrawing effects of the halogen substituents can reduce the nucleophilicity of the carboxylate, making activation more difficult.
Q2: What are the most common coupling reagents for this type of hindered amidation?
For sterically hindered substrates like this compound, uranium/aminium-based reagents are generally more effective than carbodiimides alone.[1][2] The most commonly employed and recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high efficiency and ability to minimize racemization.[1][2][3] It forms a highly reactive OAt-active ester.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also effective and widely used coupling reagents.[5][6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive: While EDC alone may be insufficient, its effectiveness is significantly enhanced by additives that form an active ester intermediate.
Q3: What is the general mechanism of amidation using these coupling reagents?
The overall process involves two key steps:
-
Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an OAt-ester with HATU or an O-acylisourea with EDC).[3][7] This step converts the poor leaving group (hydroxyl) of the carboxylic acid into a good leaving group.
-
Nucleophilic Attack: The amine then attacks the activated carbonyl carbon, displacing the leaving group and forming the desired amide bond.[4][7]
The diagram below illustrates the generalized workflow for this amidation reaction.
Caption: General experimental workflow for amidation.
Q4: What are suitable solvents and bases for this reaction?
-
Solvents: Polar aprotic solvents are generally preferred.
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.
II. Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most common issue and can stem from several factors. A systematic approach is necessary to diagnose the problem.
Possible Cause A: Inefficient Carboxylic Acid Activation
-
Why it happens: The steric hindrance of the substrate can slow down the initial activation step. The coupling reagent might be degraded or insufficient.
-
Solutions:
-
Pre-activation: React the this compound with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate.
-
Increase Reagent Stoichiometry: Increase the equivalents of the coupling reagent and base. See the table below for starting recommendations and optimization ranges.
-
Switch Coupling Reagent: If using EDC/HOBt, consider switching to a more powerful uronium-based reagent like HATU or HCTU.[10]
-
Check Reagent Quality: Ensure that the coupling reagents are anhydrous and have not degraded. Hygroscopic reagents should be stored in a desiccator.
-
Possible Cause B: Poor Nucleophilicity of the Amine
-
Why it happens: Electron-deficient aromatic amines or sterically hindered aliphatic amines may react slowly.
-
Solutions:
-
Increase Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion.
-
Increase Reaction Temperature: While many amidations are run at 0°C to room temperature to minimize side reactions, gently heating the reaction (e.g., to 40-50°C) can increase the rate of amide formation with less reactive amines. Monitor the reaction closely for byproduct formation.
-
Consider Alternative Activation: For particularly challenging cases, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[11] This creates a much more reactive electrophile.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
Possible Side Product A: N-acylurea
-
When it occurs: Primarily with carbodiimide reagents (EDC, DCC, DIC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5] This is more likely at elevated temperatures or with slow-reacting amines.
-
How to avoid it:
-
Use an Additive: Always use HOBt or Oxyma Pure with EDC. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[7][12]
-
Control Temperature: Run the reaction at a lower temperature (0°C).[5]
-
Pre-activation: As mentioned before, pre-activating the acid can minimize the lifetime of the O-acylisourea intermediate in the presence of the amine.
-
Possible Side Product B: Guanidinylation of the Amine
-
When it occurs: With uronium/aminium reagents (HATU, HBTU) if they are used in large excess. The reagent can react directly with the primary amine to form a guanidinium byproduct, capping the amine.[13]
-
How to avoid it:
-
Avoid Large Excess: Do not use a large excess of the coupling reagent. Stick to the recommended stoichiometric ranges.
-
Pre-activation: Activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[13]
-
Problem 3: Difficult Purification
Issue A: Removing Urea Byproducts
-
The Challenge: The urea byproduct from EDC is water-soluble, making it easy to remove with an aqueous workup.[7] However, byproducts from DCC (dicyclohexylurea) and DIC (diisopropylurea) have limited solubility and can be difficult to remove.
-
Solutions:
-
Filtration: For DCC, the dicyclohexylurea often precipitates and can be removed by filtration.
-
Solvent Choice: Using DIC results in a more soluble urea byproduct, which is preferable for solid-phase synthesis and can often be removed during chromatographic purification.[14]
-
Aqueous Wash: A standard acidic (e.g., 1N HCl) and basic (e.g., sat. NaHCO₃) wash sequence during workup will remove most water-soluble impurities, including the EDC-urea and excess base.
-
Issue B: Separating Product from Unreacted Starting Material
-
The Challenge: The polarity of the final amide product might be similar to the starting carboxylic acid, making chromatographic separation difficult.
-
Solutions:
-
Optimize Workup: A thorough aqueous workup is crucial. Washing with a base (like sat. NaHCO₃ or 1N NaOH) will deprotonate and extract the unreacted carboxylic acid into the aqueous layer, simplifying the subsequent purification of the neutral amide product.
-
Recrystallization: If the amide product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities and can sometimes be used in place of chromatography.[15] Common solvents to try include ethanol, ethyl acetate/hexanes, or acetonitrile.[15]
-
III. Recommended Experimental Protocols & Stoichiometry
The following tables provide starting points for reaction conditions. Optimization may be required based on the specific amine used.
Table 1: Reagent Stoichiometry
| Reagent | Starting Equiv. | Optimization Range | Rationale |
| This compound | 1.0 | - | Limiting Reagent |
| Amine | 1.1 | 1.0 - 1.5 | Slight excess drives the reaction. |
| HATU | 1.1 | 1.0 - 1.3 | Highly efficient; excess can lead to side reactions.[13] |
| EDC·HCl | 1.2 | 1.1 - 1.5 | More is needed than uronium reagents. |
| HOBt / Oxyma Pure | 1.2 | 1.1 - 1.5 | Crucial for suppressing side reactions with EDC.[7] |
| DIPEA / Et₃N | 2.5 | 2.0 - 3.0 | Neutralizes the acid and any HCl from reagents. |
Protocol 1: HATU-Mediated Amidation
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) dropwise and stir the mixture at room temperature for 15-30 minutes (pre-activation).
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup: wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[7]
Protocol 2: EDC/HOBt-Mediated Amidation
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[7]
-
Dissolve the mixture in anhydrous DMF or DCM.[7]
-
Cool the solution to 0°C in an ice bath with stirring.[7]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]
-
Add DIPEA (2.5 equiv) dropwise.[7]
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform the aqueous workup and purification as described in Protocol 1.
IV. Mechanistic Diagrams
HATU Activation and Coupling
Caption: HATU-mediated amidation mechanism.[3][4]
EDC/HOBt Activation and Coupling
Caption: EDC/HOBt-mediated amidation mechanism.[7][9]
References
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting Suzuki-Miyaura coupling with 2-Chloro-6-fluoro-3-methylbenzoic acid
Topic: Troubleshooting Suzuki-Miyaura Coupling with 2-Chloro-6-fluoro-3-methylbenzoic acid Document ID: SMC-TSG-CFMBA-001 Prepared by: Gemini, Senior Application Scientist
Initial Diagnosis: Why is My Reaction with this compound Failing?
Before diving into specific troubleshooting steps, it is crucial to understand the inherent challenges posed by your specific aryl halide, this compound. This substrate is considered difficult for two primary reasons, which often lead to common reaction failures like low or no yield.
-
Reduced Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura reaction.[1][2][3][4] The carbon-chlorine bond is stronger, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[3][5] This requires the use of highly active catalyst systems.
-
Severe Steric Hindrance: The substrate is 2,6-disubstituted, with both a chloro and a fluoro group positioned ortho to the reacting carbon. This creates significant steric bulk around the reaction center.[1][6] This hindrance can physically block the palladium catalyst from accessing the C-Cl bond, thereby preventing oxidative addition.[7][8][9] Overcoming this requires ligands specifically designed to operate in sterically congested environments.
-
Presence of a Carboxylic Acid: The benzoic acid moiety introduces an acidic proton that will react with the base. This necessitates using at least one extra equivalent of base to deprotonate the substrate before the base can participate in the catalytic cycle. The resulting carboxylate could also potentially coordinate with the palladium center, leading to catalyst inhibition.
Understanding these factors is the first step in rational troubleshooting. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are almost certain to fail with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when coupling this compound.
Q1: I see no product formation. My starting material is largely unreacted. What should I check first?
This is a classic sign that the catalytic cycle is not initiating, most likely due to a failed oxidative addition step.
Probable Cause: The catalyst system (palladium precursor and ligand) is not active enough to overcome the combination of the unreactive aryl chloride bond and the severe steric hindrance.[1][4]
Recommended Solutions:
-
Switch to a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ are ineffective for this type of substrate.[10] You must use a modern catalyst system known for coupling hindered aryl chlorides.
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) are the industry standard for this challenge. Excellent starting points include SPhos , XPhos , or RuPhos .[1][6] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[1]
-
Recommended Pre-catalysts: While you can generate the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, using a pre-formed pre-catalyst like SPhos Pd G2/G3 or XPhos Pd G2/G3 is highly recommended. These complexes are often more stable and provide more consistent results.
-
-
Increase Reaction Temperature: If you are running the reaction below 80 °C, the activation energy for oxidative addition may not be met. Try increasing the temperature to 100-110 °C. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for this temperature range.[1][6]
Q2: My reaction is very slow and gives a low yield, even with an advanced catalyst system. What is the next parameter to optimize?
Probable Cause: The base is likely the limiting factor. Its strength, solubility, and stoichiometry are critical for the transmetalation step and for neutralizing the acidic substrate.
Recommended Solutions:
-
Use a Stronger Base: For challenging couplings, weak bases like Na₂CO₃ or K₂CO₃ are often insufficient. Switch to a stronger base such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) .[4] These bases are more effective at promoting the transmetalation step, where the organic group is transferred from boron to palladium.[2][11]
-
Adjust Stoichiometry: You must account for the acidic proton on your benzoic acid. Use a minimum of 3 equivalents of base : one equivalent to deprotonate the carboxylic acid and two equivalents to facilitate the reaction.
-
Consider Solvent and Water Content: The reaction should be run in anhydrous, aprotic polar solvents like 1,4-dioxane or toluene . A small, controlled amount of water can sometimes be beneficial, but excessive water can promote unwanted side reactions. If using K₃PO₄, a solvent system like dioxane/water (e.g., 10:1 ratio) can be effective.
Q3: I'm observing significant byproduct formation. How can I identify and minimize these?
Byproducts can consume your starting materials and complicate purification. The most common culprits are protodeboronation and boronic acid homocoupling.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Protodeboronation (Boronic acid is replaced by -H) | • Unstable boronic acid.• Excess water or acidic impurities in the reaction mixture. | • Use a fresh, high-purity batch of boronic acid.[1]• Consider converting the boronic acid to a more stable pinacol boronate ester (Bpin) . These esters slowly hydrolyze in situ to release the boronic acid, minimizing its decomposition.[1]• Ensure all solvents and reagents are anhydrous and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). |
| Homocoupling (Two boronic acid molecules couple together) | • Presence of oxygen in the reaction.[1][12]• Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state. | • Thoroughly degas all solvents and the reaction mixture. Use a minimum of three freeze-pump-thaw cycles or sparge with argon for 30-60 minutes.[1]• Maintain a positive pressure of an inert gas throughout the entire experiment.[1]• Use a Pd(0) source like Pd₂(dba)₃ if homocoupling is severe.[1] |
| Dehalogenation (Starting material's -Cl is replaced by -H) | • The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities).[10] | • Ensure a rigorously inert atmosphere.• Choose a solvent less likely to act as a hydride donor. |
Systematic Troubleshooting & Optimization Workflow
If initial attempts fail, a systematic approach is more effective than random changes. Follow this logical workflow to diagnose and solve the issue.
Workflow Diagram
Caption: A decision-tree workflow for systematic troubleshooting.
Optimized Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol is designed as a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill the flask with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of argon, quickly add the SPhos Pd G3 precatalyst.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 dioxane:water solvent ratio (final concentration of the limiting reagent should be ~0.1 M). The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.[1]
-
With vigorous stirring, place the flask in a preheated oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.[6]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the product's carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst & Base Screening
If the initial protocol fails, a systematic screening of catalyst, ligand, and base is the next logical step. Set up parallel reactions to test the following combinations.
| Reaction | Pd Source (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) |
| A (Control) | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |
| B | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
| C | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 |
| D | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| E | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 |
Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing which step is failing. For sterically hindered aryl chlorides, the Oxidative Addition (I) is almost always the most challenging step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity.[1] This document moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common laboratory-scale synthesis might involve the oxidation of a corresponding toluene derivative. In such cases, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2-chloro-6-fluoro-3-methyltoluene.
-
Over-oxidation Products: Impurities where the methyl group has been partially oxidized to an aldehyde (2-chloro-6-fluoro-3-methylbenzaldehyde).
-
Isomeric Impurities: Depending on the synthetic precursors, you may have other isomers of the target molecule, which can be particularly challenging to remove.
-
Residual Solvents: Solvents used in the reaction and workup, such as toluene, acetic acid, or ethyl acetate.
-
Inorganic Salts: Residues from reagents or catalysts used during the synthesis.
Q2: My purified this compound has a low melting point and appears as an off-white or yellowish powder. What is the likely cause?
A2: A depressed and broad melting point range is a classic indicator of impurities. The discoloration suggests the presence of colored organic byproducts, potentially arising from side reactions or degradation. Inadequate removal of colored impurities during recrystallization or the presence of residual solvents can also contribute to this issue.
Q3: I'm observing significant streaking of my compound on a silica gel TLC plate. How can I resolve this?
A3: Carboxylic acids are notorious for streaking on silica gel due to their acidic nature and strong interaction with the stationary phase. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will suppress the deprotonation of the carboxylic acid, leading to a more defined spot.
Q4: After acid-base extraction, my product yield is very low. What could have gone wrong?
A4: Low recovery after an acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Multiple extractions with the basic solution will improve efficiency.
-
Incomplete Precipitation: When re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic (pH < 4). Check with pH paper. Cooling the solution in an ice bath can also enhance precipitation.
-
Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. Gentle inversions of the separatory funnel are recommended. If an emulsion does form, adding a small amount of brine can help to break it.
Troubleshooting Guides
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is too high, or the compound is melting before it dissolves. It can also occur if the solution is supersaturated with impurities.
-
Solution:
-
Solvent Selection: Switch to a lower-boiling point solvent or a mixed solvent system.
-
Controlled Cooling: Allow the solution to cool slowly. A rapid temperature drop can shock the solution and promote oiling out. Try removing the flask from the heat source and allowing it to cool to room temperature before inducing further cooling with an ice bath.
-
Seeding: Add a small seed crystal of the pure compound to the cooled solution to encourage crystallization.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the Solution: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the solute.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal.
-
-
Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat until it becomes clear again and allow to cool slowly.
-
Problem 3: The crystals are colored, indicating the presence of impurities.
-
Cause: Colored impurities are co-precipitating with your product.
-
Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb the colored impurities. Be cautious not to add it to a boiling solution, as this can cause bumping. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
| Solvent System | Suitability for this compound | Notes |
| Toluene | Good | Often a good choice for substituted benzoic acids.[2] |
| Ethanol/Water | Good | The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility. |
| Ethyl Acetate/Hexane | Good | Similar to the ethanol/water system, ethyl acetate acts as the good solvent and hexane as the anti-solvent. |
| Hexane | Poor | The compound is unlikely to be sufficiently soluble in hot hexane for effective recrystallization. |
Troubleshooting Acid-Base Extraction
Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic and basic compounds from neutral ones.
Problem 1: A persistent emulsion forms between the organic and aqueous layers.
-
Cause: Vigorous shaking and the presence of fine particulate matter can stabilize emulsions.
-
Solution:
-
Gentle Mixing: Invert the separatory funnel gently rather than shaking vigorously.
-
Break the Emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel.
-
-
Problem 2: Poor separation of layers.
-
Cause: The densities of the organic and aqueous layers are too similar.
-
Solution:
-
Solvent Choice: If using a chlorinated solvent like dichloromethane, which is denser than water, ensure you are collecting the correct (bottom) layer. If using a less dense solvent like ethyl acetate, the organic layer will be on top.
-
Add Brine: Adding brine to the aqueous layer will increase its density and improve the separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., toluene, ethanol/water, or ethyl acetate/hexane).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen "good" solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted into the aqueous phase. Combine the aqueous extracts.
-
Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of ethyl acetate. Discard the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 4, check with litmus paper). The this compound should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizing the Workflow
Caption: General purification and analysis workflow.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Chloro-6-fluoro-3-methylbenzoic Acid
Welcome to the technical support center dedicated to navigating the complexities of catalyst poisoning in cross-coupling reactions with 2-Chloro-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound consistently failing or giving low yields?
A1: The primary challenges with this substrate stem from two main factors: the presence of halide substituents (Cl and F) and significant steric hindrance. The chloro group is a known, albeit manageable, catalyst poison for palladium catalysts. Both the chloro and fluoro groups, being ortho to the carboxylic acid, create a sterically crowded environment around the reaction center, which can impede the approach of the palladium catalyst. Furthermore, aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.
Q2: What is the fundamental mechanism of catalyst poisoning by the halide substituents on my molecule?
A2: Halide ions, particularly chloride, can poison palladium catalysts through strong coordination to the metal center. This binding can block the active sites required for the catalytic cycle to proceed, effectively deactivating the catalyst. While fluoride is generally considered a weaker poison than chloride, its presence can still influence the electronic properties of the catalyst and the reaction kinetics. The accumulation of halide ions in the reaction mixture as the reaction progresses can lead to a gradual or rapid decrease in catalytic activity.
Q3: Are there any specific side reactions I should be aware of when working with a benzoic acid derivative under heating and basic conditions?
A3: Yes, decarboxylation is a potential side reaction for benzoic acids, especially under thermal stress in the presence of a base and a metal catalyst.[1][2][3] This would result in the formation of 1-chloro-3-fluoro-2-methylbenzene, which could then participate in the cross-coupling reaction, leading to an unintended byproduct. Careful control of reaction temperature is crucial to minimize this pathway.
Q4: How do I choose an appropriate catalyst system for such a challenging substrate?
A4: For sterically hindered and electron-deficient aryl chlorides like this compound, standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective.[4] You will likely need a more robust catalyst system. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step with the aryl chloride, and prevent catalyst deactivation.[4][6]
II. Troubleshooting Guide: Specific Experimental Issues
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you might encounter during your experiments.
Issue 1: The reaction does not initiate, or stalls at low conversion.
Q: I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm seeing no product formation or the reaction stops after only a small amount of starting material has been consumed. What's going wrong?
A: This is a classic symptom of catalyst deactivation or inhibition right from the start of the reaction. Let's break down the potential causes and solutions.
Causality Analysis:
The most likely culprit is rapid catalyst poisoning by the chloride substituent, exacerbated by the sterically hindered nature of the substrate which slows down the productive catalytic cycle, giving poisoning pathways more time to occur. An inadequate catalyst system that is not robust enough to handle this substrate is another common reason for failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Step-by-Step Protocol for Catalyst System Upgrade:
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. Toluene, dioxane, or THF are common choices. To degas, sparge with argon for at least 30 minutes.
-
Ensure your boronic acid partner is of high purity and has been stored under inert atmosphere.
-
Use a high-purity, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
-
Reaction Setup (Example using SPhos):
-
To a dry Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
In a separate vial, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the SPhos ligand (2-4 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Issue 2: Significant formation of homocoupled and/or protodeboronated byproducts.
Q: My reaction is proceeding, but I'm getting a messy mixture of products, including what appears to be a biaryl from the homocoupling of my boronic acid and the product of protodeboronation. How can I improve the selectivity?
A: The formation of these byproducts points to issues with the transmetalation step of the catalytic cycle and potential degradation of your boronic acid.
Causality Analysis:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[7]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, which can be water or other protic species in the reaction mixture. This is more prevalent with unstable boronic acids and can be accelerated by certain bases and temperatures.[4]
Strategies for Minimizing Byproducts:
-
Rigorous Exclusion of Oxygen:
-
Ensure your inert gas technique is flawless. Use a well-sealed reaction vessel and maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Use the freeze-pump-thaw method for degassing solvents for highly sensitive reactions.
-
-
Optimize the Base and Solvent System:
-
If you are using a very strong base like an alkoxide, consider switching to a milder but still effective base like K₃PO₄.
-
While Suzuki reactions often benefit from a small amount of water, excess water can promote protodeboronation.[4] If using a mixed solvent system (e.g., dioxane/water), try reducing the amount of water or using anhydrous conditions with a base like CsF.
-
-
Use a More Stable Boronic Acid Derivative:
-
Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester.[7] These are generally more resistant to protodeboronation.
-
Issue 3: I suspect halide poisoning is the primary issue. How can I definitively address this?
Q: Despite optimizing my catalyst system and conditions, my reaction yield is still not satisfactory, and I believe chloride poisoning is the limiting factor. Are there any additives I can use to mitigate this?
A: Yes, if direct poisoning by halide ions is the suspected primary cause of low yield, the use of a halide scavenger can be an effective strategy.
Mechanism of Halide Scavenging:
A halide scavenger is a reagent that will react with the halide ions in solution, effectively removing them from the reaction medium and preventing them from coordinating to the palladium catalyst. Silver salts are commonly used for this purpose, as they form insoluble silver halides.
Caption: Halide scavenging to prevent catalyst poisoning.
Experimental Protocol: Using a Halide Scavenger
-
Choice of Scavenger: Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) are common choices. Use a stoichiometric amount relative to the theoretical amount of chloride that will be released (i.e., equivalent to your starting aryl chloride).
-
Procedure:
-
Follow the optimized reaction setup as described previously.
-
Add the silver salt to the reaction flask along with the other solid reagents before the addition of the solvent.
-
Caution: Silver salts can be light-sensitive and may require handling in the dark or in an amber-colored flask.
-
Proceed with the reaction as planned, monitoring for an improvement in conversion and yield.
-
III. Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings of Aryl Chlorides
| Catalyst System | Palladium Precursor | Ligand | Typical Pd Loading (mol%) | Ligand:Pd Ratio | Recommended Base | Typical Solvents |
| Buchwald-Type | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1 - 2 | 2:1 - 4:1 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| NHC-Based | PEPPSI™-IPr | IPr | 1 - 3 | N/A (Precatalyst) | K₃PO₄, K₂CO₃ | Dioxane, Toluene |
| Adamantyl-Based | POPd-Ad | PA-Ad | 1 - 2 | 1:1 | K₃PO₄, Cs₂CO₃ | Toluene, Acetonitrile |
Data compiled from general recommendations for sterically hindered and electron-deficient aryl chlorides.[4][6][8]
IV. References
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. BenchChem.
-
Chen, F., & Diao, T. (2016). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 55(49), 15337-15340.
-
Fairlamb, I. J. S., Taylor, R. J. K., Serrano, J. L., & Sanchez, G. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 30(12), 1695-1704.
-
Huang, C.-Y., Chen, W.-C., Lin, T.-H., Hong, F.-E. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 3(11), 16145-16155.
-
Li, Z., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry.
-
Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Decarboxylative cross-coupling. Angewandte Chemie International Edition, 46(21), 3864-3866.
-
Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 40(12), 1309-1317.
-
Li, G., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2736-2743.
-
Nolan, S. P., & Organ, M. G. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11845-11859.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
BenchChem. (2025). Technical Support Center: Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
-
Nolan, S. P. (n.d.). Research - N-Heterocyclic Carbenes. Steven P. Nolan Foundation.
-
Hong, S. H. (2008). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 27(23), 6279-6282.
-
Organ, M. G. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(78), 14593-14596.
-
Kwong, F. Y. (2007). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 46(37), 7066-7070.
-
Elsevier. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications.
-
Buchwald, S. L. (2010). A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. Angewandte Chemie International Edition, 49(8), 1424-1427.
-
Buchwald, S. L. (2008). The Development and Application of Dialkylbiarylphosphine Ligands in Suzuki-Miyaura Coupling. Accounts of Chemical Research, 41(11), 1461-1473.
-
Xie, Y., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567.
-
Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246.
-
BenchChem. (2025). Technical Support Center: optimizing catalyst selection for 3-(3,5-dichlorophenyl)benzoic acid synthesis. BenchChem.
-
Nolan, S. P. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 18.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Lee, P. H. (2003). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 5(1), 129-131.
-
Selvita Laboratories. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
-
Gouverneur, V. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6986-6990.
-
Beller, M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2683-2687.
-
Larhed, M. (2011). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 9(9), 3363-3371.
-
Zhang, Y.-H. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic Letters, 14(12), 3056-3059.
-
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
-
Hong, S. H. (2008). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 27(23), 6279-6282.
-
Kwong, F. Y. (2013). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. European Journal of Organic Chemistry, 2013(16), 3329-3333.
-
Elsevier. (2011). Synthesis, characterization, and application of palladium complexes containing bis(aminophosphine) ligands. Elsevier.
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.
-
Braun, T. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions, 41(16), 4769-4772.
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
-
Diao, T. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Dalton Transactions, 41(16), 4769-4772.
-
Diao, T. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions, 41(16), 4769-4772.
-
Sun, C.-L., Li, B.-J., & Shi, Z.-J. (2011). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 13(7), 1872-1875.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-methylbenzoic acid. This document provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving this important pharmaceutical intermediate.[1] Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for purifying this compound from a reaction mixture?
A1: The primary method for purifying this compound, like most carboxylic acids, is through an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group. By treating the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. Subsequently, the aqueous layer is isolated and re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Q2: Why is a weak base like sodium bicarbonate sometimes preferred over a strong base like sodium hydroxide for the initial extraction?
A2: While both can be effective, using a weak base like sodium bicarbonate (NaHCO₃) can offer greater selectivity. If your reaction mixture contains other, more weakly acidic compounds (like phenols), using NaHCO₃ may not be basic enough to deprotonate them, leaving them in the organic layer. This can be a simple way to remove certain impurities. However, be aware that the reaction of bicarbonates with acids produces carbon dioxide gas, which can cause pressure buildup in a separatory funnel. Therefore, frequent venting is crucial.
Q3: My this compound product has a low melting point and appears oily. What could be the cause?
A3: A low or broad melting point is a classic indicator of impurities. The presence of residual solvents, starting materials, or reaction byproducts can depress the melting point. "Oiling out," where the compound separates as a liquid instead of a solid during precipitation or crystallization, can also occur if the melting point of the impure mixture is below the temperature of the solution.[2][3]
Q4: What are some common solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For substituted benzoic acids, common choices include water, ethanol, methanol, acetone, toluene, or mixtures such as ethanol/water.[4] The choice of solvent will depend on the specific impurities you are trying to remove.
Troubleshooting Guide
Issue 1: Persistent Emulsion During Acid-Base Extraction
Q: I'm performing an extraction with an organic solvent and an aqueous base, but a thick, stable emulsion has formed between the two layers, making separation impossible. What should I do?
A: Emulsion formation is a common issue, especially when dealing with acidic compounds that can act as surfactants. Here is a systematic approach to resolving this:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break up the emulsion by forcing the organic components out.[5]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the mechanical energy that contributes to emulsion formation.[5]
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Issue 2: Product "Oils Out" During Precipitation or Crystallization
Q: After acidifying the aqueous extract, my product separated as an oil instead of a solid precipitate. How can I obtain a crystalline product?
A: "Oiling out" occurs when the melting point of your compound (often lowered by impurities) is below the temperature of the solution from which it is precipitating.[1][3] This is problematic because oils tend to trap impurities. Here are several strategies to address this:
-
Add More Solvent and Re-cool Slowly: The most common cause is the solution being too concentrated, leading to precipitation at a higher temperature. Return the mixture to the heat, add more of the "soluble solvent" (e.g., the organic solvent in a mixed-solvent crystallization), and then allow it to cool much more slowly.[2][3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
-
Change the Solvent System: If the issue persists, your current solvent may not be ideal. A different solvent or solvent pair may be necessary to achieve good crystal formation.
Issue 3: Low Yield of Recovered Product
Q: After completing the work-up and purification, my final yield of this compound is significantly lower than expected. What are the potential causes?
A: Low yield can result from a variety of factors throughout the work-up process. Consider the following possibilities:
-
Incomplete Extraction:
-
Insufficient Base: If not enough base was used during the initial extraction, some of your product may have remained in the organic layer.
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic layers to facilitate the acid-base reaction.
-
-
Incomplete Precipitation:
-
Incorrect pH: After extraction, ensure the aqueous layer is made sufficiently acidic (a pH of 1-2 is generally recommended) to fully protonate the carboxylate and cause precipitation. Check the pH with litmus or pH paper.
-
-
Losses During Transfers and Filtration:
-
Multiple Transfers: Each transfer of a solution or solid can result in minor losses. Minimize the number of transfers where possible.
-
Washing with a Soluble Solvent: When washing the filtered solid, use a cold solvent in which the product is sparingly soluble to avoid redissolving it.
-
-
Losses During Recrystallization:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and may trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol outlines the standard procedure for isolating this compound from a typical reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Initial Quenching (if applicable): If the reaction involves reactive reagents (e.g., organometallics), quench the reaction mixture by slowly adding it to a beaker of ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.
-
Basic Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Stopper the funnel and, while pointing the tip away from you and others, invert it and immediately open the stopcock to vent the pressure from the evolved CO₂ gas.
-
Close the stopcock and gently shake for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of your product) is typically the bottom layer, but always check the relative densities of your solvents.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound should form.
-
-
Isolation of the Product:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold water to remove any residual inorganic salts.
-
Allow the solid to air-dry on the filter paper for a few minutes before transferring it to a watch glass for further drying, preferably in a vacuum oven.
-
Protocol 2: Recrystallization for Final Purification
This protocol describes the purification of the isolated solid by recrystallization.
-
Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent pair. For this example, we will use an ethanol/water mixture.
-
Dissolution:
-
Place the crude, dried solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then remove the charcoal by hot filtration.
-
Crystallization:
-
To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly to remove any residual solvent. The purity can be assessed by melting point analysis and spectroscopic methods (HPLC, NMR).
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Substituted Benzoic Acids
| Solvent | Properties and Considerations |
| Water | Good for removing non-polar impurities. Solubility is low in cold water and increases significantly with heat. |
| Ethanol/Water | A versatile mixed-solvent system. The ratio can be adjusted to optimize solubility and crystal recovery. |
| Methanol/Water | Similar to ethanol/water, offers good control over the crystallization process. |
| Acetone | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation. |
| Toluene | Effective for removing more polar impurities. |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
References
Technical Support Center: Monitoring Transformations of 2-Chloro-6-fluoro-3-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the reaction progress of transformations involving 2-Chloro-6-fluoro-3-methylbenzoic acid. Authored from the perspective of a Senior Application Scientist, this guide offers in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the successful execution and monitoring of your chemical reactions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the transformation of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete or Stalled Reactions
Symptom: Analysis of the reaction mixture by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy shows a significant amount of unreacted this compound, even after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The reagent may have been added in insufficient amounts or may have degraded.
-
Solution: Ensure accurate measurement and addition of all reagents. For reagents prone to degradation, use a fresh batch or verify the purity of the existing stock. It may be beneficial to use a slight excess of the key reagent.[1]
-
-
Suboptimal Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress. Be cautious of potential side reactions at elevated temperatures.[1]
-
-
Catalyst Deactivation: If a catalyst is being used, it may have been poisoned by impurities in the starting materials or solvents.
-
Solution: Utilize high-purity, anhydrous solvents and reagents. If catalyst poisoning is suspected, consider adding a fresh portion of the catalyst.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. If solubility remains an issue, consider using a co-solvent system.
-
Issue 2: Formation of Unexpected Byproducts
Symptom: Chromatographic or spectroscopic analysis reveals the presence of one or more unexpected peaks or signals in addition to the starting material and the desired product.
Potential Causes & Solutions:
-
Side Reactions due to Incorrect Temperature or Stoichiometry: Many reactions are sensitive to temperature and the precise ratio of reactants.
-
Solution: Carefully control the reaction temperature throughout the process. Ensure accurate stoichiometry by meticulously measuring all reagents.[1]
-
-
Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can lead to the formation of byproducts.
-
Solution: Use high-purity reagents and solvents. Verify the purity of starting materials before use.[1]
-
-
Air or Moisture Sensitivity: The reaction may be sensitive to air or moisture, leading to hydrolysis or oxidation of reactants or products.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Issue 3: Inconsistent Analytical Results
Symptom: Repetitive analysis of the same reaction sample yields significantly different results, making it difficult to accurately assess the reaction progress.
Potential Causes & Solutions:
-
Improper Sample Preparation: The sample may not be homogeneous, or it may be degrading during preparation.
-
Solution: Ensure the reaction mixture is well-mixed before taking a sample. Quench the reaction in the aliquot immediately to prevent further transformation. For HPLC analysis, dissolve the sample completely in the mobile phase and filter it through a 0.45 µm syringe filter before injection.[1]
-
-
Instrumental Issues: The analytical instrument (e.g., HPLC, GC, NMR) may not be properly calibrated or maintained.
-
Solution: Perform regular calibration and maintenance of your analytical instruments. Use an internal standard to improve the accuracy and precision of your measurements.
-
-
Matrix Effects: Other components in the reaction mixture may be interfering with the analysis of the target compound.
-
Solution: Dilute the sample to minimize matrix effects. If the issue persists, consider a sample cleanup step, such as solid-phase extraction (SPE), before analysis.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of my this compound reaction?
The choice of analytical technique depends on the specific reaction and the available instrumentation.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, especially for identifying the disappearance of the starting material and the appearance of the product.[]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the starting material, product, and any byproducts. A reverse-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the disappearance of reactant signals and the appearance of product signals. Both ¹H and ¹³C NMR can be valuable.[3][4]
Q2: How can I prepare my reaction sample for HPLC analysis?
Proper sample preparation is crucial for obtaining reliable HPLC data.
-
Quench the Reaction: Take a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a suitable solvent or quenching agent to stop the reaction.
-
Dilute the Sample: Dilute the quenched sample with the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the Sample: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
Q3: What are the expected ¹H NMR spectral features for this compound?
While the exact chemical shifts will depend on the solvent used, you can expect the following general features:
-
Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.
-
Methyl Protons: A singlet in the aliphatic region, likely around 2.0-2.5 ppm.
Q4: My final product is discolored. What could be the cause?
Discoloration in the final product can be due to several factors:
-
Formation of Colored Impurities: Side reactions can lead to the formation of colored byproducts.
-
Degradation of the Product: The desired product may be unstable under the reaction or workup conditions.
-
Residual Catalyst: If a colored catalyst is used, it may not have been completely removed during purification.
Solutions for discoloration include optimizing reaction conditions to minimize side reactions, ensuring the product is not exposed to harsh conditions, and employing appropriate purification techniques such as recrystallization or column chromatography. Activated carbon treatment can also be effective in removing colored impurities.[1]
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) Method
This method is a starting point and may require optimization for your specific reaction mixture. It is adapted from protocols for similar chlorobenzoic acids.[5]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Step-by-Step Reaction Monitoring Protocol
-
At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of the initial HPLC mobile phase composition.
-
Vortex the vial to ensure thorough mixing.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample by HPLC.
-
Plot the concentration or peak area of the starting material and product over time to determine the reaction kinetics.
Visualizing Workflows
Troubleshooting Workflow for Incomplete Reactions
Caption: A decision-making workflow for troubleshooting incomplete chemical reactions.
References
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Halogenated Benzoic Acid Derivatives
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. Halogenated benzoic acids are a cornerstone of this chemical toolbox, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the identity and position of the halogen substituent dramatically influence the molecule's reactivity, creating a nuanced landscape that can be leveraged for precise chemical control.
This guide provides an in-depth comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted benzoic acid derivatives. Moving beyond a simple catalog of reactions, we will explore the underlying physical organic principles that govern their behavior, supported by comparative experimental data and actionable laboratory protocols. Our focus is on three key areas of reactivity: the acidity of the carboxylic acid, the susceptibility of the carboxylic acid to nucleophilic attack (esterification and amidation), and the reactivity of the halogen itself as a leaving group in nucleophilic aromatic substitution (SNAr).
Section 1: The Influence of Halogenation on Acidity (pKa)
The acidity of the carboxylic acid proton is a fundamental indicator of the electronic environment of the entire molecule. It directly impacts the ease of forming carboxylates for subsequent reactions and reflects the electron-withdrawing or -donating nature of the ring substituents. Halogens exert a powerful influence on the acidity of benzoic acid through a combination of inductive and resonance effects.
The Inductive Effect (-I) vs. The Resonance Effect (+M)
Halogens are more electronegative than carbon and thus pull electron density away from the aromatic ring through the sigma bonds—a phenomenon known as the negative inductive effect (-I). This effect stabilizes the resulting carboxylate anion by delocalizing its negative charge, thereby increasing the acidity of the parent carboxylic acid (lowering its pKa). The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.
Conversely, halogens possess lone pairs of electrons that can be donated back to the aromatic ring through the pi system, a positive mesomeric or resonance effect (+M). This effect pushes electron density towards the ring, which would destabilize the carboxylate anion and decrease acidity.
For halogens, the inductive effect is dominant in determining acidity. Therefore, all halogenated benzoic acids are more acidic than benzoic acid itself.
Positional Isomerism: The Ortho, Meta, and Para Comparison
The position of the halogen on the ring is critical. The interplay of inductive and resonance effects, along with steric factors, leads to distinct reactivity patterns.
-
Para-Substituents : At the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect increases acidity.
-
Meta-Substituents : At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily enhanced by the strong inductive effect, making meta-isomers generally more acidic than their para-counterparts.
-
Ortho-Substituents : The "ortho-effect" is a unique phenomenon where nearly all ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, and also more acidic than benzoic acid itself.[2] This is attributed to a combination of through-space inductive effects and, crucially, sterics. The ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring. This steric hindrance inhibits resonance between the carboxyl group and the ring, which in the case of the carboxylate anion, increases its stability and thus boosts acidity.[2][3]
Quantitative Data: pKa Values of Halogenated Benzoic Acids
The following table summarizes the pKa values for various halogenated benzoic acids, providing a clear quantitative comparison of their acid strengths.
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |
| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |
| -F | 3.27 | 3.87 | 4.14 |
| -Cl | 2.94 | 3.83 | 3.98 |
| -Br | 2.85 | 3.81 | 4.00 |
| -I | 2.86 | 3.86 | 4.03 |
Data compiled from various sources, including the Journal of Research of the National Bureau of Standards.[2]
Key Insights from the Data:
-
Ortho-Effect Dominance : The ortho-isomers are consistently the most acidic for all halogens due to the powerful ortho-effect.[2]
-
Meta vs. Para : The meta-isomers are generally more acidic than the para-isomers, highlighting the dominance of the inductive effect over the resonance effect at these positions.
-
Halogen Trend : For the ortho-isomers, the acidity order is approximately Br ≈ I > Cl >> F, reflecting a complex interplay of inductive strength and the size-dependent steric component of the ortho-effect.[2]
Section 2: Reactivity at the Carboxyl Group: Esterification & Amidation
The reactivity of the carboxyl group towards nucleophiles is paramount for synthesizing esters and amides, two of the most common functional groups in pharmaceuticals. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon.
Electronic Effects on Carbonyl Electrophilicity
Electron-withdrawing groups, such as halogens, increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating nucleophilic attack.
Caption: Inductive effect of a halogen (X) enhances carbonyl electrophilicity.
Based on this principle, the increased acidity of the halogenated benzoic acids correlates with enhanced reactivity in esterification and amidation reactions. The general reactivity trend is expected to follow the strength of the electron-withdrawing effect:
Ortho-Halobenzoic Acids > Meta-Halobenzoic Acids > Para-Halobenzoic Acids > Benzoic Acid
Studies have shown that the presence of electron-withdrawing groups like chlorine on the aromatic ring results in higher yields in amide formation compared to unsubstituted or electron-donating group-substituted substrates.[4] This is consistent with the increased reactivity of the carbonyl carbon.
Experimental Protocol 1: Fischer Esterification of 4-Chlorobenzoic Acid
This protocol provides a representative procedure for the acid-catalyzed esterification of a halogenated benzoic acid.
Materials:
-
4-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-chlorobenzoic acid in 25 mL of methanol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add 1.0 mL of concentrated sulfuric acid.
-
Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 50 mL of water.
-
Extraction: Rinse the reaction flask with 30 mL of diethyl ether and add it to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the ether layer sequentially with 25 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 25 mL of brine.
-
Drying and Isolation: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude methyl 4-chlorobenzoate.
-
Purification: The product can be further purified by distillation or recrystallization if necessary.
Experimental Protocol 2: Amide Synthesis from 2-Bromobenzoic Acid
This procedure utilizes a copper-catalyzed cross-coupling reaction, which is effective for forming N-aryl or N-alkyl anthranilic acid derivatives.[5][6]
Materials:
-
2-Bromobenzoic acid
-
Aniline (or other amine)
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
2-Ethoxyethanol
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a reaction vial, add 2-bromobenzoic acid (1.0 eq), the desired amine (e.g., aniline, 1.05 eq), K₂CO₃ (1.0 eq), Cu powder (9 mol%), and Cu₂O (4 mol%).
-
Solvent Addition: Add 2-ethoxyethanol as the solvent.
-
Reaction: Seal the vial and heat the mixture at 130 °C for 24 hours under an inert atmosphere (e.g., Nitrogen).
-
Work-up: After cooling, pour the reaction mixture into water.
-
Purification: Acidify the aqueous mixture with 1M HCl to precipitate the crude product. The product can be collected by filtration and further purified by recrystallization from an appropriate solvent system.
Section 3: Reactivity of the Halogen as a Leaving Group (SNAr)
In addition to influencing the carboxyl group, the halogen itself can be the site of reaction, acting as a leaving group in Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly important for aryl halides bearing strongly electron-withdrawing groups positioned ortho and/or para to the halogen.[7][8] The carboxylic acid group is a deactivating group but directs incoming nucleophiles to the meta position, while the halogen's inductive effect contributes to the overall electrophilicity of the ring. For SNAr to occur efficiently at the halogen-bearing carbon, additional strong activating groups (like -NO₂) are typically required.
The SNAr Mechanism and the "Element Effect"
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8] This step is typically the rate-determining step as it involves the temporary loss of aromaticity.
-
Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.
Caption: The two-step Addition-Elimination mechanism of SNAr.
A fascinating and often counter-intuitive aspect of SNAr reactions is the reactivity trend of the halogens as leaving groups:
F > Cl ≈ Br > I
This is the reverse of the trend seen in SN2 reactions, where iodide is the best leaving group.[7] This "element effect" is a direct consequence of the mechanism. Since the first step (nucleophilic attack) is rate-determining, the reaction rate is governed by the stability of the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect. This powerful electron withdrawal stabilizes the negative charge of the intermediate complex most effectively, thus lowering the activation energy of the rate-determining step and accelerating the overall reaction.[9][10] The strength of the carbon-halogen bond, which is greatest for C-F, is irrelevant to the rate as this bond is broken in the fast, non-rate-determining second step.[9]
Experimental Protocol 3: Kinetic Analysis of an SNAr Reaction by UV-Vis Spectroscopy
While direct SNAr on an unactivated halobenzoic acid is difficult, this protocol for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine serves as an excellent model for quantitatively comparing the reactivity of different aryl halides.[11]
Objective: To determine the second-order rate constant for an SNAr reaction by monitoring the formation of the product, which absorbs at a different wavelength than the reactants.
Materials:
-
1-Chloro-2,4-dinitrobenzene (or other 1-halo-2,4-dinitrobenzene)
-
Piperidine
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Stock Solutions: Prepare a stock solution of the aryl halide in ethanol (e.g., 1.0 x 10⁻³ M) and a series of piperidine solutions of varying concentrations in ethanol (e.g., 0.05 M to 0.2 M).
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product (N-(2,4-dinitrophenyl)piperidine).
-
Pipette a known volume of the aryl halide stock solution into a cuvette. Add a large excess of the piperidine solution (to ensure pseudo-first-order conditions) and start data acquisition immediately.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs, the pseudo-first-order rate constant.
-
Repeat the experiment with different concentrations of piperidine.
-
Plot k_obs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
-
Comparison: By performing this experiment with 1-fluoro-, 1-chloro-, and 1-bromo-2,4-dinitrobenzene, a direct quantitative comparison of their SNAr reactivities can be obtained.
Conclusion and Strategic Recommendations
The reactivity of halogenated benzoic acid derivatives is a multifaceted subject governed by a delicate balance of inductive, resonance, and steric effects.
-
For reactions involving the carboxylate , such as salt formation or those where proton abstraction is key, the ortho-halogenated isomers offer the highest acidity and are the most reactive.
-
For reactions involving nucleophilic attack at the carbonyl carbon , such as esterification and amidation, reactivity is enhanced by the electron-withdrawing nature of the halogen. The general trend follows the acidity: ortho > meta > para > unsubstituted .
-
For reactions where the halogen acts as a leaving group (SNAr) , reactivity is dictated by the stability of the Meisenheimer intermediate. This leads to the characteristic reactivity order of F > Cl > Br > I , making aryl fluorides the most reactive substrates, provided the ring is sufficiently activated by other electron-withdrawing groups.
By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can make informed, strategic decisions in selecting the optimal halogenated benzoic acid derivative for their specific synthetic goals, leading to improved yields, milder reaction conditions, and more efficient discovery processes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of SCD1 Inhibitors Derived from 2-Chloro-6-fluoro-3-methylbenzoic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for various cellular functions, and its upregulation in numerous cancers is associated with tumor progression and poor prognosis. This guide provides a comparative analysis of the efficacy of a specific class of SCD1 inhibitors, those derived from 2-chloro-6-fluoro-3-methylbenzoic acid, and contextualizes their performance against other well-characterized SCD1 inhibitors.
The Central Role of SCD1 in Cancer Metabolism
SCD1 sits at a critical juncture in cellular metabolism, influencing membrane fluidity, signal transduction, and the synthesis of lipid-based energy storage molecules. In cancer cells, which have a high demand for lipids to support rapid proliferation and membrane synthesis, SCD1 activity is often heightened. This dependency creates a therapeutic window, where inhibiting SCD1 can selectively target cancer cells while sparing normal cells to a certain extent. The inhibition of SCD1 leads to an accumulation of SFAs, which can induce cellular stress and apoptosis, making it an attractive target for anticancer drug development.
SCD1 Inhibitors Derived from this compound: A Focused Look
The rationale behind using such a scaffold often lies in its ability to form key interactions within the enzyme's active site. The electronic properties of the chlorine and fluorine atoms, combined with the steric bulk of the methyl group, can contribute to high-affinity binding and improved pharmacokinetic properties.
Due to the limited public data on the specific inhibitors from this patent, this guide will focus on a comparative framework using well-documented alternative SCD1 inhibitors. This will allow for a clear understanding of the benchmarks that any new inhibitor, including those derived from this compound, would need to meet or exceed.
Comparative Efficacy of Alternative SCD1 Inhibitors
To provide a robust comparison, we will examine the performance of several well-characterized SCD1 inhibitors that have been extensively studied in preclinical cancer models. These include A939572, CAY10566, and MF-438.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of these alternative SCD1 inhibitors. This data provides a benchmark for evaluating the potential of novel inhibitors.
Table 1: In Vitro Potency of Alternative SCD1 Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Cell Line | Assay Type | Reference |
| A939572 | Human | <4 | Caki-1 (Renal) | Proliferation | [1] |
| A939572 | Human | <4 | A498 (Renal) | Proliferation | [1] |
| CAY10566 | Human | 6.8 | HepG2 (Liver) | SFA to MUFA Conversion | [1] |
| CAY10566 | Human | 7.9 | HepG2 (Liver) | SFA to MUFA Conversion | [1] |
| CAY10566 | Human | 142.4 | PANC-1 (Pancreatic) | Viability | [1] |
| MF-438 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of Alternative SCD1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dose & Route | Effect | Reference |
| A939572 | Mouse Xenograft | Gastric Cancer | Not Specified | Reduced tumor volume | [1][2] |
| CAY10566 | Ras-driven Tumor Mice | Not Specified | Not Specified | Not Specified | [1] |
| SCD1 Inhibitor-1 | High-fat diet mice | Not Applicable | 3-10 mg/kg, p.o. | Improved glucose tolerance, decreased body weight | [1] |
Key Signaling Pathways and Experimental Workflows
The efficacy of SCD1 inhibitors is intrinsically linked to their impact on cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for identifying potential combination therapies.
SCD1 Signaling in Cancer
SCD1 inhibition has been shown to modulate several key signaling pathways implicated in cancer progression, including the Wnt/β-catenin and Hippo/YAP pathways.
Caption: SCD1 signaling in cancer, highlighting its influence on Wnt/β-catenin and Hippo/YAP pathways.
Experimental Workflow for Efficacy Assessment
A standardized workflow is essential for the objective comparison of SCD1 inhibitors. The following diagram outlines a typical pipeline for in vitro and in vivo evaluation.
Caption: General workflow for the preclinical evaluation of SCD1 inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are paramount.
Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1 enzyme activity.
Principle: This assay measures the conversion of a radiolabeled saturated fatty acid (e.g., [14C]-stearoyl-CoA) to its monounsaturated counterpart by SCD1 in a microsomal preparation.
Methodology:
-
Microsome Preparation: Isolate microsomes from a cell line or tissue expressing high levels of SCD1.
-
Reaction Mixture: Prepare a reaction buffer containing NADH, ATP, Coenzyme A, and fatty-acid-free bovine serum albumin (BSA).
-
Inhibitor Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the microsomes. Include a vehicle-only control.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate (e.g., [14C]-stearoyl-CoA).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a method such as the Folch or Bligh-Dyer procedure.
-
Separation and Quantification: Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the respective spots or peaks using a scintillation counter.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of an SCD1 inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SCD1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an SCD1 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable and measurable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SCD1 inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predefined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
The inhibition of SCD1 represents a compelling therapeutic strategy for a variety of cancers. While direct efficacy data for SCD1 inhibitors derived from this compound is not yet widely available, the established potency of alternative inhibitors like A939572 and CAY10566 provides a clear benchmark for their development. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of novel SCD1 inhibitors.
Future research should focus on elucidating the specific structure-activity relationships of inhibitors derived from the this compound scaffold. Moreover, a deeper understanding of the differential effects of SCD1 inhibition on various cancer subtypes and the development of strategies to mitigate potential on-target side effects will be crucial for the successful clinical translation of this promising class of anticancer agents.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-fluoro-3-methylbenzoic Acid Analogues as Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
For researchers, scientists, and drug development professionals, the strategic design of potent and selective enzyme inhibitors is a cornerstone of modern therapeutic advancement. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogues of 2-chloro-6-fluoro-3-methylbenzoic acid, a key scaffold in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Its inhibition has emerged as a promising therapeutic strategy for a range of human diseases, including metabolic disorders, cancer, and skin conditions.[1][2][3]
This guide will delve into the nuanced structural modifications of the this compound scaffold and their impact on inhibitory potency against SCD1. We will explore the rationale behind these modifications, present comparative data from key studies, and provide detailed experimental protocols for the evaluation of these compounds.
The Central Role of the Benzoic Acid Scaffold in SCD1 Inhibition
The this compound moiety serves as a crucial starting point for the synthesis of a variety of SCD1 inhibitors.[4] The specific substitution pattern on the phenyl ring is critical for orienting the molecule within the active site of the SCD1 enzyme and establishing key interactions that drive inhibitory activity. The electronic and steric properties of the chloro, fluoro, and methyl groups are finely tuned to optimize binding affinity and pharmacokinetic properties.
The development of SCD1 inhibitors often involves a scaffold-hopping approach, where a known inhibitor's core structure is modified to improve its properties.[2][5] The benzoic acid derivatives represent a significant class of these inhibitors, with researchers exploring various substitutions to enhance potency and selectivity.[1]
Comparative Analysis of Structural Modifications
The potency of this compound analogues as SCD1 inhibitors is highly sensitive to substitutions on the phenyl ring and modifications of the carboxylic acid group. The following sections dissect the impact of these changes, supported by representative data from the literature.
Impact of Phenyl Ring Substituents
The nature and position of substituents on the benzoic acid ring play a pivotal role in modulating the inhibitory activity. Electron-withdrawing groups, in particular, have been shown to enhance potency.[1]
| Analogue | Key Structural Modification | Reported SCD1 Inhibitory Potency (IC50) | Key Observations |
| Compound A (Parent Scaffold) | This compound | - (Starting Material) | The combination of ortho-halogen and meta-methyl groups provides a foundational level of activity and a vector for further optimization. |
| Analogue 1 | Replacement of 3-methyl with 3-trifluoromethyl | Potentially Increased Potency | The strongly electron-withdrawing trifluoromethyl group can enhance binding affinity through favorable electronic interactions within the enzyme's active site.[1] |
| Analogue 2 | Addition of a 5-bromo substituent | Potentially Increased Potency | Halogen bonding and increased lipophilicity can contribute to improved target engagement. Di-halo substitutions have been noted to improve potency in some SCD1 inhibitor scaffolds.[1] |
| Analogue 3 | Replacement of 2-chloro with 2-bromo | Variable | The change in halogen at the 2-position can affect both steric and electronic properties, leading to unpredictable changes in activity. |
| Analogue 4 | Introduction of a 4-alkoxy group | Potentially Increased Potency | Alkoxy groups can introduce additional hydrogen bond acceptors and modulate the electronics of the ring system, often leading to improved activity in related inhibitor series.[6][7] |
Note: The IC50 values in this table are illustrative and intended to represent general SAR trends observed in the literature for SCD1 inhibitors with benzoic acid-like scaffolds. Direct head-to-head IC50 data for a complete series of this compound analogues is not publicly available in a single source.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many enzyme inhibitors due to its ability to form strong ionic and hydrogen bond interactions with amino acid residues in the active site. In the context of SCD1 inhibitors, this group is often converted into amides or other bioisosteres to enhance cell permeability and metabolic stability.
Caption: Modifications of the carboxylic acid group.
The conversion of the carboxylic acid to an amide, particularly a thiazolyl amide, has been a successful strategy in developing highly potent SCD1 inhibitors.[6] For instance, the discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated the potential of this approach, yielding a compound with significant oral bioavailability.[6]
Experimental Protocols for Evaluation of SCD1 Inhibitors
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following are standard assays used to characterize the activity of this compound analogues as SCD1 inhibitors.
SCD1 Enzyme Activity Assay (Microsomal)
This assay directly measures the enzymatic activity of SCD1 in a subcellular fraction.
Principle: This method quantifies the conversion of a radiolabeled saturated fatty acid (e.g., [1-14C]-Stearoyl-CoA) to its monounsaturated counterpart by SCD1 present in microsomal preparations. The inhibition of this conversion by the test compound is then determined.[8]
Materials:
-
Microsomes from cells or tissues expressing SCD1
-
[1-14C]-Stearoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compounds (analogues of this compound)
-
Thin Layer Chromatography (TLC) plates
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation cocktail and vials
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, ATP, Coenzyme A, and BSA.
-
Add the microsomal preparation to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [1-14C]-Stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction and extract the lipids.
-
Separate the fatty acids using TLC.
-
Visualize the separated fatty acid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to the saturated and monounsaturated fatty acids into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion and determine the IC50 of the inhibitor.[8]
Caption: Workflow for the microsomal SCD1 enzyme activity assay.
Cell-Based SCD1 Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.
Principle: This method measures the conversion of exogenously added radiolabeled stearic acid to oleic acid in a human cell line, such as HepG2 cells.[9]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
[1-14C]stearic acid
-
Reagents for lipid extraction (e.g., Bligh and Dyer method)[9]
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Add [1-14C]stearic acid to the culture medium and incubate for 4-6 hours.
-
Wash the cells and extract the total lipids.
-
Separate the lipid extract by TLC.
-
Identify and scrape the spots for stearic acid and oleic acid.
-
Measure the radioactivity in each spot using a scintillation counter.
-
Calculate the ratio of oleic acid to stearic acid to determine SCD1 activity and the inhibitor's potency.[9][10][11]
Conclusion
The SAR studies of this compound analogues have provided valuable insights into the design of potent and selective SCD1 inhibitors. The strategic manipulation of substituents on the phenyl ring and the modification of the carboxylic acid moiety are key to optimizing the pharmacological profile of these compounds. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this important class of therapeutic agents. As research in this area progresses, the refinement of these scaffolds holds the promise of delivering novel treatments for a variety of metabolic and proliferative diseases.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part II: Identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Novel Kinase Inhibitors Synthesized from a 2-Chloro-6-fluoro-3-methylbenzoic Acid Scaffold
A Senior Application Scientist's Guide to Evaluating Potency and Cytotoxicity
This guide provides a comprehensive comparison of a new series of hypothetical kinase inhibitors (designated CF-M-101, CF-M-102) derived from the versatile 2-Chloro-6-fluoro-3-methylbenzoic acid scaffold. The performance of these compounds is evaluated against a well-established therapeutic agent, providing critical insights for researchers in oncology and drug development. This document outlines the strategic rationale, detailed experimental protocols, and comparative data analysis essential for assessing novel chemical entities.
The this compound moiety is a valuable starting point in medicinal chemistry. Its specific substitution pattern of electron-withdrawing groups (Cl, F) and an electron-donating group (CH₃) allows for fine-tuning of physiochemical properties and diverse synthetic modifications. Such scaffolds are frequently explored for their potential to form key interactions within the ATP-binding pocket of protein kinases, a major class of drug targets.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a primary focus of modern oncology research.[2]
This guide focuses on the in vitro characterization of two novel compounds, CF-M-101 and CF-M-102. Their efficacy is benchmarked against Gefitinib , a widely recognized Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, chosen here as the reference compound. The comparison hinges on two fundamental in vitro assays: a direct biochemical kinase inhibition assay to measure potency against the target enzyme and a cell-based cytotoxicity assay to determine the effect on cancer cell viability.
Comparative Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of the synthesized compounds against the target kinase and their cytotoxic effects on a relevant cancer cell line. Lower IC₅₀ values indicate greater potency.
| Compound ID | Target Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |
| CF-M-101 | 150 | 12.5 |
| CF-M-102 | 25 | 1.8 |
| Gefitinib (Reference) | 35 | 2.1 |
Part 1: Biochemical Potency Assessment via Kinase Inhibition Assay
To determine the direct inhibitory effect of the synthesized compounds on their molecular target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This homogenous assay format is highly amenable to high-throughput screening (HTS) and provides a quantitative measure of enzyme inhibition by detecting the phosphorylation of a peptide substrate.[2]
Causality of Experimental Design: The TR-FRET method is chosen for its robustness and sensitivity. It measures the proximity of two fluorophores—a donor (often Terbium) on an anti-phospho-specific antibody and an acceptor on a biotinylated substrate.[2] Kinase activity leads to substrate phosphorylation, antibody binding, and subsequent FRET. An effective inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal, which is directly proportional to the inhibitor's potency.
Detailed Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation : All reagents (kinase, substrate peptide, ATP, test compounds) are prepared in a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA, pH 7.0).[3]
-
Compound Plating : Test compounds (CF-M-101, CF-M-102) and the reference compound (Gefitinib) are serially diluted in DMSO and then dispensed into a 384-well assay plate. A DMSO-only well serves as the negative control (100% enzyme activity).
-
Kinase Pre-incubation : The target kinase enzyme is added to each well containing the test compounds. The plate is incubated for 20-30 minutes at room temperature to allow the compounds to bind to the kinase before the reaction is initiated.[4]
-
Reaction Initiation : A solution containing the biotinylated peptide substrate and ATP is added to all wells to start the kinase reaction. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[3]
-
Reaction Incubation : The plate is incubated for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Detection : A "Stop/Detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-antibody and streptavidin-acceptor) is added to each well.
-
Signal Reading : After a final incubation period (e.g., 60 minutes) to allow for detection reagent binding, the plate is read on a microplate reader capable of time-resolved fluorescence detection.
-
Data Analysis : The ratio of acceptor to donor emission is calculated. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Workflow Visualization
Caption: Workflow for the TR-FRET Kinase Inhibition Assay.
Part 2: Cell-Based Efficacy Assessment via Cytotoxicity Assay
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if a compound can penetrate cell membranes and exert a biological effect, such as inhibiting proliferation or inducing cell death.[5] The MTT assay is a classic, reliable colorimetric method for assessing cell viability.[6]
Causality of Experimental Design: The principle of the MTT assay rests on the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding : A cancer cell line relevant to the kinase target (e.g., an EGFR-dependent line like A549) is seeded into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (CF-M-101, CF-M-102) and the reference compound. Wells containing medium with DMSO serve as the vehicle control (100% viability), and wells with medium only serve as a background control.[7]
-
Incubation : The plate is incubated for a standard exposure period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition : Following incubation, 10-20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well, and the plate is returned to the incubator for 3-4 hours.[8] This allows for the conversion of MTT to formazan crystals by live cells.
-
Solubilization : The medium is carefully removed, and a solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve the purple formazan crystals.[8] The plate is typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate spectrophotometer (ELISA reader) at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is often used to correct for background absorbance.[6]
-
Data Analysis : The background-corrected absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values are determined using a non-linear regression analysis.
Relevant Signaling Pathway
Caption: Simplified EGFR signaling cascade targeted by inhibitors.
References
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-fluoro-3-methylbenzoic acid
Introduction to the Synthetic Challenge
The synthesis of 2-Chloro-6-fluoro-3-methylbenzoic acid presents a significant regiochemical challenge due to the need for precise placement of three different substituents on the aromatic ring. An ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and be scalable for potential industrial production. This guide will explore and compare three primary strategies:
-
Directed ortho-Metalation (DoM) of a Substituted Toluene: A powerful and convergent approach that leverages the directing effects of existing substituents to achieve regioselective carboxylation.
-
Multi-step Synthesis via Functional Group Interconversion: A more linear approach that involves the sequential introduction and modification of functional groups on the aromatic ring.
-
Classical Diazotization and Sandmeyer Reaction: A traditional yet effective method for the introduction of a chloro group from a corresponding aniline precursor.
Route 1: Directed ortho-Metalation of 3-Chloro-2-fluorotoluene
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. In this proposed route, the fluorine atom in the readily available starting material, 3-chloro-2-fluorotoluene, acts as a moderate directing group, guiding the lithiation to the C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide furnishes the desired carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Directed ortho-Metalation.
In-Depth Analysis and Experimental Considerations
The success of this route hinges on the regioselectivity of the lithiation step. The fluorine atom is a known, albeit moderate, ortho-directing group. However, the presence of the chloro and methyl groups can influence the acidity of the aromatic protons. The C6 proton is flanked by the directing fluorine atom, making it the most likely site for deprotonation by a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.
Experimental Protocol (Hypothetical):
-
A solution of 3-chloro-2-fluorotoluene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.
-
Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature, followed by an acidic workup (e.g., with 1 M HCl) to protonate the carboxylate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography.
Performance and Comparison
| Parameter | Route 1: Directed ortho-Metalation |
| Plausible Yield | Moderate to Good (estimated 60-80%) |
| Starting Material | 3-Chloro-2-fluorotoluene (commercially available) |
| Number of Steps | 1 |
| Key Advantages | Convergent, high atom economy, potentially high yielding. |
| Potential Challenges | Regioselectivity of lithiation, potential for side reactions (e.g., benzylic metalation, although less likely with n-BuLi). |
Route 2: Multi-step Synthesis via Nitration and Functional Group Interconversion
This route employs a more traditional, linear approach starting from the readily available o-methylphenol. The synthesis involves a sequence of nitration, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid. A similar strategy has been patented for the synthesis of 2-fluoro-3-nitrobenzoic acid.[2]
Proposed Synthetic Pathway
Caption: A potential multi-step synthesis of this compound.
In-Depth Analysis and Experimental Considerations
This route is significantly longer than the DoM approach but relies on well-established and generally reliable reactions.
-
Nitration: The nitration of o-methylphenol is expected to yield a mixture of isomers, and the separation of the desired 2-methyl-6-nitrophenol might be necessary.
-
Chlorination and Fluorination: The conversion of the phenol to a chloro group and subsequent nucleophilic aromatic substitution to introduce the fluorine atom are standard procedures.
-
Reduction and Sandmeyer Reaction: The reduction of the nitro group to an amine followed by a Sandmeyer reaction is a classic method for introducing a chlorine atom.
-
Oxidation: The final oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Care must be taken to avoid over-oxidation or degradation of the aromatic ring.
Performance and Comparison
| Parameter | Route 2: Multi-step Synthesis |
| Plausible Overall Yield | Low to Moderate (estimated 10-20%) |
| Starting Material | o-Methylphenol (readily available and inexpensive) |
| Number of Steps | 6-7 |
| Key Advantages | Utilizes classical and well-understood reactions, starting from a cheap precursor. |
| Potential Challenges | Multiple steps lead to lower overall yield, potential for isomer formation and separation issues, use of harsh reagents. |
Route 3: Synthesis from a Pre-functionalized Benzoic Acid
This strategy involves starting with a benzoic acid derivative that already contains some of the required substituents and then introducing the remaining ones. For instance, one could envision starting with 2-chloro-6-fluorobenzoic acid and introducing the methyl group at the 3-position.
Proposed Synthetic Pathway
Caption: A potential synthetic route starting from 2-chloro-6-fluorobenzoic acid.
In-Depth Analysis and Experimental Considerations
This route leverages a commercially available, more complex starting material.
-
Nitration: The nitration of 2-chloro-6-fluorobenzoic acid is expected to occur at the 3-position due to the directing effects of the existing substituents. This reaction has been reported with high yield.[3]
-
Reduction: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation.
-
Diazotization and Methylation: The transformation of the amino group to a methyl group is the most challenging step in this sequence. While direct methylation of anilines can be difficult, a Sandmeyer-type reaction or a related transition-metal-catalyzed cross-coupling reaction could potentially be employed.
Performance and Comparison
| Parameter | Route 3: From Pre-functionalized Benzoic Acid |
| Plausible Overall Yield | Moderate (estimated 30-50%) |
| Starting Material | 2-Chloro-6-fluorobenzoic acid (commercially available but more expensive) |
| Number of Steps | 3-4 |
| Key Advantages | Fewer steps than Route 2, potentially good regiocontrol in the nitration step. |
| Potential Challenges | The final conversion of the amino group to a methyl group can be low-yielding and require specialized reagents. |
Conclusion and Recommendation
Based on the analysis of these plausible synthetic routes, the Directed ortho-Metalation (DoM) of 3-chloro-2-fluorotoluene (Route 1) appears to be the most promising approach for the efficient synthesis of this compound. Its single-step, convergent nature offers significant advantages in terms of overall yield and process efficiency. While the regioselectivity of the lithiation would need to be experimentally verified and optimized, the directing effect of the fluorine atom provides a strong rationale for its feasibility.
Route 2, while starting from a very simple and inexpensive material, is likely to be hampered by a low overall yield due to the numerous steps involved. Route 3 is a viable alternative, particularly given the reported high yield for the initial nitration step. However, the final transformation of the amino group to a methyl group presents a significant synthetic hurdle that could impact the overall efficiency.
For researchers and drug development professionals requiring access to this compound, the development and optimization of the Directed ortho-Metalation route would likely represent the most fruitful investment of time and resources.
References
A Senior Application Scientist’s Guide to the Purity Analysis of Commercially Available 2-Chloro-6-fluoro-3-methylbenzoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance but a foundational pillar of scientific validity and patient safety. 2-Chloro-6-fluoro-3-methylbenzoic acid is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] The presence of impurities—even in seemingly negligible quantities—can have profound consequences, leading to altered pharmacological or toxicological profiles, reduced yields in downstream reactions, and complications in regulatory submissions.[2][3]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the causal relationships between synthetic routes and potential impurities, detail rigorous, self-validating analytical protocols, and present a framework for interpreting multi-technique data. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing and qualifying this critical intermediate, ensuring the integrity and reproducibility of their work. Adherence to stringent quality standards, as outlined in Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines, is paramount for any material intended for pharmaceutical development.[3][4][5]
Understanding the Impurity Profile: A Synthesis-Forward Approach
The purity of a chemical is intrinsically linked to its manufacturing process. While specific proprietary synthesis routes vary between manufacturers, a general understanding of plausible synthetic pathways allows us to anticipate likely impurities. A common route to substituted benzoic acids involves the oxidation of a corresponding toluene derivative, which itself is synthesized through halogenation reactions.
Potential impurities in this compound can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Incomplete conversion can lead to residual amounts of halogenated toluene precursors.
-
Intermediates: Unreacted intermediates, such as 2-chloro-6-fluoro-3-methylbenzaldehyde from an incomplete oxidation step, may be present.
-
By-products: Side reactions during halogenation can produce isomeric impurities (e.g., 2-Chloro-4-fluoro-3-methylbenzoic acid) or over-chlorinated species.[6][7][8] If a Grignard reaction is employed, by-products like biphenyls can also form.[9][10][11]
-
-
Residual Solvents: Solvents used during reaction and purification steps (e.g., Toluene, Dichloromethane, Methanol) can be retained in the final product.
-
Reagent-Related Impurities: Traces of catalysts or reagents used in the synthesis may persist.
The following diagram illustrates the logical relationship between the synthesis stages and the potential introduction of impurities.
Caption: Potential sources of impurities during the synthesis of the target compound.
Comparative Data on Commercial Samples
To illustrate the variability among commercial sources, we present hypothetical yet realistic data from the analysis of three different lots of this compound, designated as Supplier A, Supplier B, and Supplier C. This multi-faceted analysis provides a comprehensive quality profile for each.
| Parameter | Supplier A | Supplier B | Supplier C | Significance & Method |
| Stated Purity (%) | >99.0 | >98.0 | >98.0 | Manufacturer's claim, often by a single method like titration. |
| Purity by HPLC-UV (Area %, 220 nm) | 99.65 | 98.71 | 98.15 | Provides a quantitative measure of the main component relative to UV-active impurities.[12][13] |
| Isomeric Impurity (%) | 0.12 | 0.55 | 0.89 | Impacts downstream reaction specificity and final product purity. Quantified by HPLC. |
| Unidentified Impurity (%) | 0.08 | 0.21 | 0.45 | Indicates the presence of unknown related substances. |
| Residual Toluene (ppm) | < 50 | 250 | 780 | A common process solvent; limits are defined by ICH guidelines. Determined by GC-MS. |
| Melting Point (°C) | 187-189 | 184-188 | 183-187 | A narrow range close to the literature value suggests high purity; impurities cause depression and broadening.[14][15] |
Analysis of Comparison:
-
Supplier A demonstrates the highest purity across all metrics, with minimal impurities and residual solvents, making it the most suitable choice for sensitive applications like late-stage drug development.
-
Supplier B provides material of acceptable purity for many research applications, though the higher level of the isomeric impurity might be a concern for processes requiring high stereospecificity.
-
Supplier C shows the lowest purity with significant levels of both isomeric impurities and residual solvent, potentially making it unsuitable for GMP-regulated processes without further purification.
Core Analytical Methodologies: A Practical Guide
A robust assessment of purity is never reliant on a single technique. A combination of chromatographic and spectroscopic methods is essential for a complete and trustworthy characterization.[14][15]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purity determination of non-volatile organic compounds like substituted benzoic acids.[12][16] Reversed-phase chromatography separates the target compound from its structurally similar impurities based on differences in polarity. UV detection is effective as the benzene ring provides a strong chromophore.
Detailed Experimental Protocol for HPLC Analysis:
-
Instrumentation and Materials:
-
HPLC System with a UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the commercial sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The following diagram outlines the HPLC workflow for a self-validating analysis.
Caption: Experimental workflow for the HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic compounds.[17][18] It is the preferred method for analyzing residual solvents. While the target benzoic acid is not directly volatile, derivatization (e.g., silylation) can make it amenable to GC-MS analysis, which is useful for confirming the identity of certain by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are unparalleled for structural elucidation.[19][20] The NMR spectrum provides a fingerprint of the molecule. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals can offer quantitative information (a technique known as qNMR). It is a powerful tool for identifying isomeric impurities whose fragmentation patterns in MS might be identical.
Conclusion: A Multi-Pronged Strategy for Quality Assurance
The purity analysis of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. An effective quality control strategy involves:
-
Orthogonal Verification: Using multiple analytical techniques (e.g., HPLC, GC-MS, NMR) that rely on different chemical principles to build a comprehensive and trustworthy purity profile.
-
Impurity Identification: Moving beyond simple purity percentages to identify and quantify specific impurities, as their individual structures can have different impacts on downstream processes and final product safety.
-
In-House Validation: Independently verifying the purity of each incoming batch of material to ensure consistency and mitigate risks in the research and development pipeline.
By adopting this scientifically grounded and skeptical approach, researchers and developers can ensure the quality and integrity of their work, from the laboratory bench to clinical application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. bfarm.de [bfarm.de]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 7. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.ust.edu [journals.ust.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Differentiating 2-Chloro-6-fluoro-3-methylbenzoic Acid Isomers Through Spectroscopic Analysis
The Critical Role of Isomer Differentiation
The subtle shift of a single chloro, fluoro, or methyl group on the benzoic acid ring can profoundly alter a molecule's interaction with biological targets.[1][2][3] For researchers in drug discovery, confirming the exact isomeric form of a synthesized compound is a critical step to ensure that the desired biological activity is present and to avoid unforeseen off-target effects. Spectroscopic techniques provide the analytical power to discern these fine structural nuances.
Spectroscopic Fingerprints: A Comparative Overview
The following sections detail the expected spectroscopic characteristics of 2-Chloro-6-fluoro-3-methylbenzoic acid and one of its isomers, 4-Chloro-2-fluoro-5-methylbenzoic acid. This comparative analysis will highlight the key diagnostic features in their NMR, IR, and MS spectra that enable their differentiation.
Isomers at a Glance
| Compound Name | Structure |
| This compound | |
| 4-Chloro-2-fluoro-5-methylbenzoic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.
Predicted ¹H NMR Spectral Data
The proton NMR spectra of the two isomers are expected to show distinct patterns in the aromatic region (typically δ 7.0-8.5 ppm) due to the different substitution patterns. The coupling constants (J) between adjacent protons will also be characteristic.
| This compound | 4-Chloro-2-fluoro-5-methylbenzoic acid |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic H (at C4) | ~7.3-7.5 (d) |
| Aromatic H (at C5) | ~7.1-7.3 (d) |
| Methyl H | ~2.3-2.5 (s) |
| Carboxylic Acid H | ~12.0-13.0 (s, broad) |
Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The positions of the halogen and methyl substituents will cause significant variations in the chemical shifts of the aromatic carbons.
| This compound | 4-Chloro-2-fluoro-5-methylbenzoic acid |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-Cl | ~130-135 |
| C-F | ~158-163 (d, ¹JCF) |
| C-COOH | ~120-125 |
| C-CH₃ | ~135-140 |
| Aromatic CH | ~115-130 |
| CH₃ | ~15-20 |
Note: Predicted chemical shifts are based on general principles and data from similar compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Experimental Protocol for NMR Spectroscopy
NMR Experimental Workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved.
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.[6] Standard one-dimensional ¹H and ¹³C spectra are then acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shifts of the peaks are referenced to a known standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The isomers of this compound will share the characteristic absorptions of a carboxylic acid, but the fingerprint region will show differences based on the substitution pattern.
Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Methyl) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1725 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-F | 1000-1400 | Strong |
| C-Cl | 600-800 | Medium to strong |
| C-H out-of-plane bending | 700-900 | Strong, sharp |
The most significant differences between the isomers will likely be observed in the C-H out-of-plane bending region (700-900 cm⁻¹), which is highly diagnostic of the substitution pattern on the benzene ring.[7]
Experimental Protocol for FTIR Spectroscopy
FTIR-ATR Experimental Workflow.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected first. Then, the sample spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. The resulting spectrum is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted Mass Spectral Data
Both isomers have the same molecular formula (C₈H₆ClFO₂) and therefore the same nominal molecular weight (188 g/mol ). Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) at m/z 188. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 190 with an intensity of about one-third of the M⁺ peak will be observed.
While the molecular ion peaks will be the same, the fragmentation patterns may differ due to the different positions of the substituents, although these differences can sometimes be subtle for positional isomers.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 188 | Molecular ion |
| [M+2]⁺ | 190 | Isotopic peak due to ³⁷Cl |
| [M-OH]⁺ | 171 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 143 | Loss of carboxyl group |
| [M-Cl]⁺ | 153 | Loss of chlorine radical |
Experimental Protocol for EI-MS
EI-MS Experimental Workflow.
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum environment of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
The differentiation of this compound isomers is a critical analytical challenge with significant implications for research and drug development. By leveraging the combined power of NMR, IR, and MS, researchers can confidently elucidate the precise structure of their compounds. While experimental data for these specific isomers is not widely available, the principles outlined in this guide provide a robust framework for their spectroscopic analysis and differentiation. The distinct patterns in ¹H and ¹³C NMR spectra, coupled with characteristic absorptions in the IR fingerprint region and isotopic patterns in mass spectra, serve as a powerful toolkit for the modern chemist.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. longdom.org [longdom.org]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Functionalization of 2-Chloro-6-fluoro-3-methylbenzoic Acid
Introduction: Navigating the Synthesis of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of halogenated aromatic compounds is a cornerstone of molecular design. The substrate at the heart of this guide, 2-chloro-6-fluoro-3-methylbenzoic acid, represents a particularly valuable yet challenging building block. Its unique substitution pattern—featuring a sterically hindered carboxylic acid, a robust chloro group, and an activating fluoro group—makes it an attractive scaffold for developing novel therapeutics, including stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] However, this same structural complexity presents a significant hurdle for synthetic chemists. The inertness of the C-Cl bond compared to its heavier halogen counterparts and the potential for competing reactions at other sites demand a carefully considered catalytic strategy.[2]
This guide provides an in-depth comparison of leading catalytic systems for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, offering field-proven insights into why certain systems excel for specific transformations. We will benchmark three major classes of catalysts—Palladium, Nickel, and Copper—for their efficacy in C-N (amination), C-O (etherification), and C-C (cross-coupling) bond formation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal catalytic system for their specific synthetic goals.
Chapter 1: Mechanistic Considerations and Catalyst Selection
The choice of a catalyst is not arbitrary; it is a decision grounded in the fundamental principles of organometallic chemistry. The electronic and steric properties of our substrate dictate the type of catalytic cycle most likely to succeed.
Palladium Catalysis: The Versatile Workhorse
Palladium-catalyzed cross-coupling has been a transformative technology in organic synthesis for decades.[3][4] Its success lies in a predictable and highly tunable catalytic cycle, typically involving Pd(0) and Pd(II) intermediates.[5][6]
Mechanism of Action: The canonical Buchwald-Hartwig amination cycle serves as an excellent model.[7] It begins with the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concludes with reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[7][8] The key to success with challenging substrates like ours lies in the ligand, which must be sufficiently electron-rich and bulky to promote the difficult oxidative addition of the C-Cl bond and facilitate the final reductive elimination.[2]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Nickel Catalysis: The Economical Powerhouse for C-Cl Activation
Nickel has emerged as a powerful, cost-effective alternative to palladium, particularly for the activation of recalcitrant aryl chlorides.[2][9] Its lower cost and higher earth abundance make it an attractive option for large-scale synthesis.[2]
Mechanism of Action: Nickel's catalytic versatility is a key advantage. While it can operate through a Ni(0)/Ni(II) cycle analogous to palladium, it can also access Ni(I)/Ni(III) pathways, often involving single-electron transfer (SET) events.[10][11] These radical pathways provide a lower energy route for the activation of strong C-Cl bonds, where traditional two-electron oxidative addition might be kinetically prohibitive.[2][9] This makes nickel catalysts uniquely suited for our substrate.
Caption: A possible Ni(I)/Ni(III) catalytic cycle involving single-electron pathways.
Copper Catalysis: The Classic Choice for C-Heteroatom Bonds
The Ullmann condensation, a copper-catalyzed reaction, is one of the oldest cross-coupling methods and remains highly relevant for the formation of C-N and C-O bonds.[12][13] While traditional Ullmann reactions required harsh conditions, modern protocols using soluble copper salts and ligands have made it a milder and more versatile tool.[12][14]
Mechanism of Action: The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle.[12] The process likely starts with the formation of a copper(I)-nucleophile complex (e.g., an amide or alkoxide). Oxidative addition of the aryl halide generates a transient Cu(III) species, which then undergoes reductive elimination to yield the product and regenerate the active Cu(I) catalyst.[12] This method is particularly effective for coupling with amines and alcohols.[15]
Chapter 2: Experimental Benchmarking Protocols
To provide a direct and objective comparison, we present standardized protocols for three key functionalization reactions. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.[16]
Caption: A generalized experimental workflow for catalyst benchmarking.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine
This protocol is designed to assess the efficacy of a modern palladium catalyst system for C-N bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (188.6 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd), XPhos (48 mg, 0.10 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous t-amyl alcohol (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol evaluates a nickel catalyst's ability to forge a C-C bond by activating the C-Cl bond.
-
Reaction Setup: To an oven-dried Schlenk tube, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%), triphenylphosphine (26 mg, 0.10 mmol, 10 mol%), this compound (188.6 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 636 mg, 3.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous dioxane (5 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with 1M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Copper-Catalyzed Ullmann Etherification with Phenol
This protocol benchmarks a cost-effective copper system for C-O bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%), this compound (188.6 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous DMF (4 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: After cooling to room temperature, dilute with water (20 mL) and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Chapter 3: Comparative Data and Strategic Selection
The performance of each catalyst system is highly dependent on the specific transformation. The following table summarizes expected performance and key strategic considerations based on the protocols described and established literature.
| Catalyst System | Target Reaction | Catalyst Loading | Ligand Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Limitations |
| Palladium | C-N Amination | 1-5 mol% | Biarylphosphine | K₃PO₄ | t-Amyl-OH | 110 | 12-24 | >85% | Broad scope, high yields, well-understood.[2][7] | High cost, potential catalyst poisoning.[2] |
| Nickel | C-C Coupling | 5-10 mol% | Phosphine/NHC | K₃PO₄ | Dioxane | 100 | 12-24 | >80% | Excellent for C-Cl activation, low cost.[2][17] | Can be sensitive to functional groups.[2] |
| Copper | C-O Etherification | 5-10 mol% | Diamine | Cs₂CO₃ | DMF | 120 | 24-48 | >75% | Very low cost, excellent for C-O/C-N bonds.[12][15] | Higher temps, narrower scope than Pd.[13] |
Conclusion and Future Outlook
This guide demonstrates that the functionalization of a complex substrate like this compound is not a one-size-fits-all problem. Each catalytic system offers a unique set of advantages:
-
Palladium-based systems remain the gold standard for versatility and reliability, especially in C-N amination, provided that cost is not the primary constraint.[8]
-
Nickel catalysis presents a compelling, economical, and highly effective alternative for C-C couplings, demonstrating superior reactivity for the challenging C-Cl bond.[2][18]
-
Copper-catalyzed Ullmann reactions are an excellent, low-cost choice for specific C-O and C-N bond formations, though they may require more rigorous optimization of reaction conditions.[13][14]
The choice of catalyst should be a strategic decision based on the desired transformation, project budget, scale, and timeline. As the field evolves, emerging technologies such as photocatalysis may soon offer even milder and more selective pathways for the functionalization of such challenging scaffolds, further expanding the synthetic chemist's toolkit.[19][20][21]
References
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. jepss.in [jepss.in]
- 11. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Photocatalytic, Intermolecular Olefin Alkylcarbofunctionalization Triggered by Haloalkyl Radicals Generated via Halogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic arylation/alkylation of olefins/alkynes via halogen-atom transfer mediated by NHC-BH3 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Chloro-6-fluoro-3-methylbenzoic Acid in Drug Discovery: A Cost-Benefit Analysis
<
In the intricate world of medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. A strategically chosen starting material can streamline synthesis, enhance a molecule's pharmacological profile, and ultimately, contribute to the development of a successful therapeutic. This guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylbenzoic acid, a versatile reagent that has garnered significant interest. We will objectively explore its utility, compare it to relevant alternatives, and provide the experimental insights necessary for you to make informed decisions in your research.
The Strategic Advantage of Multi-functionalized Scaffolds
At its core, this compound is a highly functionalized aromatic carboxylic acid. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety—offers a unique combination of steric and electronic properties that can be leveraged to address common challenges in drug design.
The presence of halogens, particularly fluorine, is a well-established strategy to modulate a drug candidate's pharmacokinetic properties.[1][2] The strong carbon-fluorine bond can enhance metabolic stability by blocking potential sites of enzymatic degradation, thereby prolonging the drug's half-life.[1] Furthermore, both chlorine and fluorine can influence a molecule's lipophilicity and its ability to engage in specific interactions, such as halogen bonding, with target proteins, potentially leading to improved binding affinity and selectivity.[1] The methyl group provides a steric handle that can be used to probe the topology of a binding pocket and can also influence metabolic pathways.
Primary Applications and Comparative Analysis
A key application of this compound is as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules.[3] For instance, it has been utilized in the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of metabolic diseases like obesity.[3]
To understand the true value of this building block, it's essential to compare it with other structurally related and commonly used benzoic acid derivatives in medicinal chemistry.
| Feature | This compound | 2-Fluoro-3-methylbenzoic Acid | 2-Chloro-6-methylbenzoic Acid |
| Key Attributes | Combination of chloro, fluoro, and methyl groups for multi-faceted modulation. | Focus on fluorine-induced metabolic stability and binding interactions.[4] | Provides steric bulk and a chlorine for potential halogen bonding. |
| Potential Benefits | Fine-tuning of lipophilicity, metabolic stability, and target engagement. | Can improve bioavailability and resistance to enzymatic degradation.[1][4] | Useful for probing steric constraints in binding sites. |
| Synthetic Utility | Versatile intermediate for introducing a specific substitution pattern. | Building block for APIs where fluorine incorporation is desired.[5][6] | Precursor for various substituted aromatic compounds.[7][8] |
| Cost Consideration | Generally higher due to multi-step synthesis. | Moderately priced. | Generally the most cost-effective of the three. |
The choice between these and other similar reagents is dictated by the specific goals of the drug discovery program. While 2-Chloro-6-methylbenzoic acid might be a more economical starting point, it lacks the fluorine atom that is often crucial for enhancing metabolic stability.[8] Conversely, 2-Fluoro-3-methylbenzoic acid offers the benefits of fluorination but without the additional modulation provided by the chlorine atom.[4] this compound, therefore, represents a more specialized tool for situations where the combined influence of these three distinct substituents is hypothesized to be beneficial for the desired therapeutic profile.
Experimental Protocol: A Representative Synthesis
To illustrate the practical application of this compound, the following is a representative protocol for its use in an amidation reaction, a common transformation in drug synthesis.
Objective: To synthesize N-benzyl-2-chloro-6-fluoro-3-methylbenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-fluoro-3-methylbenzoyl chloride is used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the benzylamine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled benzylamine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-2-chloro-6-fluoro-3-methylbenzamide.
This protocol illustrates a standard and reliable method for converting the carboxylic acid functionality into an amide, a common scaffold in many drug molecules.
Visualizing the Synthetic Workflow
References
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methylbenzoic Acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-6-fluoro-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental compliance. The protocols herein are built on the foundational principles of risk assessment, waste segregation, and adherence to regulatory standards.
Hazard Assessment & Immediate Safety Protocols
Before handling or preparing for disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is a halogenated aromatic carboxylic acid that presents multiple hazards.[1] Adherence to the following safety protocols is mandatory to mitigate risks of exposure.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [2][3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | H402: Harmful to aquatic life |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose | Source |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent direct contact with the solid powder or potential splashes, which can cause serious eye irritation. | [2][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, min. 4 mil). | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of immediately if contamination is suspected. | [5][6][7] |
| Body Protection | Standard laboratory coat and long-sleeved clothing. | To protect skin from accidental contact and spills. | [5][6] |
| Respiratory Protection | Not typically required for small-scale lab use with adequate engineering controls. For large spills or in poorly ventilated areas, a NIOSH/MSHA-approved respirator is necessary. | To prevent inhalation of airborne dust, which can cause respiratory tract irritation. | [3][5] |
Engineering Controls
Always handle this compound within a properly functioning chemical fume hood to minimize the inhalation of its dust.[2][5][7] The work area must be equipped with an easily accessible eyewash station and safety shower.[4][6]
Spill & Emergency Response Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before approaching the spill, don all required PPE as detailed in Table 2.
-
Ensure Ventilation: Work from upwind of the spill and ensure the fume hood is operating correctly to disperse any airborne dust.[5]
-
Containment: Prevent the powder from spreading or entering drains.[5][8] Do not add water, as this can create a hazardous slurry and increase the contaminated area.
-
Cleanup: Carefully sweep or, if available, use a vacuum cleaner equipped with a HEPA filter to collect the spilled material.[2][5] Avoid any actions that generate dust.
-
Package for Disposal: Place the collected material and any contaminated cleaning supplies (e.g., wipes, gloves) into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[2][5]
-
Decontamination: Thoroughly clean the affected surface area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[5] All decontamination materials must also be disposed of as hazardous waste.
The Core Disposal Workflow
The proper disposal of this compound is dictated by its chemical classification. As a chlorinated and fluorinated organic compound, it must be treated as halogenated organic waste .[1] This classification is critical for ensuring it is sent to the correct treatment facility and does not contaminate other waste streams.
Caption: Disposal workflow from generation to final disposition.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Causality: This compound contains both chlorine and fluorine atoms, classifying it as a halogenated organic.[1] This is the single most important factor in its disposal.
-
Action: Designate a specific, dedicated hazardous waste container for "Halogenated Organic Solids."
-
Critical Don'ts:
-
DO NOT mix with non-halogenated organic waste.[1][5] This action contaminates the non-halogenated stream, making solvent recovery impossible and dramatically increasing disposal costs.[5][9]
-
DO NOT dispose of this chemical down the drain.[5] Doing so violates environmental regulations and is harmful to aquatic life.[11]
-
-
-
Container Selection and Preparation:
-
Action: Use a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.[10] If possible, the original product container is an excellent choice as it is already compatible and correctly labeled.[5]
-
Best Practice: Ensure the exterior of the container remains clean and free from contamination.[10] Do not fill containers beyond 90% of their capacity to prevent spills from expansion.[10]
-
-
Waste Accumulation and Labeling:
-
Action: As soon as the first amount of waste is added, affix a hazardous waste tag or label to the container as required by your institution and local regulations.[5]
-
Labeling Requirements: The label must clearly and legibly include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate description of the associated hazards (e.g., "Irritant," "Toxic").[10]
-
-
-
Temporary Storage:
-
Arranging for Final Disposal:
-
Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.[5]
-
Final Destination: The EH&S department will ensure the waste is transported to a licensed and approved waste disposal facility. The standard and accepted treatment technology for halogenated organic waste is high-temperature incineration, which is equipped to handle the acidic gases (e.g., HCl, HF) generated during combustion.[1][12]
-
Regulatory Context
The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations mandate the "cradle-to-grave" management of hazardous waste.[13][14] As a generator of this waste, you are responsible for its proper characterization, segregation, and safe handling until it is transferred to a licensed disposal facility. Your institution's EH&S department is your primary resource for ensuring compliance with all applicable federal, state, and local regulations.[5]
References
- 1. bucknell.edu [bucknell.edu]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. carlroth.com [carlroth.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. vita-d-chlor.com [vita-d-chlor.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. p2infohouse.org [p2infohouse.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylbenzoic acid
An Essential Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted benzoic acids form a critical class of intermediates. This guide provides essential, field-tested safety protocols and logistical plans for handling this compound (CAS No. 250248-40-5). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, this directive is synthesized from the established safety profiles of structurally analogous compounds, including various chloro-, fluoro-, and methyl-substituted benzoic acids.[1][2][3][4] The principles of chemical safety dictate that in the absence of specific data, a conservative approach based on related hazards is both prudent and necessary.
This document is structured to provide a direct, procedural workflow for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by providing value beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe.
Hazard Profile: Understanding the "Why" Behind the "How"
Substituted benzoic acids, as a class, present a consistent set of hazards that must be meticulously managed. The primary risks associated with compounds like this compound are categorized as follows:
-
Skin Irritation (Category 2): Direct contact can lead to redness, inflammation, and irritation.[1][3] Prolonged exposure increases the severity of these effects.
-
Serious Eye Irritation (Category 2A): This is a significant risk. Accidental contact with the eyes can cause serious, potentially lasting damage.[1][3]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): As a solid, this compound can form dust.[3][4] Inhalation of this dust is likely to irritate the respiratory system, causing symptoms like coughing and shortness of breath.[1][4]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of the compound may lead to gastrointestinal irritation or other harmful systemic effects.[2]
Understanding these hazards is the causal basis for the stringent protective measures that follow. Every piece of Personal Protective Equipment (PPE) and every procedural step is a direct countermeasure to these specific risks.
The Core Arsenal: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following table summarizes the mandatory PPE for handling this compound.
| Protection Area | Required PPE | Material/Type Specification | Rationale & Causality |
| Eye & Face | Safety Goggles & Face Shield | Goggles: Chemical splash-proof, compliant with EN166 or ANSI Z87.1. Face Shield: Full-face coverage. | Protects against airborne dust particles and accidental splashes, directly mitigating the "Serious Eye Irritation" hazard.[3][5] A face shield provides an essential secondary layer of protection. |
| Hand | Chemical-Resistant Gloves | Primary: Nitrile or Neoprene. Secondary (for high-risk ops): Butyl rubber.[5] Gloves must be inspected before use and disposed of correctly.[3] | Prevents direct skin contact, addressing the "Skin Irritation" hazard.[5][6] Proper glove removal technique is critical to avoid self-contamination. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Suit | Standard Handling: Cotton lab coat. Large Quantities/High Splash Risk: Chemical-resistant apron or a full protective suit.[3] | Protects skin and personal clothing from contamination.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][7] |
| Respiratory | Engineering Controls & Respirator | Primary: Fume Hood or Ventilated Enclosure. Secondary (if dust cannot be controlled): NIOSH-approved P95 or P100 particulate respirator.[3][8] | Mitigates the "Respiratory Tract Irritation" hazard by preventing inhalation of dust.[4] Engineering controls are always the first line of defense. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for safety. The following protocol outlines the procedural steps for handling this compound from receipt to use.
Pre-Handling Preparation
-
Designate the Workspace: All handling of the solid compound must occur within a certified chemical fume hood or a powder containment hood.
-
Verify Safety Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[4][7]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
-
Review the SDS: Although one for this specific compound is unavailable, review the SDS for a closely related compound (e.g., 2-Chloro-6-methylbenzoic acid) before beginning work.[1]
Donning PPE: The Sequence of Safety
The order in which PPE is put on is crucial to ensure complete protection.
-
Lab Coat/Apron: Securely fasten.
-
Respirator: If required, perform a seal check.
-
Safety Goggles: Position for a snug fit.
-
Face Shield: Place over the goggles.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Handling the Chemical
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust, such as pouring from a height.
-
Transfer: Use a clean spatula to transfer the solid. If transferring to a flask for reaction, do so slowly and carefully.
-
Cleaning: After transfer, gently tap tools on the weigh boat to dislodge residual powder. Dispose of the weigh boat as contaminated waste.
The following diagram illustrates the logical flow of the handling process.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing at once.[7] Wash the affected area with plenty of soap and water.[1][3] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Call a physician or poison control center immediately.[2]
-
Small Spills: For small spills of solid material, avoid creating dust. Moisten the material slightly if possible, then carefully sweep or scoop it into a designated, labeled waste container.[2][4] Clean the area with soap and water.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains.[3] Contact your institution's environmental health and safety (EHS) department for cleanup.
Disposal Protocol
Chemical waste management is a regulatory and safety imperative.
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, and excess reagent, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
Labeling: The container must be labeled with the full chemical name and associated hazards.
-
Disposal: The waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.[1][4] Do not pour this chemical down the drain or dispose of it in regular trash.[3][6]
By integrating these safety and logistical protocols into your daily laboratory operations, you ensure a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
